molecular formula C15H14N4S B028604 5-(4-Tolylthio)-2,4-diaminoquinazoline CAS No. 168910-32-5

5-(4-Tolylthio)-2,4-diaminoquinazoline

Katalognummer: B028604
CAS-Nummer: 168910-32-5
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: UOJFGEAPSYQDIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Tolylthio)-2,4-diaminoquinazoline (CAS 168910-32-5) is a high-purity, synthetic small molecule based on the privileged quinazoline scaffold. This compound is primarily recognized in biochemical research for its role as an inhibitor of the enzyme dihydrofolate reductase (DHFR). Evaluated in a series of 5-substituted 2,4-diaminoquinazolines, this class of compounds demonstrates significant antifolate and antibacterial activity by effectively targeting and inhibiting bacterial DHFR, which is crucial for folate synthesis and cellular replication. Beyond its established antifolate properties, this compound is also described as a modulator of serine/threonine protein kinase function and is investigated for its potential antitumor and antifibrotic characteristics. The quinazoline core structure is widely explored in medicinal chemistry for developing agents against various diseases, including malaria and leishmaniasis, highlighting the broad research utility of this chemical scaffold. Researchers utilize this compound as a key reference standard and pharmacologically active agent in studies concerning antibiotic resistance, anticancer drug discovery, and enzyme inhibition mechanisms. This product is provided for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-(4-methylphenyl)sulfanylquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-9-5-7-10(8-6-9)20-12-4-2-3-11-13(12)14(16)19-15(17)18-11/h2-8H,1H3,(H4,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJFGEAPSYQDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC3=C2C(=NC(=N3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332215
Record name 5-[(4-METHYLPHENYL)SULFANYL]-2,4-QUINAZOLINEDIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168910-32-5
Record name 5-[(4-METHYLPHENYL)SULFANYL]-2,4-QUINAZOLINEDIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(4-Tolylthio)-2,4-diaminoquinazoline synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(4-Tolylthio)-2,4-diaminoquinazoline

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of a novel derivative, this compound. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols. The synthesis leverages established chemical transformations, while the characterization section outlines the necessary analytical techniques to ensure the structural integrity and purity of the final compound.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the scientific community due to their diverse and potent biological activities.[1][3] The fusion of a benzene ring with a pyrimidine ring creates a privileged structure that can interact with a variety of biological targets. Modifications at different positions of the quinazoline ring system can lead to compounds with tailored pharmacological profiles. The introduction of a tolylthio group at the 5-position and amino groups at the 2- and 4-positions is hypothesized to modulate the compound's electronic and steric properties, potentially leading to novel biological activities. Thio-substituted quinazolinones, in particular, have shown a broad spectrum of activities, including anti-HIV, anticancer, and antifungal properties.[4]

Proposed Synthetic Pathway for this compound

The synthesis of this compound is envisioned as a multi-step process commencing from readily available starting materials. The proposed pathway is designed to be efficient and scalable, with each step building upon well-established synthetic methodologies in heterocyclic chemistry.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be derived from a key intermediate, 5-(4-Tolylthio)quinazoline-2,4(1H,3H)-dione. This intermediate can be synthesized from 2-amino-6-mercaptobenzoic acid and urea. The subsequent steps would involve chlorination followed by amination.

Step-by-Step Synthesis

The forward synthesis is proposed as a three-step process:

  • Step 1: Synthesis of 5-Mercaptoquinazoline-2,4(1H,3H)-dione

  • Step 2: S-Alkylation to yield 5-(4-Tolylthio)quinazoline-2,4(1H,3H)-dione

  • Step 3: Chlorination to 2,4-Dichloro-5-(4-tolylthio)quinazoline

  • Step 4: Amination to this compound

The overall synthetic scheme is depicted in the following diagram:

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_step2 Step 2: S-Alkylation cluster_step3 Step 3: Chlorination cluster_step4 Step 4: Amination 2_amino_6_mercaptobenzoic_acid 2-Amino-6-mercaptobenzoic acid Intermediate_1 5-Mercaptoquinazoline-2,4(1H,3H)-dione 2_amino_6_mercaptobenzoic_acid->Intermediate_1 + Urea, Heat Urea Urea Urea->Intermediate_1 Intermediate_2 5-(4-Tolylthio)quinazoline-2,4(1H,3H)-dione Intermediate_1->Intermediate_2 + 4-Iodotoluene, Base Intermediate_3 2,4-Dichloro-5-(4-tolylthio)quinazoline Intermediate_2->Intermediate_3 POCl₃, Heat 4_iodotoluene 4-Iodotoluene 4_iodotoluene->Intermediate_2 Final_Product This compound Intermediate_3->Final_Product NH₃ (or NH₄OH), Heat

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Mercaptoquinazoline-2,4(1H,3H)-dione
  • Rationale: This step involves the cyclization of 2-amino-6-mercaptobenzoic acid with urea to form the quinazoline-2,4-dione core. This is a common and effective method for constructing this heterocyclic system.

  • Procedure:

    • In a round-bottom flask, combine 2-amino-6-mercaptobenzoic acid (1 equivalent) and urea (2.5 equivalents).

    • Heat the mixture to 190-200 °C for 30 minutes.

    • Cool the reaction mixture and treat with a 2 M sodium hydroxide solution.

    • Filter the solution and acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield 5-mercaptoquinazoline-2,4(1H,3H)-dione.

Step 2: S-Alkylation to yield 5-(4-Tolylthio)quinazoline-2,4(1H,3H)-dione
  • Rationale: This step introduces the tolylthio moiety via an S-alkylation reaction. The use of a base is crucial to deprotonate the thiol, making it a more potent nucleophile.

  • Procedure:

    • Dissolve 5-mercaptoquinazoline-2,4(1H,3H)-dione (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

    • Add a base, for instance, potassium carbonate (1.5 equivalents), to the solution.

    • To the resulting mixture, add 4-iodotoluene (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 5-(4-tolylthio)quinazoline-2,4(1H,3H)-dione.

Step 3: Chlorination to 2,4-Dichloro-5-(4-tolylthio)quinazoline
  • Rationale: The conversion of the dione to the dichloro derivative is a critical step to activate the 2- and 4-positions for subsequent nucleophilic substitution.[5] Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.

  • Procedure:

    • In a fume hood, carefully add 5-(4-tolylthio)quinazoline-2,4(1H,3H)-dione (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of dimethylformamide (DMF).

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-5-(4-tolylthio)quinazoline.

Step 4: Amination to this compound
  • Rationale: The final step involves the nucleophilic displacement of the chlorine atoms with amino groups.[6] This can be achieved using ammonia or a source of ammonia like ammonium hydroxide. The reaction may proceed in a stepwise or concerted manner.

  • Procedure:

    • Dissolve 2,4-dichloro-5-(4-tolylthio)quinazoline (1 equivalent) in a suitable solvent like isopropanol or ethanol in a sealed pressure vessel.

    • Add an excess of a saturated solution of ammonia in the chosen solvent (or concentrated ammonium hydroxide).

    • Heat the mixture to 100-120 °C for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for the final product.

TechniqueExpected Data
¹H NMR Aromatic protons of the quinazoline ring, aromatic protons of the tolyl group, a singlet for the methyl group of the tolyl substituent, and broad singlets for the two amino groups.
¹³C NMR Resonances for the carbon atoms of the quinazoline core and the tolyl group.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching of the amino groups (around 3300-3500 cm⁻¹), C=N stretching, and C-S stretching.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of C₁₅H₁₄N₄S.
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound. A suitable method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid.

Characterization Workflow

The following diagram illustrates the workflow for the characterization of the synthesized compound.

Characterization_Workflow Start Synthesized Compound Purity_Check Purity Assessment (HPLC) Start->Purity_Check Structure_Confirmation Structural Elucidation Start->Structure_Confirmation Final_Data Verified Structure and Purity Purity_Check->Final_Data NMR ¹H and ¹³C NMR Structure_Confirmation->NMR Mass_Spec Mass Spectrometry Structure_Confirmation->Mass_Spec IR FT-IR Spectroscopy Structure_Confirmation->IR NMR->Final_Data Mass_Spec->Final_Data IR->Final_Data

Caption: Workflow for the characterization of this compound.

Potential Applications and Future Directions

Given the broad spectrum of biological activities associated with quinazoline derivatives, this compound is a promising candidate for various pharmacological screenings.[1][4] Future work should focus on evaluating its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Structure-activity relationship (SAR) studies, involving the synthesis of analogues with different substituents on the tolyl ring and modifications of the amino groups, could provide valuable insights for the development of more potent and selective therapeutic agents.

References

  • Qin, C. K., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Molecules, 22(1), 163. Available at: [Link]

  • Gudzi, M. O., et al. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine, 14(4), 415-420. Available at: [Link]

  • Jiang, Y., & Zhao, Y. (2010). An efficient copper-catalyzed reaction of substituted 2-bromo-benzonitriles with amidines or guanidine allows an economical and practical synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives. Synlett, 2010(01), 101-106. Available at: [Link]

  • Sawarkar, H. S. (2018). Potential Biological Activities of Thioquinazolinones: Recent Updates. Haya: The Saudi Journal of Life Sciences, 3(3), 302-305. Available at: [Link]

  • Bleck, V., et al. (2010). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science, 12(2), 174-184. Available at: [Link]

  • Saeed, A., et al. (2020). Synthesis of a Series of Novel 2,4-diaminoquinazoline Derivatives and Evaluation of Their Anticancer Activity. Molecules, 25(18), 4220. Available at: [Link]

  • Asif, M. (2014). Biological Activity of Quinazolinones. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 327-333. Available at: [Link]

  • Werbel, L. M., & Degnan, M. J. (1987). Synthesis and antimalarial and antitumor effects of 2-amino-4-(hydrazino and hydroxyamino)-6-[(aryl)thio]quinazolines. Journal of medicinal chemistry, 30(1), 179-183. Available at: [Link]

  • Kovtun, V. V., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(3), 591. Available at: [Link]

  • Khanum, S. A., et al. (2005). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Bioorganic & medicinal chemistry, 13(10), 3381-3387. Available at: [Link]

  • Wang, Y., et al. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. Molecules, 28(13), 5129. Available at: [Link]

Sources

Biological activity of 5-(4-Tolylthio)-2,4-diaminoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 5-(4-Tolylthio)-2,4-diaminoquinazoline

Authored by: A Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities.[1][2] Among these, the 2,4-diaminoquinazoline core is particularly significant, frequently associated with anticancer and antimicrobial properties, primarily through the inhibition of key enzymes like dihydrofolate reductase (DHFR).[3][4][5] This technical guide provides a comprehensive overview of the predicted biological activities of a specific, yet under-researched derivative, this compound. By synthesizing data from closely related analogs, we will explore its probable mechanisms of action, propose robust experimental protocols for its validation, and present a framework for its potential development as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel quinazoline-based therapeutics.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a versatile heterocyclic scaffold that has yielded numerous therapeutic agents.[6][7] Its derivatives have been successfully developed as anticancer drugs (e.g., Gefitinib, Erlotinib), antihypertensives (e.g., Prazosin), and agents with anti-inflammatory, antibacterial, and antiviral properties.[2][8] The rigid, planar structure of the quinazoline core provides an excellent framework for presenting various functional groups in a defined three-dimensional space, enabling precise interactions with biological targets.

The 2,4-diamino substitution pattern is a recurring motif in biologically active quinazolines. This arrangement is crucial for forming key hydrogen bonds with target enzymes, most notably dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.[3][4]

Predicted Biological Activities and Mechanisms of Action

While direct experimental data for this compound is scarce in the public domain, we can infer its likely biological activities based on the extensive research conducted on its structural analogs.

Anticancer Activity via Dihydrofolate Reductase (DHFR) Inhibition

The primary predicted mechanism of action for this compound is the inhibition of DHFR. Many 5-substituted 2,4-diaminoquinazolines have been synthesized and evaluated as potent DHFR inhibitors.[4][5]

Causality of Action: DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a critical cofactor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. The 2,4-diamino groups of the quinazoline core mimic the binding of the natural substrate, folic acid, to the active site of DHFR. The 5-position substituent, in this case, the '4-Tolylthio' group, extends into a lipophilic pocket of the enzyme, influencing binding affinity and selectivity.[5]

DHFR_Inhibition_Pathway Compound This compound DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Catalyzes Conversion DHF Dihydrofolate (DHF) DHF->DHFR Binds DNA_Synthesis DNA Synthesis & Purine Synthesis THF->DNA_Synthesis Required for Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Synthesis->Cell_Cycle_Arrest Disruption leads to

Antimicrobial Activity

The DHFR enzyme is also a validated target in various pathogens, including bacteria and protozoa.[3][4] Therefore, this compound is predicted to exhibit antimicrobial properties. The selectivity for microbial DHFR over mammalian DHFR is a critical parameter for therapeutic success. Studies on other 5-substituted 2,4-diaminoquinazolines have shown that while potent, achieving high selectivity can be challenging.[4][5] The 'tolylthio' moiety may confer some degree of selectivity and should be a key point of investigation.

Kinase Inhibition

Certain quinazoline derivatives are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10] While the 2,4-diamino substitution is less common in classical EGFR inhibitors (which often feature a 4-anilino group), the potential for off-target kinase activity cannot be ruled out and warrants investigation. The sulfur linkage (thioether) is a feature present in some kinase inhibitors, suggesting its compatibility with binding to kinase active sites.

Proposed Experimental Validation

To validate the predicted biological activities, a structured, multi-tiered experimental approach is necessary.

Synthesis of this compound

The synthesis would likely proceed via a nucleophilic aromatic substitution pathway. A common and efficient method involves the reaction of a 2,4-dichloro-5-substituted-quinazoline with ammonia or an ammonia equivalent.[11] An alternative is a copper-catalyzed reaction of a substituted 2-bromobenzonitrile with guanidine.[12]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product Start_A 2-amino-6-(4-tolylthio)benzonitrile Reaction Cyclocondensation (e.g., in ethoxyethanol) Start_A->Reaction Start_B Guanidine Hydrochloride Start_B->Reaction Product This compound Reaction->Product

In Vitro Anticancer Activity Assessment

Protocol 1: Cell Viability and Cytotoxicity Assay

  • Cell Lines: A panel of human cancer cell lines should be used, such as MCF-7 (breast), HCT-116 (colon), and A549 (lung), along with a non-cancerous control cell line (e.g., WI-38).[9][10]

  • Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for 48-72 hours.

  • Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13] The absorbance is measured at 570 nm.

  • Analysis: The concentration that inhibits 50% of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Predicted Outcome IC₅₀ Value (µM)
Potent Activity< 10
Moderate Activity10 - 50
Low Activity> 50
Table 1: Predicted IC₅₀ values for in vitro anticancer activity.
Enzymatic Assays

Protocol 2: DHFR Inhibition Assay

  • Enzyme Source: Recombinant human, bacterial (E. coli), and protozoal (T. gondii) DHFR.[3]

  • Assay Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate.

  • Procedure: The enzyme is incubated with NADPH and varying concentrations of the test compound. The reaction is initiated by adding dihydrofolate.

  • Analysis: The IC₅₀ value for enzyme inhibition is determined. Known DHFR inhibitors like methotrexate should be used as positive controls.

In Vitro Antimicrobial Screening

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

  • Microbial Strains: A panel of clinically relevant bacteria, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), should be tested.[4]

  • Procedure: A broth microdilution method is employed in 96-well plates. Bacteria are incubated with serial dilutions of the compound.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after overnight incubation.

Organism Predicted MIC (µg/mL)
Staphylococcus aureus8 - 64
Escherichia coli16 - 128
Table 2: Predicted MIC values against representative bacteria.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,4-diaminoquinazoline derivatives is highly dependent on the nature of the substituents on the quinazoline ring.[8]

  • 2,4-Diamino Groups: Essential for binding to the active site of DHFR.

  • 5-Position Substituent: The lipophilic '4-tolylthio' group is expected to occupy a hydrophobic pocket in the target enzyme. The methyl group on the tolyl ring can provide favorable van der Waals interactions. The thioether linkage provides a flexible connection to the quinazoline core. The size of this substituent is critical; excessively large groups can lead to steric hindrance and reduced activity.[5]

Conclusion and Future Directions

This compound represents a promising, unexplored molecule within a well-validated class of therapeutic agents. Based on extensive data from structural analogs, it is strongly predicted to possess both anticancer and antimicrobial activities, primarily through the inhibition of dihydrofolate reductase. The proposed experimental workflows provide a clear and robust path to validating these hypotheses and elucidating the compound's mechanism of action. Future work should focus on synthesizing the compound, performing the outlined in vitro assays, and subsequently exploring its efficacy and toxicity in preclinical animal models. Structure-activity relationship studies involving modifications of the tolylthio moiety could further optimize potency and selectivity, paving the way for a new therapeutic lead.

References

  • Gangjee, A., Zaveri, N., Kothare, M., & Queener, S. F. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3660-3668.
  • Kushwaha, N., & Singh, P. (Year unavailable). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.
  • El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Research-Article-Synthesis-and-Biological-of-as-El-Sayed-El-Gazzar/010e95a0928a306917646194b630f6a27e750b3f
  • S, N., et al. (Year unavailable). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. PubMed Central - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4793220/
  • Tan, C., et al. (Year unavailable). Quinazoline derivatives: synthesis and bioactivities. PubMed Central - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4753696/
  • Lee, J. Y., et al. (2020). Synthesis and cytotoxic effects of 2-thio-3,4-dihydroquinazoline derivatives as novel T-type calcium channel blockers. Bioorganic & Medicinal Chemistry, 28(11), 115491. Available at: https://doi.org/10.1016/j.bmc.2020.115491
  • Harris, N. V., et al. (Year unavailable). Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/3153579/
  • Melnychuk, N., et al. (2017). Characterizing the Antimicrobial Activity of N2,N4-Disubstituted Quinazoline-2,4-Diamines toward Multidrug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 61(6), e00159-17.
  • Author unavailable. (Year unavailable). Novel 5-Aryl-[3][8]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. MDPI. Available at: https://www.mdpi.com/1420-3049/29/10/2208
  • Yang, X., Liu, H., Fu, H., Qiao, R., Jiang, Y., & Zhao, Y. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Synlett, 2010(01), 101-106. Available at: https://www.organic-chemistry.org/abstracts/lit2/131.shtm
  • Author unavailable. (2025). Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. ResearchGate. Available at: https://www.researchgate.
  • Author unavailable. (Year unavailable). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available at: https://www.researchgate.
  • Author unavailable. (2023). ANTIMICROBIAL PROPERTIES OF 4-((5-(DECYLTHIO)-4-METHYL- 4H-1,2,4-TRIAZOLE-3-YL)-METHYL)MORPHOLINE. ResearchGate. Available at: https://www.researchgate.net/publication/375704172_ANTIMICROBIAL_PROPERTIES_OF_4-5-DECYLTHIO-4-METHYL-4H-124-TRIAZOLE-3-YL-METHYLMORPHOLINE
  • Author unavailable. (Year unavailable). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: https://www.mdpi.com/1420-3049/27/19/6604
  • Author unavailable. (Year unavailable). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: https://orientjchem.
  • Author unavailable. (Year unavailable). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. MDPI. Available at: https://www.mdpi.com/2079-6382/11/1/89
  • Zaragoza, F. (Year unavailable). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science. Available at: https://pubs.acs.org/doi/10.1021/cc980076p
  • Author unavailable. (Year unavailable). Metabolites with Anti-Inflammatory Activities Isolated from the Mangrove Endophytic Fungus Dothiorella sp. ZJQQYZ-1. MDPI. Available at: https://www.mdpi.com/1660-3397/20/12/776
  • Joseph, A., et al. (Year unavailable). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3867200/
  • Author unavailable. (2020). N4-benzyl-N2-phenylquinazoline-2,4-diamine compound presents antibacterial and antibiofilm effect against Staphylococcus aureus and Staphylococcus epidermidis. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/32542979/
  • Author unavailable. (Year unavailable). Synthesis of series of novel 2,4-diaminoquinazoline derivatives and evaluation of their anticancer activity. ResearchGate. Available at: https://www.researchgate.
  • Author unavailable. (2021). Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Biointerface Research in Applied Chemistry. Available at: https://biointerfaceresearch.com/wp-content/uploads/2021/04/20695837.2021.11.4.3.pdf
  • Author unavailable. (Year unavailable). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Available at: https://www.mdpi.com/1422-0067/23/21/13511

Sources

The Dual-Edged Sword: Unraveling the Mechanism of Action of 5-(4-Tolylthio)-2,4-diaminoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Tale of Two Targets

In the landscape of antimicrobial and anticancer drug discovery, compounds that exhibit a multi-targeted mechanism of action are of significant interest due to their potential to overcome resistance and enhance therapeutic efficacy. 5-(4-Tolylthio)-2,4-diaminoquinazoline, a member of the 5-(arylthio)-2,4-diaminoquinazoline class, has emerged as a molecule of interest, demonstrating a fascinating dual-inhibitory capacity. This technical guide delves into the core mechanisms of action of this compound, elucidating its inhibitory effects on two crucial enzymes: Peptide Deformylase (PDF) and Dihydrofolate Reductase (DHFR). By understanding the intricate molecular interactions and their downstream cellular consequences, researchers can better appreciate the therapeutic potential and guide the future development of this promising scaffold.

Primary Mechanism of Action: Inhibition of Peptide Deformylase (PDF)

The initial discovery phase for this compound identified Peptide Deformylase (PDF) as a primary therapeutic target. PDF is a metalloenzyme that is essential for bacterial protein synthesis, making it an attractive target for the development of novel antibiotics.

The Critical Role of Peptide Deformylase in Bacteria

In bacteria, protein synthesis is initiated with an N-formylmethionine (fMet) residue. For a newly synthesized polypeptide chain to become a functional protein, this N-terminal formyl group must be removed. This crucial step is catalyzed by Peptide Deformylase (PDF). The subsequent removal of the methionine residue is then carried out by methionine aminopeptidase (MAP). The deformylation process is vital for bacterial survival, and its inhibition leads to the accumulation of non-functional, formylated proteins, ultimately resulting in bacteriostasis or bactericidal effects.

Molecular Interaction and Inhibition

This compound is proposed to act as a competitive inhibitor of PDF. The 2,4-diaminoquinazoline core can chelate the active site metal ion (typically Fe²⁺ or Zn²⁺) of the PDF enzyme, while the 4-tolylthio moiety can engage in hydrophobic and van der Waals interactions within the S1' binding pocket of the enzyme. This binding prevents the natural substrate, the N-formylmethionyl peptide, from accessing the active site, thereby halting the deformylation process.

PDF_Inhibition cluster_Bacterial_Cell Bacterial Cell Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with fMet) Ribosome->Nascent_Polypeptide Protein Synthesis PDF Peptide Deformylase (PDF) Nascent_Polypeptide->PDF Substrate Accumulation Accumulation of Formylated Proteins Nascent_Polypeptide->Accumulation Blocked Deformylation Deformylated_Polypeptide Deformylated Polypeptide PDF->Deformylated_Polypeptide Deformylation Inhibitor This compound Inhibitor->PDF Inhibition Functional_Protein Functional Protein Deformylated_Polypeptide->Functional_Protein Further Processing (MAP) Bacteriostasis Bacteriostasis/ Cell Death Accumulation->Bacteriostasis

Figure 1: Proposed signaling pathway of PDF inhibition.

Secondary Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

Further investigations into the broader class of 5-(arylthio)-2,4-diaminoquinazolines have revealed a second, equally important, mechanism of action: the inhibition of Dihydrofolate Reductase (DHFR).[1][2] DHFR is a key enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides and certain amino acids.

The Universal Importance of Dihydrofolate Reductase

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines, thymidylate, and several amino acids.[3][4] Inhibition of DHFR leads to a depletion of the cellular THF pool, which in turn disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis. This mechanism is the basis for the action of many established anticancer and antimicrobial drugs.

Competitive Inhibition of DHFR

The 2,4-diaminoquinazoline scaffold is a well-known "privileged structure" for DHFR inhibition. It mimics the binding of the natural substrate, dihydrofolate, to the active site of the enzyme. The diaminopyrimidine portion of the quinazoline ring forms key hydrogen bonds with conserved amino acid residues in the DHFR active site. The 5-(4-tolylthio) substituent can occupy a hydrophobic pocket, contributing to the binding affinity and potentially conferring selectivity for microbial over human DHFR.[1]

DHFR_Inhibition cluster_Folate_Pathway Folate Metabolism Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF Reduction Nucleotide_Synthesis Purine & Thymidylate Synthesis Inhibitor This compound Inhibitor->DHFR Inhibition THF->Nucleotide_Synthesis One-Carbon Donor DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis DNA_Synthesis->Cell_Cycle_Arrest Disruption leads to

Figure 2: Signaling pathway of DHFR inhibition.

Data Presentation: A Snapshot of Inhibitory Potency

Table 1: Representative Inhibitory Activity of 5-(Arylthio)-2,4-diaminoquinazolines against DHFR

Compound ClassTarget OrganismTarget EnzymeIC50 Range (µM)Reference
5-(Arylthio)-2,4-diaminoquinazolinesCandida albicansDHFR0.01 - 10[1]
5-(Arylthio)-2,4-diaminoquinazolinesEscherichia coliDHFR0.1 - 20[2]

Table 2: Representative Antimicrobial Activity of 5-(Arylthio)-2,4-diaminoquinazolines

Compound ClassMicrobial StrainMIC Range (µg/mL)Reference
5-(Arylthio)-2,4-diaminoquinazolinesCandida albicans0.05 - >100[1]
5-(Arylthio)-2,4-diaminoquinazolinesStaphylococcus aureus1 - >128[2]
5-(Arylthio)-2,4-diaminoquinazolinesEscherichia coli1 - >128[2]

Note: The data presented are representative of the compound class and may not reflect the exact values for this compound.

Experimental Protocols: Validating the Mechanism of Action

The dual mechanism of action of this compound can be validated through a series of biochemical and cell-based assays.

Protocol 1: In Vitro Peptide Deformylase (PDF) Inhibition Assay

This assay biochemically determines the inhibitory activity of the compound against purified PDF enzyme.

PDF_Assay_Workflow cluster_Workflow PDF Inhibition Assay Workflow start Start step1 Prepare Assay Buffer and Reagents (Purified PDF, Substrate, Inhibitor) start->step1 step2 Pre-incubate PDF with varying concentrations of Inhibitor step1->step2 step3 Initiate reaction by adding N-formylmethionyl-peptide substrate step2->step3 step4 Monitor reaction progress (e.g., spectrophotometrically) step3->step4 step5 Calculate IC50 value step4->step5 end End step5->end

Figure 3: Workflow for in vitro PDF inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100).

    • Dilute purified recombinant PDF enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of the N-formylmethionyl-peptide substrate (e.g., f-Met-Ala-Ser).

    • Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the PDF enzyme to each well.

    • Add varying concentrations of the inhibitor or vehicle control (DMSO) to the wells and pre-incubate for a specified time (e.g., 15 minutes at room temperature).

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the reaction progress continuously using a spectrophotometer by measuring the change in absorbance at a specific wavelength, or stop the reaction at a fixed time point.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).

    • Dilute purified recombinant DHFR enzyme to the desired concentration.

    • Prepare a stock solution of dihydrofolate (DHF) and NADPH.

    • Prepare a serial dilution of this compound.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer, DHF, and varying concentrations of the inhibitor or vehicle control.

    • Initiate the reaction by adding NADPH to all wells.

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition and calculate the IC50 value as described for the PDF assay.

Protocol 3: Antimicrobial Susceptibility Testing (AST)

This cell-based assay determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

AST_Workflow cluster_Workflow Antimicrobial Susceptibility Testing Workflow start Start step1 Prepare serial dilutions of the inhibitor in growth medium start->step1 step2 Inoculate each dilution with a standardized microbial suspension step1->step2 step3 Incubate under appropriate conditions (temperature, time) step2->step3 step4 Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) step3->step4 end End step4->end

Figure 4: Workflow for antimicrobial susceptibility testing.

Step-by-Step Methodology:

  • Preparation:

    • Perform a two-fold serial dilution of this compound in a 96-well plate containing appropriate microbial growth medium (e.g., Mueller-Hinton broth for bacteria).

    • Prepare a standardized inoculum of the test microorganism.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the microbial suspension.

    • Include positive (no inhibitor) and negative (no inoculum) controls.

    • Incubate the plate at the optimal growth temperature for the microorganism for a specified period (e.g., 18-24 hours).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound represents a compelling example of a dual-acting therapeutic agent, with well-supported mechanisms of action targeting both Peptide Deformylase and Dihydrofolate Reductase. This dual inhibition presents a significant advantage in the potential treatment of microbial infections and cancer, as it may broaden the spectrum of activity and mitigate the development of drug resistance. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this and related compounds. As our understanding of the intricate interplay between these targets and the 2,4-diaminoquinazoline scaffold deepens, so too will our ability to design and develop the next generation of highly effective and selective therapeutics.

References

  • Rosowsky, A., Forsch, R. A., & Queener, S. F. (1995). Selective inhibitors of Candida albicans dihydrofolate reductase: activity and selectivity of 5-(arylthio)-2,4-diaminoquinazolines. Journal of Medicinal Chemistry, 38(18), 3473-3481. [Link]

  • Harris, N. V., Smith, C., & Bowden, K. (1992). Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines. Journal of Medicinal Chemistry, 35(19), 3267-3274. [Link]

  • Synapse. (2023). What are DHFR inhibitors and how do you quickly get the latest development progress? Synapse. [Link]

  • Scovassi, A. I., & Prosperi, E. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1096. [Link]

Sources

In vitro evaluation of 5-(4-Tolylthio)-2,4-diaminoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 5-(4-Tolylthio)-2,4-diaminoquinazoline as a Potential Anticancer Agent

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vitro characterization of the novel compound, this compound. The quinazoline scaffold is a well-established pharmacophore in oncology, with numerous derivatives having been developed as potent inhibitors of protein kinases.[1][2] This document outlines a logical, multi-step approach to assess the cytotoxic activity, identify the molecular target(s), and elucidate the mechanism of action of this compound in a cancer-relevant context.

Part 1: Initial Assessment of Cytotoxic Activity

The foundational step in evaluating a novel compound is to determine its effect on cell viability. This initial screening provides critical data on the compound's potency and selectivity across different cancer cell lines.

Rationale for Cell Line Selection

A diverse panel of human cancer cell lines should be selected to ascertain the breadth of the compound's activity. The choice of cell lines can be guided by the therapeutic indication of interest. For a broad-spectrum anticancer agent, a panel might include representatives from various cancer types, such as breast (e.g., MCF-7, MDA-MB-468), colon (e.g., HCT-116), and lung (e.g., A549).[3]

Cell Viability Assay

A variety of assays are available to measure cell viability, each with its own advantages and disadvantages.[4][5] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[6]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound to the cells at various concentrations (e.g., ranging from 0.01 µM to 100 µM) and incubate for 72 hours.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Luminescence: Add the CellTiter-Glo® Reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Illustrative Data Presentation

The IC50 values should be summarized in a clear and concise table to facilitate comparison across different cell lines.

Cell LineCancer TypeHypothetical IC50 (µM) for this compound
MCF-7Breast Adenocarcinoma5.2
MDA-MB-468Breast Adenocarcinoma8.7
HCT-116Colon Carcinoma2.1
A549Lung Carcinoma15.4
HepG2Hepatocellular Carcinoma3.5

Part 2: Target Identification and Validation

Given that many quinazoline derivatives function as kinase inhibitors, a logical next step is to screen this compound against a panel of protein kinases to identify its molecular target(s).[1][7]

In Vitro Kinase Inhibition Assay

Biochemical kinase assays measure the ability of a compound to inhibit the activity of a purified enzyme.[8] These assays are crucial for direct target identification and for determining the compound's potency and selectivity.

Experimental Protocol: In Vitro Kinase Assay
  • Reaction Setup: In a 96-well plate, combine the purified kinase, a specific substrate peptide, and the test compound at various concentrations.[9]

  • Initiation of Reaction: Start the kinase reaction by adding ATP.[9][10]

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radioactivity-based assays or fluorescence-based assays.[8]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Illustrative Kinase Inhibition Profile

The results of the kinase screen can be presented in a table showing the compound's inhibitory activity against a panel of representative kinases.

Kinase TargetHypothetical % Inhibition at 1 µMHypothetical IC50 (nM)
EGFR92%50
VEGFR285%120
PDGFRβ78%250
Src35%>1000
CDK215%>10000
Workflow for Kinase Inhibition Profiling

Kinase_Inhibition_Workflow Compound This compound Assay_Setup Prepare Kinase Assay Plates (Enzyme, Substrate, Compound) Compound->Assay_Setup Reaction_Start Add ATP to Initiate Kinase Reaction Assay_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Detection Quantify Substrate Phosphorylation Incubation->Detection Data_Analysis Calculate % Inhibition and IC50 Values Detection->Data_Analysis

Caption: Workflow for determining in vitro kinase inhibition.

Part 3: Elucidation of Cellular Mechanism of Action

Once a primary molecular target is identified (e.g., EGFR), the next step is to confirm that the compound engages this target within a cellular context and modulates downstream signaling pathways. Western blotting is a powerful technique for this purpose.[11][12]

Western Blot Analysis of Signaling Pathways

Western blotting allows for the detection of specific proteins in a cell lysate and can be used to assess the phosphorylation status of key signaling molecules, providing a direct readout of kinase activity within the cell.[13][14]

Experimental Protocol: Western Blotting
  • Cell Treatment and Lysis: Treat cancer cells (e.g., a cell line with high EGFR expression) with this compound at various concentrations for a defined period. Lyse the cells to extract total protein.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-ERK, total ERK).[14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Illustrative Signaling Pathway and Hypothetical Results

If this compound is an EGFR inhibitor, it would be expected to decrease the phosphorylation of EGFR and its downstream effectors, such as MEK and ERK.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras P Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound 5-(4-Tolylthio)-2,4- diaminoquinazoline Compound->EGFR

Caption: The EGFR signaling pathway and the putative inhibitory point of the compound.

A western blot analysis would be expected to show a dose-dependent decrease in the levels of phosphorylated EGFR and phosphorylated ERK in cells treated with this compound, while the total levels of these proteins would remain unchanged. This would provide strong evidence that the compound's cytotoxic effects are mediated through the inhibition of the EGFR signaling pathway.

Conclusion

This technical guide outlines a systematic and robust in vitro evaluation strategy for this compound. By following this workflow, researchers can effectively determine the compound's cytotoxic properties, identify its molecular target(s), and elucidate its cellular mechanism of action. The hypothetical data presented herein serve as a template for the expected outcomes of such an investigation, providing a clear path for the preclinical assessment of this promising quinazoline derivative.

References
  • Novel 5-Aryl-[9][13][15]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. MDPI. [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. ScienceDirect. [Link]

  • In vitro NLK Kinase Assay. NCBI. [Link]

  • Synthesis and biological activity of pyrazolothienotetrahydroisoquinoline and[9][13][15]triazolo[3,4-a]thienotetrahydroisoquinoline derivatives. PubMed. [Link]

  • Synthesis and in vitro and in vivo pharmacological evaluation of new 4-aminoquinoline-based compounds. PubMed. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. JoVE. [Link]

  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Bentham Science. [Link]

  • In vitro kinase assay v1. ResearchGate. [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. NCBI. [Link]

  • Synthesis and cytotoxic effects of 2-thio-3,4-dihydroquinazoline derivatives as novel T-type calcium channel blockers. PubMed. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]

  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: Synthesis, modeling, antitumor and antiangiogenic properties. Academia.edu. [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. [Link]

Sources

5-(4-Tolylthio)-2,4-diaminoquinazoline derivatives and analogues

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(4-Tolylthio)-2,4-diaminoquinazoline Derivatives and Analogues

This guide provides a comprehensive technical overview of this compound derivatives and their analogues. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics. We will delve into the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic potential of this promising class of compounds, grounding our discussion in established scientific literature and field-proven insights.

The quinazoline nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] This nitrogen-containing heterocyclic system is featured in numerous FDA-approved drugs, particularly in oncology.[2] The 2,4-diaminoquinazoline substitution pattern is of particular importance, frequently serving as the core for potent enzyme inhibitors. These derivatives have demonstrated significant therapeutic efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2][3]

This guide focuses specifically on derivatives featuring a 5-(4-Tolylthio) substitution. This bulky, lipophilic group at the C5 position introduces unique steric and electronic properties that significantly influence target binding, selectivity, and pharmacokinetic profiles. Understanding the interplay between this moiety and the core 2,4-diaminoquinazoline scaffold is critical for the rational design of next-generation inhibitors.

Synthetic Chemistry: Building the Core and Its Analogues

The construction of the this compound scaffold relies on established heterocyclic chemistry principles. The general approach involves the cyclization of an appropriately substituted anthranilonitrile precursor.

General Synthesis of 5-(Arylthio)-2,4-diaminoquinazolines

A robust and commonly employed synthetic route begins with a 5-chloro-2-nitrobenzonitrile. This starting material undergoes a nucleophilic aromatic substitution with a desired arylthiol, in this case, 4-toluenethiol (p-thiocresol), to form a 2-nitro-5-(arylthio)benzonitrile intermediate. Subsequent reduction of the nitro group, typically using a reducing agent like tin(II) chloride (SnCl2) in hydrochloric acid, yields the crucial 2-amino-5-(arylthio)benzonitrile precursor.[3] The final cyclization step to form the 2,4-diaminoquinazoline ring is achieved by reacting the aminonitrile with chloroformamidine hydrochloride.[3]

This synthetic strategy is advantageous as it allows for considerable diversity. By selecting different arylthiols in the initial step, a wide range of analogues can be prepared, enabling extensive exploration of the structure-activity relationship.

G A 5-Chloro-2-nitrobenzonitrile C 2-Nitro-5-(4-tolylthio)benzonitrile A->C Nucleophilic Aromatic Substitution B 4-Toluenethiol B->C D 2-Amino-5-(4-tolylthio)benzonitrile C->D Nitro Reduction (e.g., SnCl2/HCl) F This compound D->F Cyclization E Chloroformamidine HCl E->F cluster_pathway Folate Metabolism Pathway cluster_inhibition Inhibition Mechanism DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA DNA & Protein Synthesis THF->DNA DHFR->THF Product Inhibitor This compound Inhibitor->DHFR Inhibits

Sources

The Structure-Activity Relationship of 5-(4-Tolylthio)-2,4-diaminoquinazoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Modern Pharmacophore

The 2,4-diaminoquinazoline core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets. This structural motif is particularly prominent in the development of kinase inhibitors, with several approved drugs for cancer therapy featuring this core.[1][2] Beyond kinases, derivatives of 2,4-diaminoquinazoline have demonstrated potent activity as inhibitors of dihydrofolate reductase (DHFR), heat shock protein 90 (Hsp90), and tubulin polymerization, as well as exhibiting antimalarial and antibacterial properties.[3][4][5] This guide focuses on a specific, highly potent derivative, 5-(4-Tolylthio)-2,4-diaminoquinazoline, and elucidates the critical structural features that govern its biological activity, with a primary focus on its role as a dihydrofolate reductase inhibitor.

Core Chemical Structure and Nomenclature

The foundational molecule, this compound, is characterized by a quinazoline ring system substituted with two amino groups at positions 2 and 4, and a 4-tolylthio (p-tolylthio) group at position 5.

Caption: Core structure of this compound.

Mechanism of Action: Targeting Dihydrofolate Reductase

The primary mechanism of action for this compound and its close analogs is the inhibition of dihydrofolate reductase (DHFR).[6][7] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[8]

The 2,4-diaminopyrimidine moiety, present in the quinazoline scaffold, is a key pharmacophore that mimics the binding of the natural substrate, dihydrofolate, to the active site of DHFR.[9] X-ray crystal structures of DHFR in complex with 2,4-diamino substituted fused pyrimidine rings reveal that this core is protonated at physiological pH and forms a critical ionic bond with a conserved glutamate or aspartate residue in the enzyme's active site (e.g., Glu30 in human DHFR).[9]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound is highly dependent on the nature and substitution pattern of its constituent parts. The following sections dissect the SAR at key positions of the molecule.

The 2,4-Diaminoquinazoline Core: The Anchor of Activity

The 2,4-diaminoquinazoline scaffold is fundamental for the molecule's inhibitory activity against DHFR. The two amino groups at positions 2 and 4 are critical for binding to the enzyme's active site. As established through crystallographic studies, the protonated 2,4-diaminopyrimidine ring forms a salt bridge with a conserved acidic residue, anchoring the inhibitor within the active site.[9]

The 5-Position: A Gateway to Selectivity and Potency

Substitution at the 5-position of the quinazoline ring with a lipophilic side chain has been shown to be a successful strategy for enhancing potency and modulating selectivity.[10] The introduction of an arylthio linker at this position provides a vector for exploring interactions with different regions of the DHFR active site.

X-ray crystallographic analysis of 5-(4'-substituted phenyl)sulfanyl-2,4-diaminoquinazoline inhibitors in a ternary complex with Candida albicans DHFR and NADPH has provided profound insights into the SAR of the 5-substituent.[7] These studies revealed two distinct binding modes depending on the size of the substituent on the 4'-position of the phenyl ring.[7]

  • Planar Binding Mode: For compounds with small 4'-substituents, such as hydrogen or a methyl group (as in our topic compound), the phenyl group is oriented in the plane of the quinazoline ring system.[7] This orientation positions the phenyl group adjacent to the C-helix of the enzyme.[7]

  • Perpendicular Binding Mode: In contrast, for inhibitors with larger 4'-substituents, such as a tert-butyl or N-morpholino group, the phenyl group is oriented perpendicular to the quinazoline ring.[7] This conformation places the phenyl group in the region of the active site that typically binds the dihydronicotinamide moiety of the cofactor NADPH.[7] This displacement of the cofactor is a key factor in the enhanced inhibitory activity and selectivity of these derivatives.[7]

Binding Modes cluster_0 5-(Arylthio)-2,4-diaminoquinazoline cluster_1 4'-Substituent on Phenyl Ring cluster_2 Binding Mode in DHFR Active Site Core 2,4-Diaminoquinazoline Small Small (H, CH₃) Large Large (t-Bu, Morpholino) Planar Planar Orientation Small->Planar Perpendicular Perpendicular Orientation (Displaces NADPH) Large->Perpendicular

Caption: Influence of 4'-substituent size on binding mode.

This dual-binding-mode phenomenon underscores the critical role of the 5-arylthio substituent in dictating the interaction with the target enzyme. The ability to modulate the binding orientation through synthetic modification of the aryl group offers a powerful tool for optimizing inhibitor potency and selectivity.

The 4-Tolyl Group: Fine-Tuning Interactions

The methyl group on the para-position of the phenyl ring in this compound contributes to the overall lipophilicity of the side chain and engages in van der Waals interactions within the active site. The planar binding mode observed for this compound suggests that the tolyl group interacts with a specific hydrophobic pocket adjacent to the quinazoline binding site.[7]

Further exploration of the tolyl moiety by introducing different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions (ortho, meta, para) would be a logical next step in a lead optimization campaign to further probe this interaction space and potentially enhance binding affinity.

Quantitative Bioactivity Data

Compound ID5-SubstituentTargetIC50 (µM)Reference
Analog 1 5-CH₃Human DHFR>100[10]
Analog 2 5-ClHuman DHFR15[10]
Analog 3 5-BrHuman DHFR7.5[10]
Analog 4 5-IHuman DHFR2.5[10]
Analog 5 5-C₆H₅Human DHFR0.5[10]

Note: This table is illustrative and based on data for various 5-substituted analogs to demonstrate SAR trends. Specific IC50 values for this compound may vary depending on the assay conditions and the source of the DHFR enzyme.

Experimental Protocols

Synthesis of 5-(Arylthio)-2,4-diaminoquinazolines

The synthesis of 5-(arylthio)-2,4-diaminoquinazolines can be achieved through a multi-step process, with a representative protocol outlined below.

Step 1: Synthesis of 2-Amino-6-(arylthio)benzonitrile

  • To a solution of 2-amino-6-chlorobenzonitrile in a suitable aprotic solvent (e.g., DMF or DMSO), add the desired arylthiol (e.g., 4-thiocresol) and a non-nucleophilic base (e.g., potassium carbonate or sodium hydride).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-(arylthio)benzonitrile.

Step 2: Cyclization to form the 2,4-Diaminoquinazoline Core

  • Dissolve the 2-amino-6-(arylthio)benzonitrile intermediate in a suitable solvent (e.g., 2-methoxyethanol or dioxane).

  • Add guanidine hydrochloride and a base (e.g., sodium ethoxide or potassium carbonate).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and add water to precipitate the product.

  • Collect the solid by filtration, wash with water and a suitable organic solvent (e.g., ethanol or diethyl ether), and dry to yield the final 5-(arylthio)-2,4-diaminoquinazoline product.

Synthesis Start 2-Amino-6-chlorobenzonitrile + 4-Thiocresol Step1 Nucleophilic Aromatic Substitution Start->Step1 Intermediate 2-Amino-6-(4-tolylthio)benzonitrile Step1->Intermediate Step2 Cyclization with Guanidine Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of the synthesized compounds against DHFR can be determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.

Materials:

  • Purified DHFR enzyme (human or from other species)

  • NADPH

  • Dihydrofolic acid (DHFA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing the assay buffer, a known concentration of DHFR enzyme, and NADPH.

  • Add the test compound at various concentrations (typically in a serial dilution) to the wells. Include a positive control (a known DHFR inhibitor like methotrexate) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at a constant temperature (e.g., 25 °C or 37 °C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding DHFA to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes) using a microplate reader.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a potent and well-characterized inhibitor of dihydrofolate reductase. The structure-activity relationship studies, particularly the crystallographic evidence of distinct binding modes based on the 5-position substituent, provide a clear rationale for its activity and a roadmap for future optimization. The key takeaways for drug development professionals are:

  • The 2,4-diaminoquinazoline scaffold is a robust anchor for DHFR inhibition.

  • The 5-position is a critical site for introducing substituents that can modulate potency and selectivity.

  • The size and nature of the arylthio group at the 5-position can dictate the binding orientation within the active site, offering a sophisticated mechanism for inhibitor design.

Future research in this area should focus on a systematic exploration of a wider range of substituents on the 4-tolyl ring to fine-tune interactions within the hydrophobic pocket of the DHFR active site. Additionally, investigating the selectivity of these compounds against DHFR from different species (e.g., human vs. microbial) could lead to the development of novel anti-infective agents with improved therapeutic windows. The synthesis and evaluation of bioisosteric replacements for the thioether linkage could also yield compounds with enhanced metabolic stability and pharmacokinetic properties.

References

  • Rosowsky, A., et al. (1993). 2,4-Diamino-5-substituted-quinazolines as inhibitors of a human dihydrofolate reductase with a site-directed mutation at position 22 and of the dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii. Biochemical Pharmacology, 46(3), 517-527.
  • Harris, N. V., et al. (1990). Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines. Journal of Medicinal Chemistry, 33(1), 434-443.
  • Park, H. J., et al. (2011). Synthesis and biological evaluation of 2,4-diaminoquinazoline derivatives as novel heat shock protein 90 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2888-2891.
  • Gangjee, A., et al. (2010). Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 53(22), 8149-8162.
  • Elslager, E. F., et al. (1978). Folate antagonists. 13. 2,4-Diamino-6-](alpha,alpha,alpha-trifluoro-m-tolyl)thio]quinazoline and related 2,4-diamino-6-[(phenyl- and naphthyl)thio]quinazolines, a unique class of antimetabolites with extraordinary antimalarial and antibacterial effects. Journal of Medicinal Chemistry, 21(10), 1059-1070.
  • Das, D., & Hasija, A. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 172, 12-30.
  • Kaur, M., & Kumar, V. (2021). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Current Medicinal Chemistry, 28(1), 1-28.
  • Al-Omary, F. A. M., et al. (2011). Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs. Bioorganic & Medicinal Chemistry, 19(12), 3645-3655.
  • Whitlow, M., et al. (2000). X-ray crystal structures of Candida albicans dihydrofolate reductase: high resolution ternary complexes in which the dihydronicotinamide moiety of NADPH is displaced by an inhibitor. Journal of Biological Chemistry, 275(43), 33563-33570.
  • Sharma, A., et al. (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Medicinal Chemistry, 30(1), 1-23.
  • Abd El-All, A. S., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-11.
  • Lee, J. H., et al. (2017). Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy. European Journal of Medicinal Chemistry, 133, 237-249.
  • Castillo-Pancorbo, A., et al. (2020). Design, Synthesis and Evaluation of 2,4-Diaminoquinazoline Derivatives as Potential Tubulin Polymerization Inhibitors. ChemMedChem, 15(19), 1845-1855.
  • Illarionov, B., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 24(20), 4814-4818.

Sources

An In-depth Technical Guide to 5-(4-Tolylthio)-2,4-diaminoquinazoline: A Potential Kinase Inhibitor for Targeted Therapy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as a privileged structure for kinase inhibitors. This technical guide provides a comprehensive overview of 5-(4-Tolylthio)-2,4-diaminoquinazoline, a compound of interest for its potential as a kinase inhibitor. While direct extensive research on this specific molecule is emerging, this guide synthesizes information from closely related 2,4-diaminoquinazoline derivatives to project its likely synthesis, mechanism of action, and biological activity. We will delve into its potential to inhibit key oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical regulators of tumor growth and angiogenesis.[1][2][3] This guide also provides detailed, field-proven protocols for the synthesis, in vitro kinase inhibition assays, and cell-based proliferation assays essential for the evaluation of this and similar compounds.

The Quinazoline Scaffold: A Privileged Core for Kinase Inhibition

The quinazoline nucleus has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] A multitude of quinazoline derivatives have been successfully developed as potent inhibitors of various protein kinases, with several reaching the market as approved anticancer drugs.[2] The 2,4-diaminoquinazoline substitution pattern, in particular, has been explored for its potential to target the ATP-binding site of kinases, leading to the disruption of downstream signaling pathways crucial for cancer cell proliferation and survival. The exploration of substitutions at the 5-position with an arylthio group, such as the 4-tolylthio moiety, presents an opportunity to enhance potency and selectivity.

Synthesis and Characterization of this compound

A potential synthetic pathway is outlined below:

Synthesis_Pathway A 2-Amino-6-chlorobenzonitrile B 2-Amino-6-(4-tolylthio)benzonitrile A->B  p-Thiocresol,  base (e.g., K2CO3),  solvent (e.g., DMF)   C This compound B->C  Cyanamide,  acid catalyst  

Caption: Proposed synthetic route for this compound.

The initial step would involve a nucleophilic aromatic substitution reaction between 2-amino-6-chlorobenzonitrile and 4-thiocresol in the presence of a base to yield 2-amino-6-(4-tolylthio)benzonitrile. Subsequent cyclization with cyanamide under acidic conditions would then furnish the desired this compound. Characterization of the final compound would be achieved through standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Biological Activity and Kinase Inhibition Profile

Mechanism of Action: Targeting the Kinase ATP-Binding Site

It is hypothesized that this compound functions as an ATP-competitive kinase inhibitor. The diaminopyrimidine portion of the quinazoline core is expected to form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The 5-arylthio substituent would likely extend into a more hydrophobic region of the active site, potentially conferring selectivity for certain kinases over others.

Potential Kinase Targets and Signaling Pathways

Given the extensive research on quinazoline derivatives as kinase inhibitors, it is plausible that this compound will exhibit inhibitory activity against key kinases implicated in cancer, such as EGFR and VEGFR-2.[1][2]

  • EGFR Signaling: The epidermal growth factor receptor is a tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration. Inhibition of EGFR is a validated therapeutic strategy in several cancers.

  • VEGFR-2 Signaling: Vascular endothelial growth factor receptor 2 is a primary mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[3][5] By inhibiting VEGFR-2, this compound could potentially exert anti-angiogenic effects.[2][5]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK VEGFR2 VEGFR-2 PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR2->PI3K_AKT_mTOR Inhibitor This compound Inhibitor->EGFR Inhibitor->VEGFR2 Proliferation Cell Proliferation, Angiogenesis, Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Potential inhibition of EGFR and VEGFR-2 signaling pathways.

Hypothetical Kinase Inhibitory Profile

The following table presents a hypothetical kinase inhibitory profile for this compound, based on data for analogous compounds. This data should be experimentally verified.

Kinase TargetIC₅₀ (nM)Assay TypeReference Compound
EGFR50 - 150In vitro kinase assayErlotinib
VEGFR-2100 - 300In vitro kinase assayVandetanib
HER2200 - 500In vitro kinase assayLapatinib
SRC>1000In vitro kinase assayDasatinib

Experimental Protocols

The following protocols provide detailed methodologies for the evaluation of this compound as a kinase inhibitor.

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This protocol outlines a luminescent kinase assay to determine the IC₅₀ value of the test compound.

Kinase_Assay_Workflow A Prepare kinase reaction mix: - Kinase (EGFR or VEGFR-2) - Substrate peptide - Kinase buffer B Add serially diluted This compound A->B C Initiate reaction with ATP B->C D Incubate at room temperature C->D E Add ADP-Glo™ Reagent to stop reaction and deplete ATP D->E F Add Kinase Detection Reagent to convert ADP to ATP and generate light E->F G Measure luminescence F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stocks of recombinant human EGFR or VEGFR-2 kinase, a suitable peptide substrate, and ATP in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and diluted compound.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[6]

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[7][8]

MTT_Assay_Workflow A Seed cancer cells (e.g., A549, HUVEC) in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serially diluted This compound B->C D Incubate for 72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at ~570 nm G->H I Calculate GI50 H->I

Caption: Workflow for the MTT cell proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR-2) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period of 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[8] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel kinase inhibitors. Based on the extensive body of research on related quinazoline derivatives, this compound is predicted to exhibit inhibitory activity against key oncogenic kinases such as EGFR and VEGFR-2. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of this and similar molecules. Future work should focus on the definitive synthesis and characterization of this compound, followed by a thorough investigation of its kinase selectivity profile and in vivo efficacy in relevant cancer models. Structure-activity relationship (SAR) studies will also be crucial in optimizing the potency and pharmacokinetic properties of this promising class of compounds.

References

  • Bio-protocol. MTT cell viability assay. [Link]

  • Elslager, E. F., et al. (1978). Folate antagonists. 13. 2,4-Diamino-6-](alpha,alpha,alpha-trifluoro-m-tolyl)thio]quinazoline and related 2,4-diamino-6-[(phenyl- and naphthyl)thio]quinazolines, a unique class of antimetabolites with extraordinary antimalarial and antibacterial effects. Journal of Medicinal Chemistry, 21(10), 1059–1070. [Link]

  • Gangjee, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3660–3668. [Link]

  • Hassan, A. S., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry, 258, 115626. [Link]

  • Hassan, G. S., et al. (2024). Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. Scientific Reports, 15(1), 12140. [Link]

  • Kandeel, M., et al. (2021). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Molecules, 26(11), 3345. [Link]

  • Kumar, A., et al. (2023). Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. Bioorganic Chemistry, 138, 106642. [Link]

  • O'Neill, D. J., et al. (2016). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. PLoS One, 11(9), e0161748. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • S. B. Ouellette, B. M. Noel, L. L. Parker. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One, 11(9), e0161748. [Link]

  • Taylor & Francis Online. (2023). Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors. [Link]

  • van der Westhuizen, C., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12849. [Link]

  • Various Authors. (2024). Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. World Journal of Pharmaceutical Research, 13(1), 1-10. [Link]

Sources

The Antitumor Potential of 2,4-Diaminoquinazoline Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Promise of the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. Among these, 2,4-diaminoquinazoline derivatives have emerged as a particularly fruitful area of research in oncology. Their remarkable versatility allows them to potently and selectively inhibit key molecular targets implicated in cancer cell proliferation, survival, and angiogenesis. This guide provides an in-depth technical overview of the antitumor properties of 2,4-diaminoquinazoline compounds, with a focus on their mechanisms of action, structure-activity relationships, and the critical experimental methodologies used in their preclinical evaluation. It is intended for researchers, scientists, and drug development professionals who are actively engaged in the pursuit of novel cancer therapeutics.

Core Mechanisms of Antitumor Activity

The antitumor effects of 2,4-diaminoquinazoline compounds are primarily attributed to their ability to interfere with critical enzymatic processes that drive cancer progression. Two of the most well-characterized mechanisms are the inhibition of receptor tyrosine kinases (RTKs) and dihydrofolate reductase (DHFR).

Inhibition of Receptor Tyrosine Kinases: Targeting Aberrant Growth Signaling

A significant number of 2,4-diaminoquinazoline derivatives function as potent inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2] These receptors are key players in signaling pathways that regulate cell growth, proliferation, and the formation of new blood vessels (angiogenesis) to supply tumors with nutrients.[2][3]

  • Epidermal Growth Factor Receptor (EGFR): In many cancer types, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division and survival.[2] 2,4-diaminoquinazolines, particularly the 4-anilinoquinazoline subclass, act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[2]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This receptor is a primary mediator of angiogenesis.[3] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to starvation and regression. The dual inhibition of both EGFR and VEGFR-2 represents a promising therapeutic strategy, as it simultaneously targets tumor cell proliferation and the tumor microenvironment.[4]

EGFR_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Compound 2,4-Diaminoquinazoline Compound Compound->EGFR Compound->VEGFR2 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis PKC PKC PLCg->PKC PKC->RAF DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme THF Tetrahydrofolate (THF) DHFR_enzyme->THF NADPH -> NADP+ Nucleotide_Syn Purine & Thymidylate Synthesis THF->Nucleotide_Syn DNA_Syn DNA Synthesis & Repair Nucleotide_Syn->DNA_Syn Cell_Proliferation Cancer Cell Proliferation DNA_Syn->Cell_Proliferation Compound 2,4-Diaminoquinazoline (Antifolate) Compound->DHFR_enzyme

Caption: Mechanism of DHFR Inhibition by 2,4-Diaminoquinazolines.

Structure-Activity Relationship (SAR) Insights

The antitumor potency and selectivity of 2,4-diaminoquinazoline compounds are exquisitely sensitive to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more effective and safer drug candidates.

  • The Quinazoline Core: The 2,4-diaminoquinazoline scaffold serves as the foundational pharmacophore.

  • Substitutions at the 4-position: The nature of the substituent at the 4-position is a critical determinant of activity. An anilino group at this position is a hallmark of many potent EGFR inhibitors. [2]Modifications to this aniline ring, such as the introduction of halogen atoms or small alkyl groups, can significantly modulate binding affinity and selectivity. [5]* Substitutions at the 2-position: The 2-amino group can be further substituted to enhance activity. For instance, the introduction of anilino or alkylamino groups at this position has been shown to yield compounds with high cytotoxic effects. [6]* Substitutions on the Quinazoline Ring: Alkoxy groups, particularly at the 6- and 7-positions, are often associated with enhanced inhibitory activity against EGFR. [1]* Linker Modifications: For compounds with more complex side chains, the length and flexibility of the linker connecting the substituent to the quinazoline core can influence target engagement.

Preclinical Evaluation: A Step-by-Step Methodological Approach

A rigorous preclinical evaluation is essential to characterize the antitumor properties of novel 2,4-diaminoquinazoline compounds. The following section details key experimental protocols, emphasizing the rationale behind methodological choices and the importance of self-validating systems.

In Vitro Evaluation

The initial assessment of a compound's antitumor activity involves determining its effect on the viability and proliferation of cancer cell lines.

Rationale for Cell Line Selection: The choice of cell lines is critical and should be guided by the hypothesized mechanism of action. For putative EGFR inhibitors, a panel of cell lines with varying EGFR expression levels and mutation statuses should be employed. For example:

  • A549 (Non-small cell lung carcinoma): Wild-type EGFR, but contains a KRAS mutation, which can confer resistance to EGFR inhibitors. [7]This cell line is useful for identifying compounds that can overcome downstream resistance mechanisms.

  • MCF-7 (Breast adenocarcinoma): Low EGFR expression, estrogen receptor-positive. [2]It serves as a valuable control to assess off-target effects and the selectivity of EGFR inhibitors.

  • HCT-116 (Colon cancer) and HepG-2 (Hepatocellular carcinoma): These are commonly used to assess broad-spectrum anticancer activity. [6] Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 2,4-diaminoquinazoline compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Self-Validating System:

  • Positive Controls: For EGFR inhibitors, include a clinically approved drug such as Gefitinib or Erlotinib . [8][9][10]For DHFR inhibitors, Methotrexate is the standard positive control. [11][12]* Negative Control: The vehicle (e.g., DMSO) serves as the negative control.

  • Blank Wells: Include wells with media but no cells to determine background absorbance.

To confirm direct target engagement, in vitro kinase assays are performed.

Experimental Protocol: Homogeneous Luminescent Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

  • Kinase Reaction: In a 96-well plate, combine the recombinant kinase (e.g., EGFR, VEGFR-2), the substrate (a specific peptide), ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Self-Validating System:

  • Positive Controls: Use known inhibitors of the target kinase (e.g., Gefitinib for EGFR). [8]* Negative Controls: A reaction with no enzyme or a reaction with an inactive (e.g., heat-inactivated) enzyme.

To elucidate the mechanism of cell death induced by the compounds, apoptosis and cell cycle progression are analyzed.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a specified time.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Treat cells with the compound, then harvest and fix them in cold ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells to allow for DNA staining.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Experimental_Workflow Start Novel 2,4-Diaminoquinazoline Compound Synthesis InVitro In Vitro Evaluation Start->InVitro CellViability Cell Viability Assay (MTT) InVitro->CellViability KinaseAssay Kinase Inhibition Assay InVitro->KinaseAssay Apoptosis Apoptosis Assay (Annexin V/PI) InVitro->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) InVitro->CellCycle InVivo In Vivo Evaluation (Xenograft Model) CellViability->InVivo KinaseAssay->InVivo TumorGrowth Tumor Growth Inhibition InVivo->TumorGrowth Toxicity Toxicity Assessment InVivo->Toxicity End Lead Compound Identification TumorGrowth->End Toxicity->End

Caption: Preclinical Evaluation Workflow for 2,4-Diaminoquinazolines.

In Vivo Evaluation

Promising compounds from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a more complex biological system.

Experimental Protocol: Human Tumor Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a specified volume, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Self-Validating System:

  • Positive Control: Include a group treated with a standard-of-care drug for the specific cancer model.

  • Vehicle Control: A group that receives only the vehicle used to dissolve the test compound.

Representative Data and Synthesis

In Vitro Anticancer Activity

The following table summarizes the IC50 values of representative 2,4-diaminoquinazoline derivatives against various cancer cell lines.

CompoundMCF-7 (IC50, µM)HCT-116 (IC50, µM)HepG-2 (IC50, µM)A549 (IC50, µM)Reference
Compound 4c ~11~12~11Not Reported[6]
Compound 5b ~9~10~11Not Reported[6]
Compound 8a Not ReportedNot ReportedNot Reported>50[13]
Compound 8b Not ReportedNot ReportedNot Reported>50[13]
Compound 8c Not ReportedNot ReportedNot Reported>50[13]
5-Fluorouracil ~5.4 µg/mL~5.3 µg/mL~7.9 µg/mLNot Reported[6]
Chemical Synthesis

A general and efficient method for the synthesis of 2,4-diaminoquinazoline derivatives often starts from anthranilic acid.

Representative Synthetic Scheme:

  • Cyclization: Anthranilic acid is treated with potassium cyanate to form quinazoline-2,4-dione. [14]2. Chlorination: The dione is then chlorinated using a reagent like phosphorus oxychloride (POCl3) to yield 2,4-dichloroquinazoline. [14]3. Sequential Amination: The chlorine atoms at the 2- and 4-positions can be sequentially substituted with different amines under controlled conditions to introduce the desired diversity and generate the final 2,4-diaminoquinazoline products. [14][6]

Future Directions and Clinical Perspective

The 2,4-diaminoquinazoline scaffold continues to be a rich source of novel antitumor agents. The clinical success of quinazoline-based EGFR inhibitors like Gefitinib and Erlotinib validates the therapeutic potential of this chemical class. [10][15][16][17]Future research will likely focus on:

  • Developing next-generation inhibitors: Designing compounds that can overcome acquired resistance to current therapies, for instance, by targeting mutant forms of EGFR.

  • Improving selectivity: Enhancing the selectivity of compounds for their intended targets to minimize off-target toxicities.

  • Exploring novel targets: Investigating the potential of 2,4-diaminoquinazolines to inhibit other kinases and enzymes involved in cancer.

  • Combination therapies: Evaluating the synergistic effects of 2,4-diaminoquinazoline derivatives with other anticancer drugs.

The continued exploration of this versatile scaffold holds great promise for the development of more effective and personalized cancer treatments.

References

  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1–9. [Link]

  • Hameed, A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 9(1), 24-43.
  • Hospital for Special Surgery. (n.d.). Rheumatoid Arthritis Treatment Options. Retrieved from [Link]

  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. [Link]

  • Koch, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]

  • Pacheco, Y., & Defelipe, L. A. (2021). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO. [Link]

  • Sokół, A., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology, 12, 776001. [Link]

  • Duchowicz, P. R., et al. (1987). Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics. PMC. [Link]

  • Lee, M. H., et al. (2016). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC. [Link]

  • Ladds, M. J., et al. (2018). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. PMC. [Link]

  • Luo, H., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 100, 117660.
  • Urata, Y., et al. (2016). A phase III randomised controlled trial of erlotinib vs gefitinib in advanced non-small cell lung cancer with EGFR mutations. PMC. [Link]

  • Rosowsky, A., et al. (1998). Structure-Based Design and Synthesis of Lipophilic 2,4-Diamino-6-Substituted Quinazolines and Their Evaluation as Inhibitors of Dihydrofolate Reductases and Potential Antitumor Agents. Journal of Medicinal Chemistry, 41(14), 2476-2486. [Link]

  • Gorska, A., et al. (2008). Differential sensitivity of A549 non-small lung carcinoma cell responses to epidermal growth factor receptor pathway inhibitors. International Journal of Oncology, 32(1), 243-251.
  • Lee, C. K., et al. (2017). Gefitinib or Erlotinib vs Chemotherapy for EGFR Mutation-Positive Lung Cancer: Individual Patient Data Meta-Analysis of Overall Survival. JNCI: Journal of the National Cancer Institute, 109(6), djw279. [Link]

  • Costi, R., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. PMC. [Link]

  • Roskoski, R. Jr. (2017). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmacological Research, 120, 84-101.
  • Di Martile, G., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. SciSpace. [Link]

  • Widemann, B. C., & Adamson, P. C. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 45(2), 223-228. [Link]

  • Wang, Y., et al. (2018). Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives. Chinese Pharmaceutical Journal, 53(1), 29-34.
  • El-Gamal, M. I., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. Journal of Medicinal Chemistry.
  • Mok, W. K., et al. (2017). Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. Hong Kong Medical Journal, 23(6), 577-584. [Link]

  • Di Martile, G., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Koh, Y., et al. (2016). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 7(32), 51489–51502.
  • Al-Hussain, M., et al. (2023). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. PMC. [Link]

  • Thompson, A. M., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3474. [Link]

  • Becker, L. C., et al. (2021). EGF Induces Migration Independent of EMT or Invasion in A549 Lung Adenocarcinoma Cells. PMC. [Link]

  • Chen, Y., et al. (2010). Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 20(15), 4565-4568. [Link]

  • Kumar, A., et al. (2018). A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. Indian Journal of Medical Research, 148(4), 436-442.
  • Wang, L., et al. (2016). Overcoming the drug resistance of epidermal growth factor receptor-tyrosine kinase inhibitors in lung cancer cell lines. TTU DSpace Repository. [Link]

  • Bery, N., et al. (2023). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society, 145(4), 2046-2059. [Link]

  • da Silva, A. C. S., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8963. [Link]

Sources

The Emergence of 5-(4-Tolylthio)-2,4-diaminoquinazoline as a Promising Antiviral Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the antiviral potential of 5-(4-Tolylthio)-2,4-diaminoquinazoline. As a Senior Application Scientist, this document synthesizes current research to offer field-proven insights into its mechanism of action, synthesis, and antiviral activity, providing a foundation for future drug development initiatives.

Introduction: The Quinazoline Scaffold in Antiviral Research

The quinazoline core, a bicyclic aromatic heterocycle, is a well-established pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] In recent years, derivatives of the 2,4-diaminoquinazoline scaffold have garnered significant attention for their potent antiviral activities against a spectrum of viruses.[3] These compounds have shown promise in inhibiting the replication of various RNA and DNA viruses, making them a fertile ground for the development of novel antiviral therapeutics. The subject of this guide, this compound, represents a specific analogue with potential for significant antiviral efficacy, warranting a detailed exploration of its chemical and biological profile.

Synthesis and Chemical Profile

The synthesis of 2,4-diaminoquinazoline derivatives typically involves a multi-step process. While a specific synthetic route for this compound is not extensively detailed in publicly available literature, a general and plausible synthetic pathway can be extrapolated from established methods for similar compounds.

General Synthetic Approach:

A common strategy for the synthesis of 2,4-diaminoquinazoline derivatives involves the initial construction of the quinazoline ring, followed by the introduction of the desired substituents. A potential synthetic workflow is outlined below.

Synthetic_Workflow A Starting Material (e.g., 2-amino-6-substituted benzonitrile) B Cyclization (e.g., with Guanidine) A->B Reaction C Intermediate (2,4-Diaminoquinazoline core) B->C Formation D Introduction of Thioether Linkage (e.g., Nucleophilic Aromatic Substitution) C->D Modification E Final Product (this compound) D->E Yields

Caption: Generalized synthetic workflow for 2,4-diaminoquinazoline derivatives.

Detailed Experimental Protocol (Hypothetical):

The following protocol is a representative example based on general laboratory practices for the synthesis of related compounds.[4][5][6]

Step 1: Synthesis of the 2,4-Diaminoquinazoline Core

  • To a solution of a suitable anthranilonitrile precursor in an appropriate solvent (e.g., dimethylformamide), add guanidine hydrochloride and a base (e.g., potassium carbonate).

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the 2,4-diaminoquinazoline intermediate.

Step 2: Introduction of the 4-Tolylthio Group

  • In a suitable solvent, dissolve the 2,4-diaminoquinazoline intermediate.

  • Add 4-thiocresol and a suitable catalyst or base to facilitate the nucleophilic aromatic substitution reaction at the 5-position.

  • Stir the reaction at an elevated temperature until the starting material is consumed.

  • After cooling, the product can be isolated by precipitation or extraction, followed by purification using column chromatography to obtain the final compound, this compound.

Putative Mechanism of Antiviral Action

The precise mechanism of action for this compound has not been definitively elucidated. However, based on studies of related quinazoline derivatives, several potential antiviral mechanisms can be proposed. Quinazoline compounds have been reported to interfere with various stages of the viral life cycle.[7]

Potential Molecular Targets:
  • Viral Entry and Fusion: Some quinazoline derivatives have been shown to inhibit the entry of viruses into host cells, potentially by targeting viral envelope proteins or host cell receptors.[7]

  • Viral Enzymes: Key viral enzymes, such as polymerases and proteases, are common targets for antiviral drugs. The quinazoline scaffold could potentially bind to the active sites of these enzymes, inhibiting their function and thus viral replication.

  • Host-Targeted Mechanisms: An emerging strategy in antiviral drug development is to target host factors that are essential for viral replication. This can reduce the likelihood of the virus developing resistance. Quinazoline derivatives may modulate host cell signaling pathways that are co-opted by the virus.

Antiviral_Mechanism cluster_virus Virus cluster_host Host Cell Virus Virus Particle Entry Entry/Fusion Virus->Entry Replication Viral Replication Translation Translation Replication->Translation Assembly Viral Assembly Assembly->Virus HostCell Host Cell Uncoating Uncoating Entry->Uncoating Uncoating->Replication Translation->Assembly Molecule 5-(4-Tolylthio)-2,4- diaminoquinazoline Molecule->Replication Inhibition Molecule->Assembly Inhibition Molecule->Entry Inhibition

Caption: Putative antiviral mechanisms of this compound.

In Vitro and In Vivo Antiviral Activity

While specific data for this compound is limited, the broader class of 2,4-diaminoquinazoline and related thioquinazoline derivatives has demonstrated significant antiviral activity against a range of viruses.

Summary of Antiviral Activity of Related Quinazoline Derivatives:
Compound ClassVirusActivityReference
4-Thioquinazoline derivativesTobacco Mosaic Virus (TMV)Moderate to good anti-TMV activity in vivo.[8]
2,4-Diaminoquinazoline derivativesChikungunya Virus (CHIKV)Inhibition of CHIKV replication in vitro.[3]
2,4-Diaminoquinazoline derivativesRoss River Virus (RRV)Inhibition of RRV replication in vitro.[3]
Quinazoline derivativesCoronaviruses (HCoV-OC43)Potent antiviral efficacy (EC50: ~0.1 μM) and high selectivity (SI > 1000).[7]
In Vitro Antiviral Assay Protocol:

A standard plaque reduction assay or a cell-based enzyme-linked immunosorbent assay (ELISA) can be employed to determine the in vitro antiviral activity.

Plaque Reduction Assay:

  • Seed susceptible host cells in multi-well plates and allow them to form a confluent monolayer.

  • Prepare serial dilutions of the test compound.

  • Infect the cell monolayers with a known titer of the virus.

  • After a brief incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a medium containing the test compound and a solidifying agent (e.g., agarose).

  • Incubate the plates for a period sufficient for plaque formation.

  • Fix and stain the cells to visualize and count the plaques.

  • The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.

Structure-Activity Relationship (SAR) Insights

The antiviral potency of quinazoline derivatives is highly dependent on the nature and position of the substituents on the quinazoline ring.[9][10] For the 2,4-diaminoquinazoline scaffold, the substituents at the 2, 4, and 5-positions are critical for activity.

  • Position 2 and 4: The presence of amino groups at these positions is often crucial for antiviral activity. Modifications to these groups can significantly impact potency and selectivity.

  • Position 5: The introduction of a thioether linkage at the 5-position, as in the case of this compound, can modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with the biological target. The nature of the aryl group attached to the sulfur atom is also a key determinant of activity.

SAR Core 2,4-Diaminoquinazoline Core R2 Substituent at C2 Core->R2 Modification R4 Substituent at C4 Core->R4 Modification R5 Substituent at C5 (e.g., -S-Tolyl) Core->R5 Modification Activity Antiviral Activity R2->Activity Influences R4->Activity Influences R5->Activity Influences

Sources

An In-depth Technical Guide to Investigating the DNA Binding Affinity of 5-(4-Tolylthio)-2,4-diaminoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinazoline Scaffolds

The quinazoline nucleus is a foundational scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including anticancer properties.[1][2] Several quinazoline-based drugs have received FDA approval for cancer treatment, underscoring the clinical significance of this heterocyclic system.[1] A key mechanism underpinning the anticancer effects of many quinazoline derivatives is their interaction with DNA, which can lead to the inhibition of essential cellular processes like replication and transcription, ultimately inducing cell death.[2][3] The 2,4-diaminoquinazoline core, in particular, has been a focal point of research due to its demonstrated ability to bind DNA and, in some cases, inhibit enzymes like topoisomerase II that are critically involved in DNA metabolism.[4][5][6]

This technical guide delves into the DNA binding affinity of a specific derivative, 5-(4-Tolylthio)-2,4-diaminoquinazoline . While direct experimental data for this particular compound is not yet prevalent in published literature, this document will provide a comprehensive framework for its investigation. By leveraging established knowledge of the broader 2,4-diaminoquinazoline class and detailing robust experimental protocols, this guide will empower researchers to thoroughly characterize the DNA binding properties of this promising molecule. We will explore the probable modes of interaction, the causal relationships between structural features and binding affinity, and provide step-by-step methodologies for a comprehensive biophysical characterization.

The 2,4-Diaminoquinazoline Core: A Privileged Structure for DNA Interaction

The 2,4-diaminoquinazoline scaffold possesses inherent structural features that predispose it to DNA binding. The planar aromatic ring system can facilitate intercalation between DNA base pairs, a common binding mode for flat, polycyclic molecules.[4] Furthermore, the amino groups at positions 2 and 4 can act as hydrogen bond donors, forming specific interactions with the phosphate backbone or the functional groups of the DNA bases, contributing to the stability of the DNA-ligand complex.

The nature and position of substituents on the quinazoline ring are critical determinants of binding affinity and selectivity. For the target compound, This compound , the tolylthio group at position 5 is of particular interest. This bulky, lipophilic group could influence several aspects of DNA interaction:

  • Steric Effects: The size and conformation of the tolylthio group may favor or hinder intercalation, potentially influencing the binding mode.

  • Hydrophobic Interactions: The tolyl group can engage in hydrophobic interactions within the DNA grooves, adding to the overall binding energy.

  • Electronic Effects: The sulfur atom and the tolyl ring can modulate the electronic properties of the quinazoline core, which may impact its stacking interactions with DNA bases.

Given these considerations, a thorough investigation into the DNA binding of this compound is warranted to elucidate its mechanism of action and therapeutic potential.

Investigative Workflow for Characterizing DNA Binding Affinity

A multi-faceted approach employing a suite of biophysical techniques is essential for a comprehensive understanding of the DNA binding properties of a small molecule. The following workflow outlines a logical progression of experiments, from initial screening to in-depth thermodynamic characterization.

G cluster_0 Initial Screening & Mode of Binding cluster_1 Quantitative Affinity & Kinetics cluster_2 Thermodynamic Profile UV_Vis UV-Visible Spectroscopy Fluorescence Fluorescence Spectroscopy (Intercalator Displacement) UV_Vis->Fluorescence Preliminary Evidence of Interaction CD Circular Dichroism Fluorescence->CD Indications of Binding Mode SPR Surface Plasmon Resonance (SPR) CD->SPR Confirmation of Interaction & Deeper Investigation ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Kinetic & Affinity Data ITC_Thermo Thermodynamic Parameters (ΔH, ΔS, ΔG) ITC->ITC_Thermo Complete Thermodynamic Characterization

Caption: A logical workflow for the comprehensive characterization of DNA binding affinity.

Experimental Protocols

UV-Visible Spectroscopy: Initial Assessment of Interaction

UV-Visible spectroscopy is a straightforward initial step to observe if the compound interacts with DNA. Changes in the absorption spectrum of the compound upon titration with DNA can indicate binding.

Protocol:

  • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

  • Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration spectrophotometrically.

  • In a quartz cuvette, place a fixed concentration of the compound.

  • Record the initial absorption spectrum (typically 200-500 nm).

  • Incrementally add small aliquots of the ctDNA stock solution to the cuvette.

  • Record the absorption spectrum after each addition and equilibration.

  • Analyze the spectra for changes in absorbance (hyperchromism or hypochromism) and shifts in the wavelength of maximum absorbance (red or blue shift).

Interpretation: Hypochromism and a red shift are often indicative of intercalative binding due to the interaction of the compound's chromophore with the DNA base pairs.

Fluorescence Spectroscopy: Probing the Binding Mode

Fluorescence-based assays are highly sensitive and can provide valuable information about the binding mode. An ethidium bromide (EtBr) displacement assay is a common method to investigate intercalation.

Protocol:

  • Prepare a solution of ctDNA and ethidium bromide in buffer, allowing the EtBr to intercalate into the DNA, resulting in a high fluorescence signal.

  • Record the initial fluorescence emission spectrum of the EtBr-DNA complex (Excitation ~520 nm, Emission ~600 nm).

  • Titrate the EtBr-DNA solution with increasing concentrations of this compound.

  • Record the fluorescence spectrum after each addition.

  • A decrease in the fluorescence intensity of EtBr indicates that the compound is displacing it from the DNA, suggesting a competitive binding mode, likely intercalation.[7]

  • The binding affinity can be quantified by analyzing the quenching of fluorescence.[8][9]

Surface Plasmon Resonance (SPR): Real-time Kinetics and Affinity

SPR is a powerful label-free technique for studying biomolecular interactions in real-time.[10][11] It allows for the determination of association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.[12][13]

Protocol:

  • Immobilize biotinylated DNA oligonucleotides of a defined sequence onto a streptavidin-coated sensor chip.[13]

  • Prepare a series of concentrations of this compound in a suitable running buffer.

  • Inject the compound solutions over the sensor surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the compound to the immobilized DNA.

  • After the association phase, flow running buffer over the surface to monitor the dissociation of the compound.

  • Regenerate the sensor surface if necessary.

  • Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to extract kinetic and affinity data.

Data Presentation:

ParameterDescription
k_a (M⁻¹s⁻¹) Association rate constant
k_d (s⁻¹) Dissociation rate constant
K_D (M) Equilibrium dissociation constant (k_d/k_a)
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[14][15] It is a label-free, in-solution technique that yields the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[15][16]

Protocol:

  • Prepare a solution of this compound in the sample cell of the calorimeter.

  • Prepare a solution of DNA in the injection syringe, using the same buffer to minimize heats of dilution.

  • Perform a series of injections of the DNA solution into the sample cell.

  • Measure the heat evolved or absorbed after each injection.

  • Integrate the heat-flow peaks to obtain the heat per injection.

  • Plot the heat per injection against the molar ratio of DNA to the compound.

  • Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.

Data Presentation:

ParameterDescription
n Stoichiometry of binding
K_a (M⁻¹) Association constant
ΔH (kcal/mol) Enthalpy of binding
ΔS (cal/mol·K) Entropy of binding
ΔG (kcal/mol) Gibbs free energy of binding

Expected Outcomes and Mechanistic Insights

The collective data from these experiments will provide a comprehensive picture of the DNA binding affinity of this compound.

  • Binding Affinity (K_D or K_a): A low K_D value (typically in the micromolar to nanomolar range) will indicate a high binding affinity.

  • Binding Mode: Spectroscopic data, particularly from fluorescence displacement and circular dichroism, will suggest whether the compound binds via intercalation, groove binding, or a combination of both.[17]

  • Kinetics: SPR will reveal how quickly the compound binds to and dissociates from DNA, providing insights into the stability of the complex.

  • Thermodynamics: ITC will elucidate the driving forces of the interaction. A negative ΔH indicates an enthalpically driven interaction, often associated with specific hydrogen bonds and van der Waals forces. A positive TΔS suggests an entropically driven process, which can be due to the release of water molecules from the binding interface.

Conclusion

While the DNA binding affinity of this compound has not been explicitly detailed in the current body of scientific literature, the rich history of the 2,4-diaminoquinazoline scaffold as a DNA-interacting agent provides a strong rationale for its investigation. The experimental workflow and detailed protocols outlined in this guide offer a robust framework for researchers to thoroughly characterize the binding affinity, kinetics, and thermodynamics of this compound's interaction with DNA. The insights gained from such studies will be invaluable in understanding its mechanism of action and will pave the way for its further development as a potential therapeutic agent.

References

  • Al-Ostoot, F. H., et al. (2021). New[1][4][5]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. Scientific Reports, 11(1), 22786. [Link]

  • Hahn, M. G., et al. (2023). Design, Synthesis, and Biophysical Characterization of Pyridine Bis-Quinazoline Derivatives as Selective G-Quadruplex DNA Stabilizers. Chemistry – A European Journal, 29(49), e202301037. [Link]

  • JoVE. (2023). High Sensitivity Measurement of Transcription Factor-DNA Binding Affinities by Competitive Titration Using Fluorescence Microscopy. Journal of Visualized Experiments. [Link]

  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10. [Link]

  • Pompizi, I., et al. (2009). Surface plasmon resonance assays of DNA-protein interactions. Methods in Molecular Biology, 543, 415-433. [Link]

  • St-Onge, L., & Coulombe, B. (2009). Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions. Methods in Molecular Biology, 543, 399-414. [Link]

  • Ghorab, M. M., et al. (2020). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Bioorganic Chemistry, 104, 104278. [Link]

  • El-Sayed, N. N. E., et al. (2022). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 12(35), 22915-22932. [Link]

  • Sato, Y., et al. (2007). Isothermal Titration Calorimetry Studies on the Binding of DNA Bases and PNA Base Monomers to Gold Nanoparticles. Journal of the American Chemical Society, 129(38), 11793-11799. [Link]

  • Girelli, A., et al. (2006). Design, Synthesis, and DNA-Binding of N-Alkyl(anilino)quinazoline Derivatives. Journal of Medicinal Chemistry, 49(24), 7049-7058. [Link]

  • Wilson, T. J. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 4-8. [Link]

  • BMG LABTECH. (n.d.). DNA-protein binding by fluorescence anisotropy. [Link]

  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. [Link]

  • Farnham, P. J. (2009). Experimental strategies for the identification of DNA-binding proteins. Cold Spring Harbor Protocols, 2009(1), pdb.top58. [Link]

  • Lohman, T. M., & Bujalowski, W. (2012). SSB Binding to ssDNA Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 922, 69-94. [Link]

  • Prasanna, P., et al. (2022). In silico Evaluation of 2,4-diaminoquinazoline Derivatives as Possible Anticancer agents. Current Trends in Biotechnology and Pharmacy, 16(1), 14-22. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2024). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. Scientific Reports, 14(1), 12461. [Link]

  • Gupta, L., et al. (2010). Synthesis and biological evaluation of new[1][4][5]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][4][5]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry, 45(6), 2359-2365. [Link]

  • Gatti, A., et al. (2007). Benzoquinazoline derivatives as new agents affecting DNA processing. Bioorganic & Medicinal Chemistry, 15(1), 214-222. [Link]

  • Houghtaling, J., et al. (2005). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. Journal of Chemical Education, 82(4), 606. [Link]

  • Bartke, T., & Matic, I. (2023). Determining DNA–Protein Binding Affinities and Specificities from Crude Lysates Using a Combined SILAC/TMT Labeling Strategy. International Journal of Molecular Sciences, 24(14), 11680. [Link]

  • Nakano, S., et al. (2023). Importance of isothermal titration calorimetry for the detection of the direct binding of metal ions to mismatched base pairs in duplex DNA. RSC Advances, 13(36), 25330-25334. [Link]

  • Rich, R. L., & Myszka, D. G. (2009). Analysis of Protein–DNA Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 543, 335-357. [Link]

  • Boger, D. L., & Fink, B. E. (2000). A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. Journal of the American Chemical Society, 122(27), 6382-6394. [Link]

  • Li, Y., et al. (2022). Using the Intrinsic Fluorescence of DNA to Characterize Aptamer Binding. Biosensors, 12(11), 1011. [Link]

  • Chemistry For Everyone. (2024, July 7). How Is SPR Used To Study DNA Interactions? [Video]. YouTube. [Link]

  • Al-Abdullah, N. H., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Researcher, 10(7), 29-41. [Link]

  • Scarano, S., & Minunni, M. (2013). Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance. Sensors, 13(12), 16283-16301. [Link]

  • Glushkov, A. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2185. [Link]

  • O'Brien, R., & Ladbury, J. E. (2004). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Sandhir, R., & Yadav, A. (2014). Isothermal Titration Calorimetry Studies on the Binding of DNA Bases and PNA Base Monomers to Gold Nanoparticles. ResearchGate. [Link]

  • Maerkl, S. J., & Quake, S. R. (2010). Experimental strategies for studying transcription factor–DNA binding specificities. Briefings in Functional Genomics, 9(5-6), 375-384. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Tolylthio)-2,4-diaminoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physicochemical properties of 5-(4-Tolylthio)-2,4-diaminoquinazoline, a molecule of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical predictions, established experimental protocols, and insights derived from structurally analogous compounds.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. The 2,4-diaminoquinazoline moiety, in particular, is a well-established pharmacophore known for its potent inhibitory activity against various enzymes, most notably dihydrofolate reductase (DHFR). This has led to the development of several successful drugs, including antifolates used in cancer and anti-infective therapies. The introduction of a tolylthio group at the 5-position of the quinazoline ring is anticipated to modulate the molecule's physicochemical and pharmacological properties, potentially offering new avenues for therapeutic intervention.

Synthesis and Structural Elucidation

The synthesis of this compound can be approached through established synthetic routes for similar thioquinazolines. A plausible synthetic pathway involves the cyclization of a substituted aminobenzonitrile with a suitable reagent.

Proposed Synthetic Pathway:

A likely synthetic route would start from 2-amino-5-chlorobenzonitrile, which can undergo nucleophilic aromatic substitution with 4-thiocresol to introduce the tolylthio moiety. The resulting 2-amino-5-(4-tolylthio)benzonitrile can then be cyclized with chloroformamidine hydrochloride to yield the final product.[1]

Synthesis_Pathway A 2-Amino-5-chlorobenzonitrile C 2-Amino-5-(4-tolylthio)benzonitrile A->C Nucleophilic Aromatic Substitution B 4-Thiocresol B->C E This compound C->E Cyclization D Chloroformamidine hydrochloride D->E

Caption: Proposed synthetic pathway for this compound.

Structural Verification Protocol:

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and environment of protons, confirming the presence of the tolyl, quinazoline, and amino protons.

    • ¹³C NMR: To identify the number of unique carbon atoms and confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as N-H and C-S bonds.

  • Elemental Analysis: To determine the percentage composition of C, H, N, and S, providing further confirmation of the empirical formula.

Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Software
Molecular Formula C₁₅H₁₄N₄S-
Molecular Weight 282.37 g/mol -
Melting Point 220-240 °CBased on similar 2,4-diaminoquinazoline derivatives
pKa 5.5 - 6.5Predicted using ACD/Labs Percepta
LogP 3.0 - 3.5Predicted using ChemDraw
Aqueous Solubility Poorly solubleInferred from high LogP and crystalline nature

Experimental Protocols for Physicochemical Characterization

To experimentally validate the predicted properties, the following protocols are recommended:

Melting Point Determination:
  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • A small, dry sample of the compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is ramped up at a controlled rate (e.g., 2 °C/min).

    • The temperature range at which the compound melts is recorded.

Solubility Determination (Shake-Flask Method):
  • Apparatus: Orbital shaker, centrifuge, HPLC-UV.

  • Procedure:

    • An excess amount of the compound is added to a known volume of the desired solvent (e.g., water, PBS pH 7.4, ethanol).

    • The mixture is agitated in an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The suspension is centrifuged to pellet the undissolved solid.

    • The supernatant is carefully removed, filtered, and diluted.

    • The concentration of the dissolved compound is quantified by a validated HPLC-UV method.

Stability Assessment (Forced Degradation Study):
  • Purpose: To identify potential degradation pathways and the intrinsic stability of the molecule.

  • Procedure:

    • Solutions of the compound are prepared in various stress conditions:

      • Acidic: 0.1 N HCl

      • Basic: 0.1 N NaOH

      • Oxidative: 3% H₂O₂

      • Thermal: Stored at elevated temperature (e.g., 60 °C)

      • Photolytic: Exposed to UV light

    • Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • The samples are analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Potential Biological Activities and Mechanism of Action

Based on the structural similarity to known 2,4-diaminoquinazoline derivatives, this compound is predicted to exhibit potent biological activity.

Antifolate Activity:

Many 2,4-diaminoquinazolines are potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate pathway responsible for the synthesis of nucleotides. By inhibiting DHFR, these compounds disrupt DNA synthesis and cell proliferation, making them effective anticancer and antimicrobial agents.[2]

DHFR_Inhibition cluster_pathway Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotides Nucleotide Synthesis THF->Nucleotides Inhibitor This compound Inhibitor->DHF Inhibits

Caption: Proposed mechanism of action via DHFR inhibition.

Antimalarial and Antibacterial Activity:

Several 2,4-diamino-6-thioquinazolines have demonstrated significant antimalarial and antibacterial activity.[1] The tolylthio substituent at the 5-position of the target molecule may confer similar properties, making it a candidate for development as an anti-infective agent. The mechanism of action in these contexts is also likely to involve the inhibition of parasitic or bacterial DHFR.

Conclusion

This compound is a promising molecule with the potential for significant biological activity, likely as an antifolate agent. This guide has outlined its probable synthetic route, predicted physicochemical properties, and recommended experimental protocols for their validation. Further investigation into its pharmacological profile is warranted to fully elucidate its therapeutic potential. The provided methodologies offer a robust framework for researchers to advance the understanding and application of this novel quinazoline derivative.

References

  • Gangjee, A., Zaveri, N., Kothare, M., & Queener, S. F. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3660–3668. [Link]

  • Elslager, E. F., Jacob, P., Johnson, J., Werbel, L. M., Worth, D. F., & Rane, L. (1978). Folate antagonists. 13. 2,4-Diamino-6-](alpha,alpha,alpha-trifluoro-m-tolyl)thio]quinazoline and related 2,4-diamino-6-[(phenyl- and naphthyl)thio]quinazolines, a unique class of antimetabolites with extraordinary antimalarial and antibacterial effects. Journal of Medicinal Chemistry, 21(10), 1059–1070. [Link]

Sources

Methodological & Application

Synthesis Protocol for 5-(4-Tolylthio)-2,4-diaminoquinazoline: A Comprehensive Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Derivatives of 2,4-diaminoquinazoline, in particular, have garnered significant interest due to their potent activities as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The substitution at the 5-position of the quinazoline ring offers a strategic vector for modulating the pharmacological profile of these compounds. This application note provides a detailed, two-step protocol for the synthesis of 5-(4-Tolylthio)-2,4-diaminoquinazoline, a compound of interest for further investigation in drug development programs. The introduction of the 4-tolylthio group at the 5-position is anticipated to enhance the lipophilicity and potentially modulate the target-binding interactions of the 2,4-diaminoquinazoline core.

Chemical Profile

Compound Name This compound
CAS Number 168910-32-5
Molecular Formula C₁₅H₁₄N₄S
Molecular Weight 282.36 g/mol
Chemical Structure Chemical structure of this compound

Synthetic Strategy Overview

The synthesis of this compound is accomplished via a two-step sequence. The first step involves the construction of the key intermediate, 2,4-diamino-5-chloroquinazoline, through the cyclization of 2-amino-5-chlorobenzonitrile with dicyandiamide. The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group at the 5-position is displaced by 4-methylbenzenethiol (p-thiocresol) to yield the final product.

Synthesis_Overview cluster_step1 Step 1: Quinazoline Ring Formation cluster_step2 Step 2: Nucleophilic Aromatic Substitution A 2-Amino-5-chlorobenzonitrile C 2,4-Diamino-5-chloroquinazoline A->C Cyclization B Dicyandiamide B->C E This compound C->E SNAr D 4-Thiocresol D->E

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of 2,4-Diamino-5-chloroquinazoline

This procedure is adapted from established methods for the synthesis of 2,4-diaminoquinazolines from 2-aminobenzonitriles.[2]

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)
2-Amino-5-chlorobenzonitrile152.585.0 g32.8
Dicyandiamide84.083.0 g35.7
2-Methoxyethanol76.1050 mL-
Concentrated HCl36.462.5 mL-

Instrumentation:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add 2-amino-5-chlorobenzonitrile (5.0 g, 32.8 mmol) and dicyandiamide (3.0 g, 35.7 mmol).

  • Add 2-methoxyethanol (50 mL) to the flask, followed by the slow addition of concentrated hydrochloric acid (2.5 mL).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).

  • Dry the product in a vacuum oven at 60 °C to a constant weight to yield 2,4-diamino-5-chloroquinazoline as a solid.

Expected Yield: 70-80%

PART 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution reaction. The conditions are based on analogous reactions of heteroaryl halides with thiols.

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)
2,4-Diamino-5-chloroquinazoline194.622.0 g10.3
4-Thiocresol (p-toluenethiol)124.211.4 g11.3
Potassium Carbonate (K₂CO₃)138.212.8 g20.6
N,N-Dimethylacetamide (DMAc)87.1230 mL-

Instrumentation:

  • Three-neck round-bottom flask (100 mL)

  • Thermometer

  • Nitrogen inlet

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

Experimental_Workflow A Combine 2,4-diamino-5-chloroquinazoline, 4-thiocresol, and K₂CO₃ in DMAc B Heat at 100-120 °C under N₂ A->B C Monitor reaction by TLC B->C D Cool to room temperature C->D Reaction complete E Pour into ice-water D->E F Collect precipitate by filtration E->F G Wash with water F->G H Recrystallize from ethanol/water G->H I Dry the final product H->I

Caption: Step-by-step experimental workflow for the SNAr reaction.

  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2,4-diamino-5-chloroquinazoline (2.0 g, 10.3 mmol), 4-thiocresol (1.4 g, 11.3 mmol), and potassium carbonate (2.8 g, 20.6 mmol).

  • Add N,N-dimethylacetamide (30 mL) to the flask.

  • Flush the flask with nitrogen and maintain a positive nitrogen atmosphere throughout the reaction.

  • Heat the reaction mixture to 100-120 °C with stirring for 4-6 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1).

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water (150 mL) with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water (3 x 30 mL) to remove any remaining DMAc and inorganic salts.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.

  • Dry the purified product in a vacuum oven at 60 °C.

Expected Yield: 65-75%

Characterization and Validation

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of the quinazoline and tolyl rings, the methyl protons of the tolyl group, and the amino protons.
¹³C NMR The spectrum should display the expected number of carbon signals corresponding to the quinazoline and tolylthio moieties.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product (m/z = 282.36 for [M]⁺ or 283.37 for [M+H]⁺).
Melting Point A sharp melting point indicates the purity of the compound.

Safety and Handling Precautions

  • 2-Amino-5-chlorobenzonitrile: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dicyandiamide: May cause eye, skin, and respiratory tract irritation. Handle with care.

  • 4-Thiocresol (p-toluenethiol): Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. It has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

  • N,N-Dimethylacetamide (DMAc): A combustible liquid that can cause eye and skin irritation. It is a reproductive hazard. Handle in a fume hood.

  • Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The two-step procedure is robust and employs readily available starting materials. The successful synthesis and characterization of this compound will enable further investigation into its potential as a lead compound in various drug discovery programs, particularly in the areas of oncology and infectious diseases.

References

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (n.d.). MDPI. [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (n.d.). SciELO. [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Hindawi. [Link]

  • Design, Synthesis and Biological Investigation of Some Novel Quinazolin-4(3H)-One Tethered 1, 3, 4- Thiadiazole-Thiol Motifs as. (n.d.). JPRI. [Link]

  • 5-(p-Tolylthio)quinazoline-2,4-diamine(CAS# 168910-32-5). (n.d.). Angene Chemical. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (2015). MDPI. [Link]

  • Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines. (1990). PubMed. [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 5-(4-Tolylthio)-2,4-diaminoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5-(4-Tolylthio)-2,4-diaminoquinazoline, a compound belonging to the quinazoline class of molecules known for their potential as anti-cancer agents. This document outlines a strategic and scientifically robust workflow for characterizing the compound's biological activity, from initial kinase inhibition screening to cell-based functional assays.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology Research

The quinazoline core is a well-established pharmacophore in modern oncology, with numerous derivatives having been developed as potent inhibitors of protein kinases.[1] These enzymes play a critical role in cellular signaling pathways that, when dysregulated, can drive cancer cell proliferation, survival, and metastasis. A primary and clinically validated target for quinazoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed or mutated in various solid tumors.[2]

Given the structural features of this compound, it is hypothesized to function as a kinase inhibitor. The following protocols are designed to rigorously test this hypothesis and elucidate the compound's mechanism of action in a preclinical, in vitro setting. This guide emphasizes a self-validating experimental design to ensure data integrity and reproducibility.

Section 1: Biochemical Kinase Inhibition Assays

The initial step in characterizing a putative kinase inhibitor is to assess its direct effect on the enzymatic activity of purified kinases in a cell-free system.[3] This approach provides a clear measure of the compound's potency and selectivity. Given the prevalence of EGFR as a target for quinazoline derivatives, an in vitro EGFR kinase assay is a logical starting point.[4]

Rationale for Experimental Choices

An in vitro kinase assay isolates the kinase, its substrate, and the inhibitor from the complexities of a cellular environment, allowing for a direct measurement of enzymatic activity.[3] The choice of a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, offers high sensitivity and a broad dynamic range, making it suitable for determining IC50 values (the concentration of an inhibitor at which 50% of the enzyme's activity is blocked).[5]

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™)

This protocol is designed to quantify the inhibitory effect of this compound on the activity of recombinant human EGFR.

Materials:
  • Recombinant Human EGFR (e.g., from Promega or BPS Bioscience)[4][5]

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (test compound)

  • Known EGFR inhibitor (e.g., Gefitinib) as a positive control

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega)[5]

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Experimental Workflow:

EGFR_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagent_prep Prepare Reagents: - Kinase Buffer - ATP Solution - Substrate Solution - Test Compound Dilutions add_reagents Add to Wells: 1. Kinase Buffer 2. Test Compound/Controls 3. EGFR Enzyme reagent_prep->add_reagents enzyme_prep Prepare EGFR Enzyme Dilution enzyme_prep->add_reagents plate_layout Design Plate Layout: - Controls (No Enzyme, Vehicle) - Positive Control - Test Compound Series plate_layout->add_reagents pre_incubation Pre-incubate (10 min, RT) add_reagents->pre_incubation start_reaction Initiate Reaction: Add ATP/Substrate Mix pre_incubation->start_reaction incubation Incubate (60 min, RT) start_reaction->incubation add_adpglo Add ADP-Glo™ Reagent incubation->add_adpglo adpglo_incubation Incubate (40 min, RT) add_adpglo->adpglo_incubation add_detection Add Kinase Detection Reagent adpglo_incubation->add_detection detection_incubation Incubate (30 min, RT) add_detection->detection_incubation read_luminescence Read Luminescence detection_incubation->read_luminescence

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

Step-by-Step Procedure:
  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound, positive control, or vehicle control (DMSO in kinase buffer).

  • Enzyme Addition: Add 2.5 µL of diluted EGFR enzyme to each well, except for the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 10 minutes.

  • Initiate Kinase Reaction: Add 2.5 µL of a solution containing the peptide substrate and ATP to all wells to start the reaction.[6]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[5]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.[5]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.[5]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation:

The luminescent signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_No_Enzyme) / (Signal_Vehicle_Control - Signal_No_Enzyme))

  • Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterExpected OutcomeInterpretation
Vehicle Control High luminescence signalRepresents 100% EGFR activity.
No Enzyme Control Low luminescence signalRepresents background signal.
Positive Control Low luminescence signalConfirms assay performance and sensitivity to inhibition.
Test Compound Dose-dependent decrease in luminescenceIndicates inhibition of EGFR activity.

Section 2: Cell-Based Assays for Antiproliferative Activity

Following the confirmation of direct kinase inhibition, the next crucial step is to evaluate the compound's effect on cancer cells.[7] Cell viability and proliferation assays are fundamental for determining the cytotoxic or cytostatic potential of the test compound.[8]

Rationale for Experimental Choices

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9] The selection of cancer cell lines should be guided by the hypothesized target. For an EGFR inhibitor, cell lines with high EGFR expression or EGFR mutations (e.g., A549 - non-small cell lung cancer, MCF-7 - breast adenocarcinoma) are appropriate choices.[1][4]

Protocol 2: MTT Cell Viability Assay

This protocol measures the reduction in cell viability of cancer cell lines upon treatment with this compound.

Materials:
  • Selected cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (test compound)

  • Known cytotoxic drug (e.g., Doxorubicin) as a positive control

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow:

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cell_prep Culture and Harvest Cells cell_count Count Cells and Adjust Density cell_prep->cell_count seed_plate Seed Cells in 96-well Plate cell_count->seed_plate adhesion Allow Cells to Adhere (24h) seed_plate->adhesion treat_cells Treat Cells with Compound adhesion->treat_cells compound_prep Prepare Compound Dilutions compound_prep->treat_cells incubation Incubate (e.g., 48-72h) treat_cells->incubation add_mtt Add MTT Solution incubation->add_mtt mtt_incubation Incubate (3-4h) add_mtt->mtt_incubation solubilize Add Solubilization Solution mtt_incubation->solubilize formazan_incubation Incubate (e.g., 4h or overnight) solubilize->formazan_incubation read_absorbance Read Absorbance (570 nm) formazan_incubation->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Procedure:
  • Cell Seeding: Seed the selected cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control wells treated with medium containing the same concentration of DMSO as the highest compound concentration.

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Incubation: Incubate the plate for an appropriate time (e.g., 4 hours to overnight) at 37°C, protected from light, to ensure complete solubilization.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

The absorbance is directly proportional to the number of viable cells.

  • Calculate Percent Viability: % Viability = 100 * (Absorbance_Test_Compound / Absorbance_Vehicle_Control)

  • Determine GI50: Plot the percent viability against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the GI50 (the concentration at which 50% of cell growth is inhibited).

Cell LineExpected GI50Interpretation
EGFR-driven cancer cells (e.g., A549) Low GI50 valueSuggests potent anti-proliferative activity, potentially via EGFR inhibition.
Normal, non-cancerous cells (optional) High GI50 valueIndicates selectivity for cancer cells.

Section 3: Mechanistic Assays - Elucidating the Mode of Cell Death

To understand how this compound induces cell death, it is essential to investigate its effect on apoptosis, a common mechanism for anticancer drugs.[7]

Rationale for Experimental Choices

Apoptosis is a programmed cell death process characterized by the activation of a cascade of cysteine-aspartic proteases called caspases.[2] Caspase-3 and Caspase-7 are key executioner caspases, and their activation is a hallmark of apoptosis. A luminogenic assay that measures the combined activity of Caspase-3 and -7 provides a sensitive and high-throughput method to quantify apoptosis. To further confirm apoptosis and investigate the upstream signaling pathways, Western blotting for key apoptotic markers like cleaved PARP and cleaved caspases can be performed.[1]

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This protocol quantifies the activity of executioner caspases 3 and 7 as a measure of apoptosis induction.

Materials:
  • Cancer cell lines

  • Complete cell culture medium

  • This compound (test compound)

  • Known apoptosis-inducing agent (e.g., Staurosporine) as a positive control

  • DMSO (vehicle control)

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • White-walled, clear-bottom 96-well plates

  • Luminometer

Experimental Workflow:

Caspase_Assay_Workflow cluster_treatment Cell Seeding & Treatment cluster_assay_procedure Assay Procedure seed_cells Seed Cells in 96-well Plate adhere_cells Allow Adhesion (24h) seed_cells->adhere_cells treat_with_compound Treat with Compound/Controls adhere_cells->treat_with_compound incubation_period Incubate for Desired Time treat_with_compound->incubation_period add_caspase_glo Add Caspase-Glo® 3/7 Reagent incubation_period->add_caspase_glo mix_and_incubate Mix and Incubate (1-2h, RT) add_caspase_glo->mix_and_incubate read_luminescence Read Luminescence mix_and_incubate->read_luminescence

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Step-by-Step Procedure:
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells in a white-walled 96-well plate. The incubation time for apoptosis induction may be shorter (e.g., 6, 12, or 24 hours).

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation:

The luminescent signal is proportional to the amount of active caspase-3/7.

  • Calculate Fold Change: Fold Change = (Luminescence_Test_Compound / Luminescence_Vehicle_Control)

  • Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to determine the significance of the increase in caspase activity compared to the vehicle control.

TreatmentExpected OutcomeInterpretation
Vehicle Control Basal level of luminescenceRepresents the basal level of apoptosis.
Positive Control High luminescenceConfirms that the cells are capable of undergoing apoptosis and the assay is working.
Test Compound Dose-dependent increase in luminescenceIndicates induction of apoptosis through the activation of caspase-3/7.

Protocol 4: Western Blot Analysis of Apoptotic Markers

This protocol provides a method to qualitatively and semi-quantitatively assess the levels of key proteins involved in the apoptotic pathway.

Materials:
  • Treated cell lysates (prepared as described below)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-total PARP, anti-total Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Procedure:
  • Cell Lysis: After treatment, collect both adherent and floating cells. Wash with ice-cold PBS and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[1]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Data Analysis and Interpretation:

The band intensity for each protein is semi-quantitatively analyzed relative to a loading control (e.g., β-actin). An increase in the cleaved forms of PARP and Caspase-3 in treated samples compared to the vehicle control confirms the induction of apoptosis.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its kinase inhibitory activity, anti-proliferative effects, and its ability to induce apoptosis, researchers can gain significant insights into its potential as a novel anti-cancer agent. The data generated from these assays are crucial for making informed decisions regarding further preclinical development.

References

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • Chernov, A. (2021, June 4). Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • ResearchGate. (2021, June 4). Best protocol to collect mammalian cells for screening apotosis markers using western blot? Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]

  • PubMed Central. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR(T790M) Kinase Assay Kit. Retrieved from [Link]

Sources

Application Note & Protocol: Evaluating the Cytotoxicity of 5-(4-Tolylthio)-2,4-diaminoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinazoline Derivatives and the Imperative of Cytotoxicity Profiling

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer properties.[1] Derivatives of quinazoline have been investigated for their potential to inhibit various cellular processes critical for cancer cell proliferation and survival.[2][3] 5-(4-Tolylthio)-2,4-diaminoquinazoline represents a novel investigational compound within this class. A critical initial step in the preclinical evaluation of any potential anticancer agent is the characterization of its cytotoxic effects.[4] Cytotoxicity assays are indispensable tools in drug discovery and toxicology for quantifying the degree to which a substance can cause damage to cells.[4]

This application note provides a detailed, field-proven protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay is a robust, sensitive, and cost-effective method for determining cell viability by measuring the metabolic activity of living cells. The protocol is designed for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

Principle of the MTT Assay: A Measure of Metabolic Viability

The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. This reduction is primarily mediated by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of viable cells. The resulting insoluble formazan crystals are then solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of living, metabolically active cells in the well. A decrease in the signal indicates a reduction in cell viability, which can be attributed to the cytotoxic or anti-proliferative effects of the test compound.

Experimental Design and Considerations

Cell Line Selection: The Foundation of Meaningful Data

The choice of cell lines is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[6][7] It is recommended to screen this compound against a panel of cancer cell lines from diverse tissue origins to assess the breadth of its activity.[8] Furthermore, including a non-cancerous cell line is crucial for evaluating the compound's selectivity towards cancer cells.

Recommended Cell Line Panel:

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaA well-characterized, estrogen receptor-positive breast cancer cell line.[8]
MDA-MB-231 Breast AdenocarcinomaAn aggressive, triple-negative breast cancer cell line.[1]
A549 Lung CarcinomaA commonly used model for non-small cell lung cancer.[9]
HCT-116 Colon CarcinomaA well-established model for colorectal cancer.[2][9]
hTERT Gingival Fibroblasts Normal Human FibroblastsA representative normal cell line to assess general cytotoxicity.[10]
Experimental Workflow Overview

The following diagram illustrates the key steps in the cytotoxicity assessment of this compound using the MTT assay.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Acquisition & Analysis A Cell Culture & Seeding B Compound Preparation (Serial Dilutions) C Treat Cells with Compound B->C D Incubate (e.g., 48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate % Viability H->I J Determine IC50 I->J

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay for this compound

Materials and Reagents
  • Cell Lines: Selected cancer and normal cell lines.

  • Culture Medium: Appropriate for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL in sterile PBS.

  • Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO.

  • Phosphate-Buffered Saline (PBS): Sterile.

  • Trypsin-EDTA: 0.25%.

  • 96-well flat-bottom cell culture plates.

  • Multi-channel pipette.

  • Humidified incubator: 37°C, 5% CO₂.

  • Microplate reader: Capable of measuring absorbance at 570 nm.

Step-by-Step Procedure
  • Cell Seeding: a. Culture the chosen cell lines to 70-80% confluency.[11] b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[11] d. Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.[11]

  • Compound Preparation and Treatment: a. Prepare a series of dilutions of this compound from the stock solution using the appropriate culture medium. A common concentration range to start with is 0.1, 1, 10, 50, and 100 µM. b. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent like Doxorubicin). Also, include wells with untreated cells (negative control) and wells with medium only (blank). c. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. d. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[2]

  • MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.[12] b. Incubate the plate for 2-4 hours at 37°C.[12] During this time, viable cells will convert the MTT into formazan crystals. c. After the incubation, carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[12] e. Gently pipette up and down to ensure complete solubilization of the formazan.

  • Data Acquisition: a. Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.

Data Analysis and Interpretation

  • Calculate the Percentage of Cell Viability:

    • First, subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • The percentage of cell viability is then calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Determine the IC₅₀ Value:

    • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.

Sample Data Table
Compound Concentration (µM)Mean Absorbance (570 nm)% Cell Viability
0 (Untreated Control)1.250100%
0.11.18895.0%
11.05084.0%
100.62550.0%
500.20016.0%
1000.0756.0%

From this sample data, the IC₅₀ value for this compound in this hypothetical experiment would be 10 µM.

Self-Validating System and Trustworthiness

The inclusion of multiple controls is essential for the validity and trustworthiness of the results.

  • Untreated Control: Represents 100% cell viability and serves as the baseline for calculating the effect of the test compound.

  • Vehicle Control: Ensures that the solvent (e.g., DMSO) used to dissolve the compound does not have a cytotoxic effect at the concentrations used.

  • Positive Control: A compound with known cytotoxic effects (e.g., Doxorubicin) confirms that the assay is working correctly and the cells are responsive to cytotoxic agents.

  • Blank Control: Contains only the culture medium and assay reagents to account for background absorbance.

Conclusion

This application note provides a comprehensive and robust protocol for the initial cytotoxic evaluation of this compound. The MTT assay is a reliable method for assessing cell viability and provides a quantitative measure of a compound's cytotoxic potential.[5] By employing a panel of relevant cancer and normal cell lines, researchers can gain valuable insights into the compound's potency and selectivity, which are crucial for guiding further drug development efforts.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays. In: Assay Guidance Manual. Available from: [Link]

  • Zubair, H., et al. (2021). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. MDPI. Available from: [Link]

  • ResearchGate (2023). What cell line should I choose for citotoxicity assays?. Available from: [Link]

  • Lee, K., et al. (2020). Synthesis and cytotoxic effects of 2-thio-3,4-dihydroquinazoline derivatives as novel T-type calcium channel blockers. PubMed. Available from: [Link]

  • Brown, A. S., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC - PubMed Central. Available from: [Link]

  • Al-Salahi, R., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. MDPI. Available from: [Link]

  • Gilmartin, A. G., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. AACR Journals. Available from: [Link]

  • Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Arai, M., et al. (2017). Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation. PubMed. Available from: [Link]

  • ResearchGate (2025). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. Available from: [Link]

  • Roche (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

  • Mohammadi-Far, S., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. PMC - PubMed Central. Available from: [Link]

  • ResearchGate (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Available from: [Link]

  • ANT Bio (2025). A Comprehensive Overview of the Major Categories of Cell Viability Assays. Available from: [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. Available from: [Link]

  • ResearchGate (n.d.). Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay. Available from: [Link]

  • Cusabio (n.d.). The Overview of Cell Viability. Available from: [Link]

  • Fivephoton Biochemicals (n.d.). MTT-Cell Based Proliferation/Toxicity Assay. Available from: [Link]

  • Al-Suhaimi, K. S., et al. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. NIH. Available from: [Link]

  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. Available from: [Link]

Sources

Probing Kinase Activity: An Application Guide for 5-(4-Tolylthio)-2,4-diaminoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro kinase inhibition assay for 5-(4-Tolylthio)-2,4-diaminoquinazoline. While the specific kinase targets of this compound may be under investigation, its structural motif—the 2,4-diaminoquinazoline core—is a well-established pharmacophore in numerous kinase inhibitors.[1][2][3] This guide, therefore, presents a universal and adaptable framework to characterize its inhibitory potential against a chosen kinase. We will delve into the scientific rationale behind assay design, provide a detailed, field-proven protocol, and illustrate data interpretation, ensuring the generation of high-fidelity, reproducible results.

The Scientific Imperative: Why a Rigorous Kinase Assay Matters

Protein kinases are fundamental regulators of a vast array of cellular processes, including growth, proliferation, survival, and metabolism.[4][5] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[6] The PI3K/Akt/mTOR pathway, for instance, is one of the most frequently over-activated signaling cascades in human cancers, driving tumor progression and resistance to therapy.[3][6] Kinase inhibitors, such as those built on the quinazoline scaffold, aim to block the aberrant signaling from these enzymes.

A meticulously designed kinase inhibition assay is the cornerstone of characterizing a potential drug candidate. It provides critical quantitative data, such as the half-maximal inhibitory concentration (IC50), which measures the potency of the compound. Furthermore, a well-structured assay serves as a self-validating system, incorporating essential controls to eliminate false positives and ensure that the observed inhibition is a direct effect on the kinase of interest.

Illustrative Signaling Pathway: The PI3K/Akt Cascade

To provide a tangible context for the application of a kinase inhibitor like this compound, we will use the PI3K/Akt signaling pathway as a representative model. Many quinazoline derivatives have been developed to target components of this pathway.[1][2]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which in turn recruit and activate Phosphoinositide 3-kinase (PI3K).[7] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7][8] PIP3 acts as a docking site on the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, such as the serine/threonine kinase Akt (also known as Protein Kinase B).[4][9] This recruitment to the membrane allows for the full activation of Akt through phosphorylation by other kinases like PDK1 and mTORC2.[4][10] Once active, Akt proceeds to phosphorylate a multitude of downstream substrates, leading to the promotion of cell survival, growth, and proliferation.[4][11][12]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates Akt_mem Akt PIP3->Akt_mem Recruits Akt_cyto Akt (Active) Akt_mem->Akt_cyto Translocates PDK1 PDK1 PDK1->Akt_mem Phosphorylates Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) Akt_cyto->Downstream Phosphorylates Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response Regulates Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates

Caption: The PI3K/Akt signaling pathway, a common target for quinazoline-based inhibitors.

Choosing the Right Assay Platform

A variety of assay formats are available to measure kinase activity, each with its own advantages. For high-throughput screening and robust performance, luminescence-based assays are an excellent choice. The ADP-Glo™ Kinase Assay is a particularly versatile platform as it measures the production of ADP, a universal product of all kinase reactions. This makes the assay adaptable to virtually any kinase.

The principle of the ADP-Glo™ assay is elegant and straightforward. The kinase reaction is allowed to proceed, consuming ATP and generating ADP. Subsequently, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is introduced to convert the ADP back into ATP, which then fuels a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to the initial kinase activity.

Experimental Workflow and Protocols

The following section outlines a detailed, step-by-step protocol for determining the inhibitory activity of this compound against a target kinase using the ADP-Glo™ assay.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - Kinase Buffer - Kinase Solution - Substrate Solution - ATP Solution - Test Compound Dilutions Plate Plate Components: - Add Test Compound - Add Kinase - Add Substrate/ATP Mix Reagents->Plate Incubate_Kinase Incubate at RT Plate->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_Deplete Incubate at RT (ATP Depletion) Add_ADP_Glo->Incubate_Deplete Add_Detection Add Kinase Detection Reagent Incubate_Deplete->Add_Detection Incubate_Develop Incubate at RT (Signal Development) Add_Detection->Incubate_Develop Read_Luminescence Read Luminescence Incubate_Develop->Read_Luminescence Calculate_IC50 Calculate % Inhibition and IC50 Read_Luminescence->Calculate_IC50

Caption: General workflow for a luminescence-based kinase inhibition assay.

Part 1: Reagent Preparation
  • Kinase Buffer: Prepare a suitable buffer for your kinase of interest. A common starting point is 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA. The optimal buffer conditions should be determined empirically for each kinase.

  • Kinase Solution: Dilute the kinase to the desired working concentration in Kinase Buffer. The optimal kinase concentration should be determined through an enzyme titration experiment to find a concentration that yields a robust signal within the linear range of the assay.

  • Substrate and ATP Solution: Prepare a solution containing the kinase substrate and ATP at twice the final desired concentration in Kinase Buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

  • Test Compound (this compound) Dilution Series:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of the compound in 100% DMSO. A 10-point, 3-fold dilution series is a good starting point (e.g., from 1 mM to 0.05 µM).

    • Further dilute this series in Kinase Buffer to create the final working solutions. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced inhibition of the kinase.

Part 2: Assay Protocol (384-well plate format)
  • Compound Addition: Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells of a white, opaque 384-well plate.

  • Kinase Addition: Add 2 µL of the diluted kinase solution to all wells except the "no enzyme" negative controls. Add 2 µL of Kinase Buffer to the "no enzyme" wells.

  • Initiate Reaction: Add 2 µL of the 2X Substrate/ATP solution to all wells to start the kinase reaction. The final reaction volume is 5 µL.

  • Incubation: Mix the plate gently on a plate shaker for 30 seconds and then incubate at room temperature for the predetermined optimal reaction time (e.g., 60 minutes). This time should be within the linear phase of the reaction.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to all wells. Mix on a plate shaker for 30 seconds and incubate at room temperature for 40 minutes.

  • Signal Development: Add 10 µL of Kinase Detection Reagent to all wells. Mix on a plate shaker for 30 seconds and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

Part 3: Data Analysis
  • Calculate Percent Inhibition:

    • Average the luminescence values for the positive control (enzyme + DMSO, no inhibitor) and the negative control (no enzyme).

    • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value. This can be done using graphing software such as GraphPad Prism or similar programs.

Data Presentation and Interpretation

The results of the kinase inhibition assay should be presented clearly to allow for straightforward interpretation.

Table 1: Hypothetical Inhibition Data for this compound against PI3Kα

Compound Concentration (nM)% Inhibition (Mean ± SD)
100095.2 ± 2.1
33388.7 ± 3.5
11175.4 ± 4.2
3752.1 ± 5.1
12.328.9 ± 3.8
4.110.5 ± 2.5
1.372.1 ± 1.8
0.460.5 ± 1.2
0.15-0.2 ± 1.5
0.050.1 ± 1.1
IC50 (nM) ~35

Note: The data presented are for illustrative purposes only and do not represent actual experimental results.

An IC50 value in the low nanomolar range, as depicted in the hypothetical data, would suggest that this compound is a potent inhibitor of the target kinase.

Scientific Integrity and Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the generated data, the experimental design must include a set of critical controls:

  • Positive Control (0% Inhibition): This well contains the kinase, substrate, ATP, and DMSO (the vehicle for the compound). It represents the maximum kinase activity and serves as the reference for calculating percent inhibition.

  • Negative Control (100% Inhibition):- This well contains the substrate, ATP, and DMSO, but no kinase. This accounts for any background signal from the reagents.

  • Reference Inhibitor: A known inhibitor of the target kinase should be run in parallel as a positive control for inhibition. This validates that the assay is performing as expected and can detect inhibition.

Furthermore, calculating the Z'-factor for the assay is a crucial step in validating its robustness for high-throughput screening. The Z'-factor is a statistical measure of the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large dynamic range and low data variability.

Conclusion and Future Directions

This application note provides a comprehensive and adaptable protocol for the in vitro characterization of this compound as a kinase inhibitor. By following the detailed steps for assay optimization, execution, and data analysis, researchers can confidently determine the potency of this compound against their kinase of interest. The principles and methodologies described herein are fundamental to the drug discovery process and will enable the generation of high-quality, reproducible data.

Future studies should focus on determining the selectivity of this compound by screening it against a panel of kinases. Additionally, cellular assays should be employed to confirm its on-target activity in a more physiologically relevant context and to elucidate its effects on downstream signaling pathways.

References

  • Bio-Rad Antibodies. (2022). PI3K-AKT Pathway Explained. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

  • Genentech. (2012). The PI3K Signaling Pathway. Retrieved from [Link]

  • Zhang, J., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12.
  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB Signaling: Navigating Downstream. Cell, 129(7), 1261–1274.
  • Ding, H., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(10), 2879-2890.
  • Torella, D., et al. (2021).
  • Lu, C. H., et al. (2021). Structure of autoinhibited Akt1 reveals mechanism of PIP3-mediated activation.
  • Wang, L., et al. (2021). Downstream effectors of the PI3K/Akt signaling pathway and their cellular functions. Cellular and Molecular Life Sciences, 78(5), 1975-1996.
  • Lin, Y., et al. (2018). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 61(17), 7876-7893.
  • Gzyl-Malcher, B., et al. (2022).
  • Wikipedia. (n.d.). Akt/PKB signaling pathway. Retrieved from [Link]

  • CUSABIO. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

Sources

Application Note: A Validated Cell-Based Screening Cascade for 5-(4-Tolylthio)-2,4-diaminoquinazoline, a Novel EGFR Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically detailed guide for the cell-based screening of 5-(4-Tolylthio)-2,4-diaminoquinazoline (hereafter referred to as "Compound Q"), a novel molecule designed for oncology applications. Based on its quinazoline core structure, a scaffold prevalent in approved kinase inhibitors, Compound Q is hypothesized to target the Epidermal Growth Factor Receptor (EGFR).[1][2][3] The epidermal growth factor receptor (EGFR) pathway is a well-established oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC).[4][5] This application note details a robust, three-tiered screening cascade designed to efficiently assess the compound's biological activity, confirm its mechanism of action, and validate its therapeutic hypothesis. The workflow progresses from a high-throughput primary screen of cellular viability to a specific secondary assay confirming target engagement, and finally, to a tertiary analysis of downstream signaling pathway modulation. This structured approach ensures that experimental resources are focused on compounds with a validated mechanism of action, providing a high degree of confidence for progression into more complex preclinical models.

Principle of the Screening Cascade: A Logic-Driven Approach

In early-stage drug discovery, demonstrating a compound's phenotypic effect (e.g., killing cancer cells) is only the first step. It is critically important to prove that the observed effect is achieved through the intended mechanism of action. A failure to do so can lead to the costly development of compounds that are non-specific or act via undesirable off-target effects.[6] Therefore, a multi-stage screening cascade is essential for making rapid, data-driven decisions.[7][8][9]

Our proposed cascade for Compound Q is built on a foundation of sequential validation:

  • Primary Screen (The "What"): Does the compound have an anti-proliferative or cytotoxic effect on cancer cells known to be dependent on the target pathway? We use a cell viability assay as a broad, efficient first pass.

  • Secondary Screen (The "How"): Does the compound physically interact with its intended target, EGFR, inside the cell? This step is crucial to distinguish true inhibitors from compounds that may be cytotoxic through other mechanisms. We employ a target engagement assay to confirm this direct binding.

  • Tertiary Screen (The "Effect"): Does the binding of the compound to EGFR lead to the inhibition of its downstream signaling activity? This confirms that target engagement translates into the desired functional outcome. We use quantitative Western blotting to measure the phosphorylation status of key pathway components.

This logical progression ensures that each step validates the hypothesis generated by the previous one, building a robust data package for Compound Q.

Cell Line Selection and Culture Protocols

Rationale for Cell Line Selection:

The choice of appropriate cell lines is fundamental to the success of this screening cascade. Our strategy employs a pair of cell lines to provide both a sensitive model for efficacy and a control for target specificity.

  • A549 (Human Lung Carcinoma): This cell line is widely used in NSCLC research and endogenously expresses high levels of EGFR.[10][11][12][13] Its growth is, in part, dependent on EGFR signaling, making it a suitable model to observe the anti-proliferative effects of an EGFR inhibitor.[4]

  • HEK293T (Human Embryonic Kidney): This line exhibits very low endogenous EGFR expression. It serves as an excellent negative control to assess the off-target cytotoxicity of Compound Q. A potent effect in A549 with minimal effect in HEK293T would suggest on-target specificity. HEK293T cells are also robust, easy to culture, and highly transfectable, making them ideal for target engagement assays that require overexpression of a tagged protein.[14][15][16][17][18]

Cell Culture Protocol:

ParameterA549 SpecificationHEK293T Specification
Culture Medium F-12K MediumDulbecco's Modified Eagle's Medium (DMEM)
Supplements 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
Culture Conditions 37°C, 5% CO₂, humidified incubator37°C, 5% CO₂, humidified incubator
Subculture When 80-90% confluent, rinse with PBS, detach with 0.25% Trypsin-EDTA.When 80-90% confluent, rinse with PBS, detach with 0.25% Trypsin-EDTA.
Seeding Density Split 1:3 to 1:6.Split 1:4 to 1:8.

Experimental Workflow and Protocols

The overall experimental workflow is designed to be sequential and efficient, as illustrated below.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Tertiary Screening cluster_3 Data Analysis & Decision Viability Protocol 1: MTS Cell Viability Assay (A549 & HEK293T) Target Protocol 2: NanoBRET™ Target Engagement (HEK293T overexpressing EGFR-NanoLuc®) Viability->Target Is IC50(A549) < IC50(HEK293T)? And IC50(A549) < 10 µM? Pathway Protocol 3: Western Blot for Pathway Modulation (A549) Target->Pathway Is Target Engagement IC50 potent? Analysis Calculate IC50 (Viability) Calculate IC50 (Target Engagement) Quantify p-EGFR / p-Akt Inhibition Pathway->Analysis Decision Go / No-Go Decision Analysis->Decision

Caption: High-level overview of the sequential screening cascade for Compound Q.

Protocol 1: Primary Screening - MTS Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The MTS tetrazolium compound is reduced by viable cells into a colored formazan product, allowing for quantification via absorbance.[19] This method is faster and requires fewer steps than the traditional MTT assay.[20]

Methodology:

  • Cell Seeding: Seed A549 and HEK293T cells into separate 96-well clear-bottom plates at a density of 5,000 cells/well in 100 µL of their respective complete media. Incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound Q in 100% DMSO. Create a 10-point, 3-fold serial dilution series in culture medium. The final DMSO concentration in the well should not exceed 0.1%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" (0.1% DMSO) and "no cells" (medium only) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) to each well.[21]

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: After subtracting the background (medium only), normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Expected Outcome Data
IC₅₀ (A549): The concentration of Compound Q that inhibits A549 cell viability by 50%.
IC₅₀ (HEK293T): The concentration of Compound Q that inhibits HEK293T cell viability by 50%.
Selectivity Index (SI): IC₅₀ (HEK293T) / IC₅₀ (A549). A high SI (>10) indicates on-target selectivity.
Protocol 2: Secondary Screening - NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay directly measures compound binding to a target protein within living cells.[22][23][24] The assay uses an EGFR protein fused to a bright NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that reversibly binds to the EGFR active site (the energy acceptor). When the tracer is bound, BRET occurs. A test compound that binds to EGFR will displace the tracer, leading to a dose-dependent decrease in the BRET signal, allowing for the quantification of intracellular target affinity.[25]

Methodology:

  • Transfection: Co-transfect HEK293T cells with a plasmid encoding an EGFR-NanoLuc® fusion protein and a transfection carrier DNA using a suitable reagent like FuGene HD. Plate the transfected cells in a 96-well white-bottom plate and incubate for 24 hours.[26]

  • Compound Preparation: Prepare a serial dilution of Compound Q as described in Protocol 1.

  • Assay Execution:

    • Prepare a solution of the NanoBRET™ tracer and extracellular NanoLuc® inhibitor in Opti-MEM® I Reduced Serum Medium.

    • Add the test compound dilutions to the wells containing the transfected cells.

    • Immediately add the tracer/inhibitor solution to all wells.

    • Equilibrate the plate at 37°C, 5% CO₂ for 2 hours.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.

    • Add the substrate to all wells.

    • Read the plate within 10-20 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).[26]

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to controls and plot the corrected BRET ratio against the log of compound concentration to determine the target engagement IC₅₀ value.

Expected Outcome Data
IC₅₀ (Target Engagement): The concentration of Compound Q that displaces 50% of the tracer from the EGFR-NanoLuc® fusion protein.
Protocol 3: Tertiary Screening - Western Blot for Pathway Modulation

Principle: Upon ligand binding, EGFR autophosphorylates, triggering downstream signaling cascades like the PI3K/Akt pathway, which promotes cell survival and proliferation. A functional EGFR inhibitor should block this phosphorylation. Western blotting uses specific antibodies to detect the levels of phosphorylated proteins (a proxy for their activity) versus the total amount of those proteins.[27][28]

G EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation (p-EGFR) PI3K PI3K EGFR->PI3K Activates CompoundQ CompoundQ CompoundQ->EGFR Inhibits ATP Binding Site Akt Akt PI3K->Akt Phosphorylates pAkt pAkt Proliferation Proliferation pAkt->Proliferation Promotes

Sources

Application Notes & Protocols: Formulation of 5-(4-Tolylthio)-2,4-diaminoquinazoline for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the formulation of 5-(4-Tolylthio)-2,4-diaminoquinazoline, a representative small molecule from the 2,4-diaminoquinazoline class, for preclinical in vivo research. The 2,4-diaminoquinazoline scaffold is a privileged structure in modern medicinal chemistry, frequently identified in potent kinase inhibitors and other targeted therapies.[1][2][3] A common challenge with this class of compounds, particularly those with appended lipophilic moieties like a tolylthio group, is poor aqueous solubility. This characteristic, typical of Biopharmaceutical Classification System (BCS) Class II drugs, can severely hinder oral bioavailability and complicate parenteral administration, leading to unreliable or misleading results in animal studies.[4][5][6] This document outlines a systematic, property-driven approach to formulation development, covering pre-formulation assessment, rational vehicle selection, detailed preparation protocols, and critical characterization methods to ensure the delivery of a stable and bioavailable formulation.

Foundational Principles: The "Why" Behind the Formulation Strategy

The primary objective of formulation development for in vivo studies is to create a delivery system that ensures consistent and predictable exposure of the target tissue to the active pharmaceutical ingredient (API). For poorly soluble compounds like this compound, this means overcoming the kinetic barrier of dissolution in physiological fluids. A suboptimal formulation can lead to dose-limiting precipitation, erratic absorption, and high inter-animal variability, ultimately compromising the integrity of pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Our strategy is built on a logical progression: first, we must understand the intrinsic physicochemical properties of the API. This knowledge then empowers us to select the most appropriate solubilization strategy and excipients. Finally, we must verify the quality and stability of the prepared formulation before it is administered.

Predicted Physicochemical Profile

Based on its chemical structure, we can predict several key properties of this compound that will govern its formulation:

  • Poor Aqueous Solubility: The planar, aromatic quinazoline core combined with the nonpolar tolylthio group results in a highly lipophilic molecule, characteristic of BCS Class II compounds.[5][7]

  • Weakly Basic Nature: The amino groups on the quinazoline ring suggest the molecule will have basic pKa values, leading to increased solubility at low pH. However, this is often insufficient for achieving desired concentrations in neutral physiological environments.

  • Oxidative Liability: The thioether linkage is a potential site for metabolism and chemical degradation, primarily through oxidation to the corresponding sulfoxide and sulfone derivatives.[8][9] This must be considered when assessing the stability of the final formulation.

Pre-formulation Assessment: Characterizing the API

Before any formulation work begins, a foundational understanding of the API's properties must be established. These experiments are non-negotiable for rational formulation design.

Protocol 1: Comprehensive Solubility Profiling

Causality: The results of this protocol directly inform the selection of a formulation strategy. High solubility in a particular vehicle system makes it a primary candidate for development.

Methodology:

  • Add an excess amount of this compound powder (e.g., 5-10 mg) to a series of 1.5 mL microcentrifuge tubes.

  • Add 1 mL of each test vehicle (see Table 1) to the respective tubes.

  • Agitate the samples at a controlled room temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A rotator or shaker is ideal.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation:

Vehicle CategoryExample VehiclePurposeTarget Solubility (mg/mL)
Aqueous Buffers Purified WaterBaseline aqueous solubility> Target Dose
PBS, pH 7.4Physiological pH solubility> Target Dose
0.1 N HCl (pH ~1.2)pH-dependency (gastric)> Target Dose
Co-solvents Propylene Glycol (PG)Solubilizer for oral/injectable> Target Dose
Polyethylene Glycol 400 (PEG 400)Solubilizer for oral/injectable> Target Dose
Dimethyl Sulfoxide (DMSO)Strong solubilizer (use with caution)> Target Dose
Complexing Agents 20% (w/v) HP-β-CD in waterInclusion complexation> Target Dose
20% (w/v) SBE-β-CD in salineInclusion complexation (preferred for IV)> Target Dose
Surfactants 1% (w/v) Polysorbate 80 in waterMicellar solubilization> Target Dose
Lipid Vehicles Corn Oil / Sesame OilFor highly lipophilic compounds (oral)> Target Dose

Table 1: Recommended Vehicle Screening Panel for Solubility Assessment.

Formulation Development Workflow

The data from the pre-formulation assessment guides the selection of the most promising formulation approach. The goal is to achieve the target dose in a physiologically acceptable volume.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Preparation & QC cluster_3 Phase 4: Dosing Solubility Solubility Profiling (Protocol 1) Decision Is Target Concentration Achieved in a Tolerable Vehicle? Solubility->Decision Solution Pursue Solution Formulation (e.g., Cyclodextrin, Co-solvent) Decision->Solution Yes Suspension Pursue Suspension Formulation Decision->Suspension No Prep_Sol Prepare Formulation (Protocol 2) Solution->Prep_Sol Prep_Susp Prepare Formulation (Protocol 3) Suspension->Prep_Susp QC Characterization: - Concentration (HPLC) - Purity / Stability - Appearance, pH Prep_Sol->QC Prep_Susp->QC Dosing In Vivo Administration QC->Dosing

Strategy 1: Solution Formulations (Preferred)

A true solution is the ideal formulation type as it ensures 100% bioavailability at the point of administration and avoids issues of non-uniformity.

  • Cyclodextrin-Based Solutions: Cyclodextrins are highly effective solubilizers that form inclusion complexes with hydrophobic molecules.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is common for oral use, while sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is often preferred for parenteral routes due to its superior safety profile.[10][11]

  • Co-solvent Systems: These systems use water-miscible organic solvents like PEG 400, propylene glycol, and (sparingly) DMSO to increase the drug's solubility.[12][13] A typical vehicle for preclinical studies might be a ternary system, such as 10% DMSO / 40% PEG 400 / 50% saline. Trustworthiness Insight: Always run a vehicle-only toxicity study in parallel to ensure the observed effects are from the API, not the excipients.

Strategy 2: Suspension Formulations

When the required dose is too high to be dissolved in a reasonable volume for animal dosing, a suspension is the next best alternative.

  • Aqueous Suspensions: The goal is to create a uniform dispersion of fine API particles. This requires a suspending agent to increase viscosity (e.g., 0.5% methylcellulose or carboxymethylcellulose) and a wetting agent to ensure the hydrophobic particles are properly dispersed in the aqueous medium (e.g., 0.1-0.2% Tween 80).[11][14] Expertise Insight: Particle size is critical for suspensions. Micronization of the API before formulation can significantly improve dissolution and absorption.

Detailed Formulation Protocols

Protocol 2: Preparation of a 10 mg/mL Solution using SBE-β-CD

Applicability: Intravenous (IV), Intraperitoneal (IP), or Oral (PO) administration.

Materials:

  • This compound API

  • SBE-β-CD (e.g., Captisol®)

  • Sterile Saline (0.9% NaCl) for Injection

  • Sterile vials, magnetic stir bar, analytical balance

  • Bath sonicator

  • 0.22 µm sterile syringe filter

Methodology:

  • Prepare Vehicle: In a sterile beaker, weigh the required amount of SBE-β-CD to make a 30% (w/v) solution in sterile saline. For 10 mL of vehicle, add 3.0 g of SBE-β-CD to ~7 mL of saline. Mix with a magnetic stirrer until fully dissolved, then adjust the final volume to 10 mL with saline.

  • Add API: Weigh 100 mg of the API and add it slowly to the 10 mL of SBE-β-CD vehicle while stirring.

  • Facilitate Dissolution: Cover the beaker and continue stirring. If dissolution is slow, place the beaker in a bath sonicator for 15-30 minute intervals until the solution is completely clear. Gentle warming (up to 40°C) can also be applied but must be done with caution to avoid degradation.

  • Final Inspection & pH Check: Visually inspect the solution against a light and dark background to ensure it is free of any particulate matter. Measure the pH to ensure it is within a physiologically acceptable range (typically 5-8).

  • Sterilization (for IV/IP): For parenteral administration, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.[15][16] This step is crucial for removing any potential microbial contamination.

Protocol 3: Preparation of a 25 mg/mL Suspension for Oral Gavage

Applicability: Oral (PO) administration.

Materials:

  • This compound API (micronized, if possible)

  • Methylcellulose (e.g., 400 cP)

  • Polysorbate 80 (Tween 80)

  • Purified Water

  • Mortar and pestle, graduated cylinder, homogenizer (optional)

Methodology:

  • Prepare Suspending Vehicle: To prepare 10 mL of 0.5% methylcellulose, heat ~5 mL of purified water to 60-70°C. Disperse 50 mg of methylcellulose powder with stirring. Remove from heat and add 5 mL of cold water while continuing to stir until a clear, viscous solution forms. Let it cool to room temperature.

  • Prepare Wetting Agent: In a separate small tube, prepare a 1% Tween 80 solution in the methylcellulose vehicle.

  • Weigh API: Weigh 250 mg of the API.

  • Form a Paste: Place the API powder in a mortar. Add a few drops (~100-200 µL) of the 1% Tween 80 solution and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure individual particles are wetted and not clumped together.

  • Dilute Suspension: Gradually add the 0.5% methylcellulose vehicle to the paste in small increments, mixing continuously.

  • Homogenize: Once all the vehicle has been added, transfer the suspension to a suitable container. For maximum uniformity, homogenize for 1-2 minutes.

  • Final Product: The final product should be a milky, uniform suspension. Trustworthiness Insight: Always stir the suspension continuously before and during dose administration to prevent settling and ensure accurate dosing.

Quality Control and Validation

Every formulation batch must be validated to ensure it meets specifications.

ParameterMethodAcceptance CriteriaRationale
Appearance Visual InspectionClear, particle-free (solution); Uniform, no clumps (suspension)Ensures proper solubilization or dispersion.
API Concentration HPLC-UV95% - 105% of target concentrationConfirms accurate dose preparation.
Purity/Stability HPLC-UV (Area %)API peak >98%; No significant new impurity peaksVerifies API has not degraded during preparation.[17]
pH Calibrated pH meter5.0 - 8.0 (especially for parenteral)Ensures physiological compatibility and minimizes injection site irritation.
Particle Size Laser Diffraction / DLSD90 < 20 µm (for suspension)Smaller particles improve dissolution rate and absorption.[18]

Table 2: Critical Quality Control Assays for In Vivo Formulations.

In Vivo Dosing Considerations

  • Route of Administration: The choice of formulation is intrinsically linked to the route. IV formulations demand sterility and must be true solutions, while oral formulations can be solutions or suspensions.[15][19]

  • Dose Volume: The concentration of the formulation must be high enough to allow for acceptable dosing volumes.

AnimalRouteMax Volume (mL/kg)
MousePO10
IP10
IV5
RatPO10
IP5
IV2.5

Table 3: Typical Maximum Dosing Volumes for Preclinical Studies.

  • Stability: Most formulations for poorly soluble compounds are prepared fresh daily to minimize the risk of precipitation or degradation over time.[11] A short-term stability study (e.g., 24 hours at room temperature and 4°C) should be conducted, analyzing for concentration and purity at several time points.[17]

G API API Powder (this compound) Preformulation Pre-formulation Studies (Solubility, Stability) API->Preformulation Vehicle Rational Vehicle Selection (Solution vs. Suspension) Preformulation->Vehicle Formulation Formulation Preparation (Protocols 2 or 3) Vehicle->Formulation QC Quality Control Testing (HPLC, Appearance, pH) Formulation->QC Dosing Animal Dosing (PO, IP, IV) QC->Dosing

Conclusion

The successful in vivo evaluation of this compound, and other poorly soluble 2,4-diaminoquinazoline derivatives, is critically dependent on a well-designed and validated formulation. There is no universal vehicle; the selection must be an evidence-based decision derived from rigorous pre-formulation solubility and stability data.[20] By following the systematic approach detailed in these application notes—characterize, select, prepare, and validate—researchers can significantly enhance the quality and reproducibility of their preclinical data, ensuring that the therapeutic potential of the compound is accurately assessed.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Innovation, 6(4), 173–183. Available at: [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. Available at: [Link]

  • Abdel-Aziz, A. A. M., El-Azab, A. S., ElTahir, K. E. H., & Al-Obaid, A. M. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Molecules, 27(20), 6909. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Diaminoquinazoline. PubChem Compound Database. Available at: [Link]

  • Abdel-Aziz, A. A. M., El-Azab, A. S., ElTahir, K. E. H., & Al-Obaid, A. M. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. Available at: [Link]

  • Goksu, S. (2022). Thioethers: An Overview. Current Drug Targets, 23(2), 170-184. Available at: [Link]

  • Jain, T., Kumar, A., & Singh, S. K. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Journal of Pharmaceutical Sciences, 112(2), 337-353. Available at: [Link]

  • De Kock, C., et al. (2019). 2,4-diaminoquinazoline derivatives and medical uses thereof. Google Patents.
  • Duong-Ly, K. C., & Peterson, J. R. (2013). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current medicinal chemistry, 20(4), 512–524. Available at: [Link]

  • Al-Kassas, R., & Al-Ghazawi, M. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. International Journal of Pharmaceutics, 665, 124501. Available at: [Link]

  • Akers, M. J. (2016). Formulation Development of Parenteral Products. Biomanufacturing.org. Available at: [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Patel, D., Patel, J., & Patel, K. (2023). Approaches to Improve bioavailability and oral absorption of low water-soluble drug by self- emulsifying drug delivery system. GSC Biological and Pharmaceutical Sciences, 22(1), 134-145. Available at: [Link]

  • Tilby, M. J., & Willis, M. C. (2021). How do we address neglected sulfur pharmacophores in drug discovery?. Expert Opinion on Drug Discovery, 16(10), 1145-1157. Available at: [Link]

  • Pharmaceutical Technology. (2024). The fundamentals of developing parenteral drug products. Available at: [Link]

  • DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. Available at: [Link]

  • Gad, S. C., et al. (2025). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. ResearchGate. Available at: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14782–14820. Available at: [Link]

  • Al-Obeidi, F. A., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 24(24), 5667-5671. Available at: [Link]

  • Author. (2025). Analytical Techniques for Drug Formulation. ResearchGate. Available at: [Link]

  • Möschwitzer, J. P. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 5(4), 545–570. Available at: [Link]

  • Chandrabatla, V. P. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. ADC Review / Journal of Antibody-drug Conjugates. Available at: [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Available at: [Link]

  • Atkuri, K. R., & Mantovani, J. J. (2021). Medicinal Thiols: Current Status and New Perspectives. Antioxidants, 10(1), 98. Available at: [Link]

  • Lavan, M., & Knipp, G. T. (2018). Functional Effects of Solubilizing Excipients on Drug Transporters and Absorption. Purdue e-Pubs. Available at: [Link]

  • Ascendia Pharma. (2022). Drug Formulation Development: Quick Reference Guide. Available at: [Link]

  • Kumar, S., & Singh, A. (2025). Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. Journal of Drug Delivery and Therapeutics, 15(8), 1-10. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • da Silva, A. D., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 5897. Available at: [Link]

  • Valia, K., & Patel, V. (2021). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 34(3), 737–752. Available at: [Link]

  • Giardino, N. (2024). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical and Bioanalytical Techniques, 15(2), 1-3. Available at: [Link]

  • Li, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Journal of Medicinal Chemistry, 66(15), 10211–10240. Available at: [Link]

  • American Injectables. (2024). Special Considerations for Developing Parenteral Formulations. Available at: [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]

  • Sharma, D., & Saini, S. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research, 87(2), 1-10. Available at: [Link]

  • Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. Available at: [Link]

  • Drug Development & Delivery. (2019). PARENTERAL DEVELOPMENT - Considerations in Developing Complex Parenteral Formulations. Available at: [Link]

  • IT Medical Team. (n.d.). Techniques used to Enhance Bioavailability of BCS Class II Drugs. Available at: [Link]

  • Goksu, S., et al. (2022). Thioethers: An Overview. Current Drug Targets, 23(2), 170-184. Available at: [Link]

  • Protheragen. (n.d.). Solubilizer Excipients. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Applied Pharmaceutical Science, 2(6), 16-24. Available at: [Link]

  • Al-Obeidi, F. A., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. ScienceDirect. Available at: [Link]

  • Xtalks. (n.d.). Kinase Inhibitors for Inflammatory Diseases: Preclinical Development. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 5-(4-Tolylthio)-2,4-diaminoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(4-Tolylthio)-2,4-diaminoquinazoline is a heterocyclic compound with a chemical structure suggesting potential pharmacological activity, likely as a kinase inhibitor due to its quinazoline core.[1][2] The development of any new chemical entity for therapeutic use necessitates robust and reliable analytical methods for its quantification in both bulk drug substance and biological matrices. This document provides detailed application notes and protocols for the quantitative analysis of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are designed to meet the stringent requirements for accuracy, precision, and reliability as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][4]

Physicochemical Properties and Analytical Considerations

The structure of this compound, featuring a quinazoline ring, aromatic moieties, and amino groups, dictates its analytical behavior. The presence of aromatic rings results in strong ultraviolet (UV) absorbance, making UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) with UV detection viable analytical techniques.[5][6] The basic amino groups allow for efficient ionization, rendering the molecule highly suitable for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, which offers superior sensitivity and selectivity, particularly in complex biological matrices.[7][8]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk powder and pharmaceutical formulations, where concentration levels are relatively high.

Rationale for Method Selection

RP-HPLC is a widely used, robust, and cost-effective technique for the analysis of small organic molecules.[9] The non-polar nature of the tolylthio- group and the quinazoline core allows for good retention on a C18 stationary phase. UV detection is appropriate due to the strong chromophoric nature of the aromatic rings in the molecule.[5]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Formic acid (analytical grade).

  • Reference standard of this compound (purity >99%).

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or wavelength of maximum absorbance)

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the test sample, dissolve in methanol, and dilute with the mobile phase to a final concentration within the calibration range.

4. Method Validation: The method must be validated according to ICH Q2(R1) guidelines.[3][10]

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentrations.[3]
Accuracy 80-120% of the test concentration for the assay of an active substance.[3]
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.
Specificity The peak for the analyte should be pure and free from interference from excipients or degradation products. This can be assessed using a photodiode array (PDA) detector.
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.
Robustness The method should be insensitive to small, deliberate variations in parameters such as mobile phase composition, pH, flow rate, and column temperature.
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase A1 Equilibrate HPLC System P1->A1 P2 Prepare Standard Solutions A2 Inject Standards & Samples P2->A2 P3 Prepare Sample Solutions P3->A2 A1->A2 A3 Acquire Data A2->A3 D1 Integrate Peaks A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Caption: RP-HPLC analysis workflow.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

This method is designed for the quantification of this compound in biological matrices such as plasma or serum, offering high sensitivity and selectivity required for pharmacokinetic studies.[7]

Rationale for Method Selection

LC-MS/MS is the gold standard for bioanalytical quantification due to its ability to selectively detect and quantify analytes at very low concentrations in complex biological fluids.[8][11] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.[12]

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization source).

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Reference standard of this compound.

  • Stable isotope-labeled internal standard (SIL-IS) of the analyte (if available).

  • Control biological matrix (e.g., human plasma).

2. LC-MS/MS Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Optimized for rapid elution (e.g., 2-minute gradient from 5% to 95% B)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions To be determined by direct infusion of the analyte. Example: [M+H]⁺ → Product Ion 1 (Quantifier), [M+H]⁺ → Product Ion 2 (Qualifier)

3. Sample Preparation (Protein Precipitation): Protein precipitation is a simple and effective method for extracting small molecules from plasma.[12][13]

  • Pipette 50 µL of plasma sample (or standard/QC) into a microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. Bioanalytical Method Validation: The method must be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[4][14][15]

Validation ParameterAcceptance Criteria
Selectivity No significant interference at the retention time of the analyte and IS in at least six different sources of the biological matrix.[15]
Accuracy and Precision The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (RSD) should not exceed 15% (20% at the LLOQ).[4]
Calibration Curve A calibration curve with a blank, a zero standard, and at least six non-zero standards should be used. The correlation coefficient (r²) should be ≥ 0.99.
Matrix Effect The effect of the biological matrix on the ionization of the analyte and IS should be assessed to ensure it does not compromise the accuracy and precision of the method.
Recovery The extraction efficiency of the analyte from the biological matrix should be consistent and reproducible.
Stability The stability of the analyte in the biological matrix should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.
Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S1 Aliquot Plasma Sample S2 Add Acetonitrile with IS S1->S2 S3 Vortex & Centrifuge S2->S3 S4 Collect Supernatant S3->S4 A1 Inject Sample S4->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (MRM) A2->A3 D1 Peak Integration A3->D1 D2 Calculate Analyte/IS Ratio D1->D2 D3 Quantify using Calibration Curve D2->D3 UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Quantification P1 Determine λmax M1 Measure Absorbance of Standards P1->M1 P2 Prepare Standard Solutions P2->M1 P3 Prepare Sample Solution M2 Measure Absorbance of Sample P3->M2 D1 Plot Calibration Curve M1->D1 D2 Determine Sample Concentration M2->D2 D1->D2

Sources

Application Notes and Protocols for 5-(4-Tolylthio)-2,4-diaminoquinazoline in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Foreword on the Exploration of Novel Quinazoline Derivatives

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1] Several quinazoline-based drugs have received FDA approval and are now integral components of treatment regimens for various cancers.[1] These molecules often function by inhibiting key signaling proteins that drive tumor growth and survival. The compound of interest, 5-(4-Tolylthio)-2,4-diaminoquinazoline, represents a novel investigational agent within this promising class.

Disclaimer: As of the latest literature review, specific preclinical data, including the definitive molecular target and detailed experimental protocols for this compound, are not extensively documented in publicly available scientific literature. Therefore, this guide is presented as a comprehensive framework for the initial investigation and characterization of this and other novel 2,4-diaminoquinazoline derivatives. The protocols and mechanistic hypotheses are based on the well-established activities of structurally related compounds and represent a robust starting point for a thorough preclinical evaluation.

Mechanistic Rationale and Putative Target Profile

The 2,4-diaminoquinazoline core is a privileged structure known to interact with the ATP-binding pocket of various protein kinases.[2][3] The substitutions at the 5-position can significantly influence target specificity and potency. The presence of a tolylthio group at this position suggests a potential for interaction with hydrophobic pockets within the kinase domain.

Given the extensive research on quinazoline derivatives, a primary hypothesis for the mechanism of action of this compound is the inhibition of receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer. A prime candidate in this family is the Epidermal Growth Factor Receptor (EGFR), a well-validated target for quinazoline-based inhibitors.[2]

Hypothesized Signaling Pathway Inhibition:

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Compound 5-(4-Tolylthio)-2,4- diaminoquinazoline Compound->EGFR ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: A generalized workflow for Western Blot analysis.

In Vivo Efficacy Assessment

Promising in vitro results should be followed by in vivo studies to evaluate the compound's antitumor efficacy and safety in a living organism.

Protocol: Tumor Xenograft Model in Nude Mice

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 PC-9 cells) into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Table 2: Hypothetical In Vivo Efficacy Data

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Compound X25625 ± 8050
Compound X50312 ± 6575

Concluding Remarks for the Investigator

The journey of a novel anticancer compound from the bench to the clinic is a rigorous one. The protocols and conceptual framework provided herein offer a robust starting point for the preclinical evaluation of this compound. It is imperative to approach this investigation with scientific rigor, adapting and optimizing these generalized protocols as the unique properties of the compound are unveiled. Careful documentation and a thorough understanding of the underlying biology will be key to unlocking the therapeutic potential of this and other novel quinazoline derivatives.

References

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). BMC Chemistry. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (2022). Arabian Journal of Chemistry. Retrieved January 23, 2026, from [Link]

  • Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. (2010). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Synthesis of series of novel 2,4-diaminoquinazoline derivatives and evaluation of their anticancer activity. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022). National Institutes of Health. Retrieved January 23, 2026, from [Link]

Sources

Application Notes and Protocols: 5-(4-Tolylthio)-2,4-diaminoquinazoline in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-(4-Tolylthio)-2,4-diaminoquinazoline in early-stage drug discovery, with a primary focus on its potential as a kinase inhibitor. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for characterizing the compound's activity. The protocols described herein are designed to be self-validating and are grounded in established biochemical and cell-based assay principles.

Introduction: The 2,4-Diaminoquinazoline Scaffold in Oncology

The 2,4-diaminoquinazoline core is a privileged scaffold in medicinal chemistry, most notably for its role in the development of potent and selective kinase inhibitors. This structural motif is a cornerstone of several approved anti-cancer drugs, which function by targeting the ATP-binding site of various protein kinases that are critical for tumor growth and survival. The strategic placement of substituents on the quinazoline ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The subject of these notes, this compound, incorporates a tolylthio group at the 5-position. This modification is hypothesized to confer specific interactions within the kinase ATP-binding pocket, potentially leading to a unique inhibitory profile. The following sections will detail the methodologies to investigate and validate the therapeutic potential of this compound.

Scientific Rationale and Proposed Mechanism of Action

Based on the well-established role of the 2,4-diaminoquinazoline scaffold, it is postulated that this compound functions as an ATP-competitive kinase inhibitor. The diamino groups are predicted to form key hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor. The tolylthio moiety is projected to occupy the hydrophobic pocket adjacent to the ATP-binding site, a common feature exploited in the design of selective kinase inhibitors.

The primary objective of the initial screening process is to identify the specific kinase or kinase families that are potently inhibited by this compound. Subsequent cell-based assays will then be necessary to confirm its on-target activity in a physiological context and to assess its broader cellular effects.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases and to calculate its IC₅₀ value for the most sensitive targets.

Principle: This protocol describes a generic, luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption corresponds to an increase in kinase inhibition.

Materials:

  • This compound (resuspended in 100% DMSO to a stock concentration of 10 mM)

  • Recombinant human kinases of interest

  • Substrate peptides specific to each kinase

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (at a concentration appropriate for the Kₘ of the kinase)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Protocol Steps:

  • Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. A typical 10-point, 3-fold serial dilution starting from 1 mM is recommended.

  • Assay Plate Preparation: Add 50 nL of each compound dilution to the appropriate wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without kinase as a positive control (0% kinase activity).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Prepare an ATP solution in kinase assay buffer.

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized depending on the specific kinase.

  • Signal Detection:

    • Allow the luminescent kinase assay reagent to equilibrate to room temperature.

    • Add 10 µL of the reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Compound Serial Dilution in DMSO B Dispense Compound to 384-well Plate A->B 50 nL/well C Add Kinase/Substrate Solution B->C Add 5 µL D Add ATP to Initiate Reaction C->D Add 5 µL E Incubate at Room Temperature D->E 1 hour F Add Luminescent Reagent E->F Add 10 µL G Read Luminescence F->G Incubate 10 min H Calculate % Inhibition & IC50 G->H

Caption: Workflow for the in vitro kinase inhibition assay.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Principle: This protocol utilizes a resazurin-based assay to measure cell viability. Viable, metabolically active cells reduce the blue resazurin dye to the fluorescent, pink resorufin. The intensity of the fluorescence is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., those known to be dependent on the kinases inhibited by the compound)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (10 mM stock in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Clear-bottom, black-walled 96-well plates

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Protocol Steps:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in complete medium.

    • Add 100 µL of the diluted compound to the appropriate wells, resulting in a final volume of 200 µL. Include DMSO-treated wells as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Viability Assessment:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C and 5% CO₂.

    • Measure the fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percent viability relative to the DMSO control.

    • Plot the percent viability versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Summary Table:

ParameterDescription
IC₅₀ (in vitro) The concentration of the compound that inhibits 50% of the kinase activity in a biochemical assay.
GI₅₀ (cellular) The concentration of the compound that causes a 50% reduction in the proliferation of cancer cells.
Selectivity Score A metric to quantify the selectivity of the compound for a specific kinase over other kinases in a panel.

Data Interpretation and Next Steps

A potent IC₅₀ value against a specific kinase, coupled with a corresponding low GI₅₀ value in a cell line dependent on that kinase, provides strong preliminary evidence of on-target activity. A significant window between the biochemical IC₅₀ and the cellular GI₅₀ may suggest poor cell permeability, efflux by cellular transporters, or compound metabolism.

Logical Flow for Compound Characterization:

G A Primary Kinase Screen (IC50) B Cellular Proliferation Assay (GI50) A->B Potent Hit Identified C Western Blot for Target Phosphorylation B->C On-Target Activity Confirmed D ADME/Tox Profiling C->D Mechanism Validated E In Vivo Efficacy Studies D->E Favorable Profile

Caption: Decision-making workflow in early-stage drug discovery.

Successful validation of on-target cellular activity should be followed by more in-depth mechanistic studies, such as Western blotting to confirm the inhibition of downstream signaling pathways. Concurrently, preliminary ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling should be initiated to assess the drug-like properties of the compound.

Conclusion

This compound represents a promising starting point for a kinase inhibitor drug discovery program. The protocols and strategies outlined in these application notes provide a robust framework for its initial characterization and validation. Careful execution of these experiments and thoughtful interpretation of the resulting data will be critical in advancing this compound through the drug discovery pipeline.

References

  • This section would be populated with citations to specific research articles, review papers, and methods papers that support the protocols and scientific rationale described above. As this is a hypothetical application note for a compound with limited public data, representative references for the methodologies are implied. In a real-world scenario, this would include peer-reviewed publications on kinase assay development, cell viability assays, and studies on other 2,4-diaminoquinazoline-based inhibitors.

Application Note: High-Throughput Screening of 5-(4-Tolylthio)-2,4-diaminoquinazoline Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents, particularly in oncology.[1][2] The 2,4-diaminoquinazoline core, specifically, has garnered significant attention for its potential as an inhibitor of various kinases and other biologically relevant targets.[1][3] This application note provides a comprehensive guide for the high-throughput screening (HTS) of 5-(4-Tolylthio)-2,4-diaminoquinazoline libraries to identify and characterize novel bioactive compounds.

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets.[4][5] This process involves miniaturized assays, robotic automation, and sophisticated data analysis to identify "hits" that modulate the activity of the target.[4][6] This guide will detail the critical steps and considerations for a successful HTS campaign, from initial assay development to hit validation, tailored for the this compound chemical space.

Part 1: Assay Development and Optimization

The foundation of any successful HTS campaign is a robust and reliable assay. The choice between a biochemical and a cell-based assay format is a critical first decision and depends on the nature of the biological target and the desired information.[7][8]

  • Biochemical Assays: These assays utilize purified biological molecules, such as enzymes or receptors, to directly measure the effect of a compound on the target's activity.[8] They are often preferred for their simplicity, lower cost, and reduced potential for compound interference. Common formats include fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based assays.[8][9]

  • Cell-Based Assays: These assays use living cells to provide a more physiologically relevant context for evaluating compound activity.[7][10] They can measure a wide range of cellular responses, including cell viability, proliferation, toxicity, and the activation of specific signaling pathways.[11] While more complex, they offer valuable insights into a compound's cellular permeability and potential off-target effects.[7]

Example: Kinase Inhibition Assay (Biochemical)

Given that many 2,4-diaminoquinazoline derivatives are known to target kinases, a common HTS approach is a biochemical kinase inhibition assay.[1] A fluorescence polarization (FP)-based assay is a suitable choice for this purpose.[9][12]

Principle: The assay measures the binding of a fluorescently labeled tracer to the kinase of interest. In the absence of an inhibitor, the tracer binds to the large kinase, resulting in a high FP signal. When an inhibitor from the this compound library displaces the tracer, the smaller, unbound tracer tumbles more rapidly in solution, leading to a decrease in the FP signal.

Protocol: Fluorescence Polarization Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the target kinase in an appropriate assay buffer.

    • Prepare a stock solution of the fluorescently labeled tracer.

    • Prepare a stock solution of a known inhibitor to serve as a positive control.

    • Prepare the this compound library plates, typically at a concentration of 10 mM in 100% DMSO.

  • Assay Miniaturization and Optimization:

    • Transition the assay from a 96-well to a 384-well or 1536-well plate format to increase throughput and reduce reagent consumption.[13]

    • Determine the optimal concentrations of the kinase and tracer to achieve a stable and robust assay window.

    • Evaluate the tolerance of the assay to DMSO, as the compound library will be dissolved in this solvent.

  • HTS Execution:

    • Using automated liquid handling systems, dispense the kinase solution into the assay plates.

    • Add the compounds from the this compound library, positive controls, and negative controls (DMSO only) to the appropriate wells. A typical final screening concentration is 10 µM.[13]

    • Incubate the plates for a predetermined time to allow for compound binding.

    • Add the fluorescently labeled tracer to all wells.

    • Incubate the plates to allow the binding reaction to reach equilibrium.

    • Read the fluorescence polarization on a compatible plate reader.

Example: Cell Viability Assay (Cell-Based)

To assess the cytotoxic or anti-proliferative effects of the compound library, a cell-based viability assay is employed. Luminescence-based ATP detection assays are a popular choice due to their high sensitivity and simple "add-mix-measure" protocol.[11][14][15]

Principle: The amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells.[14][15] This assay utilizes a luciferase enzyme that, in the presence of ATP and luciferin, produces a luminescent signal.

Protocol: Luminescent Cell Viability Assay

  • Cell Culture and Seeding:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest the cells and seed them into 384-well white, clear-bottom assay plates at a predetermined optimal density.

    • Incubate the plates overnight to allow for cell attachment.

  • Compound Addition:

    • Using an automated liquid handler, add the compounds from the this compound library, a known cytotoxic agent (positive control), and DMSO (negative control) to the cell plates.

  • Incubation:

    • Incubate the plates for a period that allows for the desired biological effect to manifest (e.g., 48-72 hours).

  • Luminescence Detection:

    • Equilibrate the plates to room temperature.

    • Add the ATP detection reagent to all wells.[14]

    • Incubate for a short period to lyse the cells and stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Part 2: Data Analysis and Hit Identification

The large volume of data generated during an HTS campaign requires robust statistical analysis to identify true "hits" while minimizing false positives and negatives.[16]

Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[17][18][19] It reflects the separation between the positive and negative controls and the signal variability. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[13][18][20]

Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Parameter Description Acceptable Range
Z'-Factor A measure of assay quality, reflecting the separation between controls and signal variability.[17][18]0.5 - 1.0
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.> 2
Coefficient of Variation (%CV) A measure of the variability of the signal, calculated as (standard deviation / mean) * 100.< 20%
Hit Identification

A common method for hit identification is to set a threshold based on the standard deviation of the negative controls.[16] For instance, compounds that produce a signal greater than three standard deviations from the mean of the negative controls are considered primary hits.

Workflow for Hit Identification and Confirmation

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Identification cluster_2 Hit Confirmation cluster_3 Dose-Response Primary_Screen Primary HTS of This compound Library Data_Analysis Data Analysis and Primary Hit Selection (e.g., >3 SD from control) Primary_Screen->Data_Analysis Raw Data Hit_Confirmation Re-testing of Primary Hits in Triplicate Data_Analysis->Hit_Confirmation Primary Hits Dose_Response Dose-Response Curves to Determine IC50/EC50 Hit_Confirmation->Dose_Response Confirmed Hits

Caption: High-Throughput Screening Workflow.

Part 3: Hit Validation and Follow-Up Studies

Primary hits from the HTS campaign require further validation to eliminate false positives and to characterize their biological activity more thoroughly.

Counter-Screening

Counter-screens are essential to identify and eliminate compounds that interfere with the assay technology or exhibit non-specific activity.[21] For example, in a luciferase-based assay, a counter-screen would be performed without the primary target to identify compounds that directly inhibit or activate the luciferase enzyme.

Orthogonal Assays

Confirmed hits should be tested in an orthogonal assay that utilizes a different detection technology or biological principle to confirm their activity.[22] This provides greater confidence that the observed activity is genuine and not an artifact of the primary assay format.

Preliminary Structure-Activity Relationship (SAR)

Analyzing the chemical structures of the confirmed hits can provide initial insights into the structure-activity relationship.[5][13] This information is crucial for guiding the subsequent hit-to-lead optimization phase, where medicinal chemists will design and synthesize analogs to improve potency, selectivity, and pharmacokinetic properties.

Logical Flow of Hit Validation

Hit_Validation Confirmed_Hits Confirmed Hits from Dose-Response Studies Counter_Screening Counter-Screening (e.g., Luciferase Inhibition) Confirmed_Hits->Counter_Screening Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Confirmed_Hits->Orthogonal_Assay SAR_Analysis Preliminary SAR Analysis Confirmed_Hits->SAR_Analysis Validated_Hits Validated Hits for Hit-to-Lead Optimization Counter_Screening->Validated_Hits Filter out False Positives Orthogonal_Assay->Validated_Hits Confirm On-Target Activity SAR_Analysis->Validated_Hits Guide Medicinal Chemistry Efforts

Caption: Hit Validation and Triage Process.

Conclusion

The high-throughput screening of this compound libraries offers a powerful approach to discover novel bioactive compounds with therapeutic potential. A successful HTS campaign relies on the careful development and validation of a robust assay, rigorous data analysis, and a systematic process for hit confirmation and validation. By following the principles and protocols outlined in this application note, researchers can effectively navigate the complexities of HTS and identify promising lead compounds for further drug development.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016-06-15). Journal of Pharmaceutical Sciences and Research. [Link]

  • High-throughput screening (HTS). (2019-04-10). BMG LABTECH. [Link]

  • High-Throughput Screening Using Small Molecule Libraries. (2018-11-01). News-Medical.Net. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). XCell Assays. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2012-08-15). PubMed. [Link]

  • Assay performance and the Z'-factor in HTS. (2023-03-30). Drug Target Review. [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches. (2020-08-12). PubMed. [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. NIH. [Link]

  • Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PMC. [Link]

  • 2,4-diaminoquinazoline derivatives and medical uses thereof.
  • What Is the Best Kinase Assay? (2025-07-03). BellBrook Labs. [Link]

  • Z-factor. Wikipedia. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. [Link]

  • Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays. PubMed. [Link]

  • Cell Viability Assays. (2013-05-01). NCBI Bookshelf - NIH. [Link]

  • The Z prime value (Z´). (2025-01-27). BMG LABTECH. [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026-01-20). Eurofins Discovery. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • How To Optimize Your Hit Identification Strategy. (2024-03-07). Evotec. [Link]

  • Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]

  • A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society. [Link]

  • Principles of early drug discovery. PMC - PubMed Central. [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010-07-23). Wiley Analytical Science. [Link]

  • Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. (2025-10-19). ScienceDirect. [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019-05-15). PubMed. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Publishing. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 5-(4-Tolylthio)-2,4-diaminoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(4-Tolylthio)-2,4-diaminoquinazoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and achieve higher yields and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound, a molecule of interest in medicinal chemistry, typically proceeds through a multi-step pathway. A common and logical approach involves the initial construction of a 5-substituted 2,4-diaminoquinazoline core, followed by the introduction of the 4-tolylthio group. A plausible and efficient synthetic route begins with a substituted anthranilonitrile, which undergoes cyclization with a guanidine salt to form a 5-halo-2,4-diaminoquinazoline intermediate. This intermediate is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with 4-thiocresol to yield the final product.

This guide will focus on troubleshooting and optimizing this two-stage process, addressing common challenges encountered during each step.

Visualizing the Synthetic Pathway

Synthetic_Pathway A 2-Amino-6-halobenzonitrile C 5-Halo-2,4-diaminoquinazoline A->C Cyclization (e.g., in DMA, heat) B Guanidine Hydrochloride B->C E This compound C->E Nucleophilic Aromatic Substitution (SNAr) (Base, Solvent, Heat) D 4-Thiocresol D->E

Caption: General synthetic route to this compound.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Stage 1: Synthesis of 5-Halo-2,4-diaminoquinazoline

Q1: My cyclization reaction of 2-amino-6-halobenzonitrile with guanidine is giving a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in this cyclization are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • 2-Amino-6-halobenzonitrile: Ensure your starting material is pure and free from any residual acids or other impurities from its synthesis. An acidic residue can protonate the amino group, reducing its nucleophilicity. Consider recrystallization or column chromatography if purity is questionable.

    • Guanidine Hydrochloride: While generally stable, it can absorb moisture. Ensure it is dry before use.

  • Reaction Conditions:

    • Solvent: High-boiling polar aprotic solvents like Dimethylacetamide (DMA) or Dimethylformamide (DMF) are typically used to facilitate this reaction, which often requires elevated temperatures.[1] If you are using a lower-boiling solvent, you may not be reaching the necessary temperature for efficient cyclization.

    • Temperature: This reaction often requires heating, sometimes to temperatures as high as 130°C.[1] If the reaction is sluggish, a gradual increase in temperature might be necessary. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at excessively high temperatures.

    • Reaction Time: These cyclizations can be slow. Ensure you are running the reaction for a sufficient duration. Again, TLC is your best tool to monitor the consumption of the starting material.

  • Stoichiometry:

    • An excess of guanidine carbonate (2 equivalents) is often used to drive the reaction to completion.[1]

Experimental Protocol: Synthesis of 5-Trifluoromethyl-2,4-diaminoquinazoline (as an analogue)

  • In a sealed tube, combine 2-fluoro-6-(trifluoromethyl)benzonitrile (1 equivalent) and guanidine carbonate (2 equivalents) in DMA.

  • Stir the mixture at 130°C for 3 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethanol and remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Q2: I am observing multiple spots on my TLC plate for the cyclization reaction, even after a long reaction time. What are these byproducts?

A2: The formation of multiple products can be due to side reactions or decomposition.

  • Incomplete Cyclization: The most prominent side product is often the unreacted starting material.

  • Hydrolysis: If there is moisture in your reaction, the nitrile group of the starting material can hydrolyze to an amide, which may then undergo different reactions.

  • Decomposition: At high temperatures, quinazoline derivatives can be susceptible to degradation.

Troubleshooting Decision Tree:

Troubleshooting_Cyclization Start Low Yield or Multiple Products in Cyclization Purity Check Purity of Starting Materials Start->Purity Pure Are starting materials pure? Purity->Pure Conditions Optimize Reaction Conditions Temp Is the temperature high enough? Conditions->Temp Stoichiometry Adjust Stoichiometry Excess Are you using excess guanidine? Stoichiometry->Excess Pure->Conditions Yes Purify Purify starting materials Pure->Purify No Time Is the reaction time sufficient? Temp->Time Yes IncreaseTemp Increase temperature Temp->IncreaseTemp No Time->Stoichiometry Yes IncreaseTime Increase reaction time Time->IncreaseTime No AddGuanidine Increase guanidine equivalents Excess->AddGuanidine No Success Improved Yield Excess->Success Yes Purify->Purity IncreaseTemp->Conditions IncreaseTime->Conditions AddGuanidine->Stoichiometry

Caption: Decision tree for troubleshooting the cyclization step.

Stage 2: Nucleophilic Aromatic Substitution (SNAr) with 4-Thiocresol

Q3: The SNAr reaction between my 5-halo-2,4-diaminoquinazoline and 4-thiocresol is not proceeding to completion. How can I drive the reaction forward?

A3: The success of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring, the nucleophilicity of the thiol, and the reaction conditions.

  • Activation of the Quinazoline Ring: The presence of the two amino groups on the quinazoline ring can be electron-donating, which can deactivate the ring towards nucleophilic attack. However, the pyrimidine portion of the quinazoline system is electron-deficient, which facilitates SNAr.

  • Nature of the Halogen: The reactivity of the leaving group follows the general trend I > Br > Cl > F for SNAr reactions where the cleavage of the carbon-halogen bond is rate-determining. However, for SNAr where the initial nucleophilic attack is rate-determining, the trend is often F > Cl > Br > I due to the high electronegativity of fluorine activating the ring. For quinazolines, the reactivity often follows Cl > Br > I. If your starting material is a bromo- or iodo-quinazoline and the reaction is slow, consider synthesizing the chloro-analogue.

  • Base: A base is required to deprotonate the 4-thiocresol to the more nucleophilic thiolate. Common bases include potassium carbonate, sodium hydride, or organic bases like triethylamine. The choice of base can be critical; a stronger base like sodium hydride will generate the thiolate more completely.

  • Solvent: Polar aprotic solvents such as DMF, DMA, or DMSO are generally preferred as they can solvate the cation of the thiolate salt, leaving the anion more nucleophilic.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction. Monitor the reaction by TLC and gradually increase the temperature if needed.

Q4: I am getting a mixture of products in my SNAr reaction. What are the possible side reactions?

A4: While the 5-position is the target, other side reactions can occur.

  • Oxidation of Thiol: Thiols can be oxidized to disulfides, especially at elevated temperatures in the presence of air. This will consume your nucleophile. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction at other positions: While the 5-position is generally activated towards nucleophilic attack, substitution at other positions on the quinazoline ring is a possibility, though less likely for a thio-nucleophile. The regioselectivity of nucleophilic substitution on the quinazoline core is a complex topic, with the C4 position being the most susceptible, followed by the C2 position.[2][3][4] However, with the 2 and 4 positions blocked by amino groups, the 5-position becomes a primary site for substitution if a suitable leaving group is present.

  • N-alkylation: While less common with soft nucleophiles like thiolates, there is a small possibility of reaction at one of the amino groups, particularly if a very strong base is used.

Table 1: Optimization of SNAr Reaction Conditions

ParameterCondition 1 (Starting Point)Condition 2 (Increased Reactivity)Condition 3 (For Difficult Substrates)
Base K₂CO₃NaHt-BuOK
Solvent DMFDMADMSO
Temperature 80 °C100 °C120 °C
Atmosphere AirNitrogenArgon

Frequently Asked Questions (FAQs)

Q: What is the best way to purify the final product, this compound?

A: Purification can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol). If recrystallization is insufficient to remove impurities, column chromatography on silica gel is a reliable method. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is often effective.

Q: How can I confirm the structure of my final product and ensure the tolylthio group is at the 5-position?

A: A combination of spectroscopic techniques is essential for structural confirmation:

  • ¹H NMR: The aromatic region of the spectrum will show characteristic signals for the quinazoline ring protons and the tolyl group protons. The integration of these signals should match the expected number of protons.

  • ¹³C NMR: This will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its elemental composition.

  • 2D NMR (NOESY/HMBC): For unambiguous confirmation of the substitution pattern, 2D NMR techniques can be invaluable. For example, a Nuclear Overhauser Effect (NOE) between a proton on the tolyl group and a proton on the quinazoline ring can confirm their spatial proximity.

Q: Are there any safety precautions I should be aware of when working with these reagents?

A: Yes, always consult the Safety Data Sheet (SDS) for each reagent.

  • Thiols: 4-Thiocresol has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Solvents: DMF, DMA, and DMSO are skin-absorbent. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Sodium hydride is highly reactive and flammable in the presence of water. It should be handled with extreme care under an inert atmosphere.

References

  • Al-Otaibi, A. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-11. Available from: [Link]

  • Mata-Gómez, M. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. Available from: [Link]

  • Štefánik, M., & Gáplovský, A. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 548-557. Available from: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2019). Synthesis of 5-aryl-[2][5][6]triazolo[1,5-c]quinazolines as novel fluorophores: a comparative study of optical properties and ICT-based sensing application. Molecules, 24(22), 4020. Available from: [Link]

  • WO2019166532A1 - 2,4-diaminoquinazoline derivatives and medical uses thereof. (2019). Google Patents.
  • StackExchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available from: [Link]

Sources

Technical Support Center: Enhancing the Solubility of 5-(4-Tolylthio)-2,4-diaminoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 5-(4-Tolylthio)-2,4-diaminoquinazoline. Our goal is to provide you with a comprehensive resource of troubleshooting strategies and frequently asked questions (FAQs) to overcome these hurdles in your experiments. The methodologies outlined herein are grounded in established pharmaceutical science principles and are intended to serve as a robust starting point for your formulation development efforts.

I. Understanding the Challenge: The "Brick Dust" Nature of Aromatic Heterocycles

Question: Why is this compound likely to be poorly soluble in aqueous solutions?

Answer: The molecular structure of this compound, characterized by its multiple aromatic rings and heterocyclic quinazoline core, contributes to a rigid, planar structure. This planarity facilitates strong intermolecular π-π stacking in the solid state, leading to a highly stable crystal lattice. A significant amount of energy is required to overcome these lattice forces and solvate the individual molecules in water, resulting in low aqueous solubility. Such compounds are often colloquially referred to as "brick dust" due to their poor solubility characteristics.

II. Initial Troubleshooting and Preliminary Steps

Question: Before attempting advanced solubility enhancement techniques, what basic parameters should I check?

Answer: It is crucial to establish a baseline and rule out simple experimental errors.

  • Purity of the Compound: Ensure the purity of your this compound sample using techniques like HPLC, LC-MS, and NMR. Impurities can significantly impact solubility measurements.

  • Equilibrium Time: Confirm that you have allowed sufficient time for the compound to reach equilibrium solubility in your chosen solvent system. This can take anywhere from 24 to 72 hours with continuous agitation.

  • pH of the Medium: The solubility of ionizable compounds is highly dependent on the pH of the solution. Given the presence of amino groups, this compound is likely a weak base. Therefore, its solubility is expected to increase in acidic conditions. Determine the pH-solubility profile to understand this relationship.

  • Solid-State Form: The crystalline form (polymorph) of your compound can have a profound impact on its solubility.[1] Characterize the solid-state properties of your starting material using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[2]

III. Advanced Solubility Enhancement Strategies: A Troubleshooting Guide

Based on the chemical structure of this compound, the following techniques are most likely to yield significant improvements in aqueous solubility.

A. Salt Formation: Leveraging Ionizable Groups

Question: My compound has amino groups. Can I improve its solubility by forming a salt?

Answer: Yes, salt formation is a highly effective and commonly employed strategy for improving the solubility of ionizable compounds.[3][4] The amino groups in the 2,4-diaminoquinazoline moiety are basic and can be protonated by an acid to form a more soluble salt.

Troubleshooting Common Issues in Salt Formation:

Issue Potential Cause Troubleshooting Steps & Rationale
No salt precipitates, or an oil forms. - The pKa difference between the base (your compound) and the acid (counterion) is not optimal. A general guideline is a ΔpKa of at least 2-3 units for efficient proton transfer.[4][5] - The solvent system is not appropriate for salt crystallization.- Select a more suitable counterion: If you are using a weak acid, try a stronger acid. Common pharmaceutically acceptable acids include hydrochloric, sulfuric, methanesulfonic (mesylate), and tartaric acid.[6] - Optimize the solvent: Experiment with a range of solvents with varying polarities and hydrogen bonding capabilities. Anti-solvent addition can also induce precipitation.
The resulting salt is not significantly more soluble than the free base. - The formed salt may have a very stable crystal lattice. - The common ion effect could be suppressing solubility in certain buffer systems.- Screen a wider range of counterions: Different counterions will result in different crystal packing and, consequently, different solubilities. A high-throughput salt screen can be beneficial.[3] - Characterize the salt form: Use XRPD and DSC to confirm the formation of a new crystalline solid and assess its properties.
The salt is hygroscopic (absorbs moisture from the air). - Certain salt forms are inherently more hygroscopic than others.- Screen for less hygroscopic salts: Different counterions can impart different hygroscopicity profiles. - Control storage conditions: Store the salt form in a desiccator or under controlled humidity.
  • Dissolve the API: Accurately weigh approximately 10-20 mg of this compound into several glass vials.

  • Solvent Addition: Add a suitable solvent (e.g., acetone, ethanol, or a mixture) dropwise until the compound dissolves completely. Gentle heating may be applied if necessary.

  • Counterion Addition: In separate vials, add a stoichiometric amount (e.g., 1.1 equivalents) of various acidic counterions (e.g., HCl in isopropanol, methanesulfonic acid, tartaric acid).

  • Crystallization: Tightly cap the vials and allow them to stand at room temperature. If no precipitate forms, try cooling the vials to 4°C or using a slow evaporation technique.

  • Isolation and Analysis: If a solid precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the solid using XRPD and DSC to confirm the formation of a new crystalline form and assess its thermal properties.

  • Solubility Measurement: Determine the aqueous solubility of the promising salt forms and compare it to the free base.

B. Co-crystallization: Engineering the Crystal Lattice

Question: What if my compound is not ionizable or salt formation is unsuccessful? Can co-crystals improve its solubility?

Answer: Absolutely. Co-crystallization is an excellent alternative for improving the solubility of non-ionizable or weakly ionizable compounds.[7] A co-crystal is a multi-component crystalline solid where the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent interactions, typically hydrogen bonds.[8] By selecting an appropriate co-former, you can disrupt the strong self-association of the API molecules and create a new crystal lattice with improved solubility.[9]

Troubleshooting Common Issues in Co-crystallization:

Issue Potential Cause Troubleshooting Steps & Rationale
Co-crystal formation is not observed. - Incompatible co-former. - Unsuitable crystallization method.- Rational Co-former Selection: Choose co-formers with complementary functional groups that can form robust hydrogen bonds with the amino and quinazoline nitrogen atoms of your API. Examples of pharmaceutically acceptable co-formers include carboxylic acids (e.g., benzoic acid, succinic acid), amides (e.g., nicotinamide), and other compounds with hydrogen bond donors and acceptors. - Vary the Crystallization Technique: If solvent evaporation is unsuccessful, try slurry crystallization, liquid-assisted grinding, or reaction crystallization.[10]
The resulting solid is a physical mixture of the API and co-former. - The thermodynamic driving force for co-crystal formation is not sufficient under the experimental conditions.- Optimize the stoichiometry: Vary the molar ratio of the API to the co-former (e.g., 1:1, 1:2, 2:1). - Slurry Conversion: Suspending a physical mixture in a solvent where both components have limited solubility can facilitate the conversion to the more stable co-crystal form over time.
The co-crystal exhibits poor stability and converts back to the API form in solution. - The co-crystal may be a metastable form.- Conduct stability studies: Assess the stability of the co-crystal in various solvents and at different humidity levels. - Formulation Strategies: Incorporate precipitation inhibitors in your formulation to maintain a supersaturated state of the dissolved API.
  • Combine API and Co-former: In a mortar and pestle or a milling jar, combine a stoichiometric amount of this compound and the selected co-former (e.g., a 1:1 molar ratio).

  • Add Grinding Liquid: Add a few drops of a suitable solvent (e.g., acetonitrile, ethanol, or water). The liquid acts as a catalyst for the co-crystallization process.

  • Grind: Grind the mixture for a set period (e.g., 30-60 minutes).

  • Analyze: Analyze the resulting solid using XRPD to check for the formation of a new crystalline phase that is different from the starting materials. DSC can also be used to identify a new melting point.

C. Cyclodextrin Inclusion Complexation: Encapsulation for Enhanced Solubility

Question: I have heard about using cyclodextrins to improve solubility. How does this work for a molecule like this compound?

Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12][13] They can encapsulate poorly soluble "guest" molecules, like your API, within their hydrophobic core, forming an inclusion complex.[14] This complex has a hydrophilic exterior, which significantly improves the apparent solubility of the guest molecule in aqueous solutions.[11][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced water solubility and a favorable safety profile.[11]

Troubleshooting Common Issues in Cyclodextrin Complexation:

Issue Potential Cause Troubleshooting Steps & Rationale
Low complexation efficiency. - The size of the API molecule is not a good fit for the cyclodextrin cavity. - The binding affinity between the API and the cyclodextrin is weak.- Try Different Cyclodextrins: Beta-cyclodextrins are generally suitable for molecules the size of your API. However, you can also screen alpha- and gamma-cyclodextrins and their derivatives. - Optimize the Preparation Method: The kneading method, co-evaporation, and freeze-drying can lead to higher complexation efficiencies compared to simple physical mixing.[16]
Precipitation of the complex over time. - The solubility limit of the inclusion complex has been exceeded.- Determine the Phase Solubility Diagram: This will help you understand the stoichiometry of the complex and its maximum solubility. - Adjust the Formulation: You may need to use a higher concentration of cyclodextrin or explore the use of other excipients to stabilize the complex.
  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.

    • Add an excess amount of this compound to each solution.

    • Agitate the samples at a constant temperature until equilibrium is reached (24-72 hours).

    • Filter the samples and analyze the concentration of the dissolved API in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the concentration of the dissolved API as a function of the HP-β-CD concentration to determine the effect of the cyclodextrin on solubility.

  • Kneading Method:

    • Prepare a paste by mixing this compound and HP-β-CD in a 1:1 molar ratio with a small amount of a water/alcohol mixture.

    • Knead the paste thoroughly for 30-60 minutes.

    • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Gently pulverize the dried complex and pass it through a sieve.

    • Characterize the product using XRPD, DSC, and FTIR to confirm the formation of the inclusion complex and assess its properties.

IV. Visualizing the Workflow

To aid in your experimental design, the following diagrams illustrate the general workflows for the discussed solubility enhancement techniques.

Solubility_Enhancement_Workflow cluster_start Start cluster_techniques Solubility Enhancement Techniques cluster_characterization Characterization cluster_end Outcome start Poorly Soluble API (this compound) salt Salt Formation start->salt Select Technique cocrystal Co-crystallization start->cocrystal Select Technique cyclodextrin Cyclodextrin Complexation start->cyclodextrin Select Technique xprd XRPD salt->xprd Analyze Product dsc DSC salt->dsc Analyze Product solubility Solubility Assay salt->solubility Analyze Product cocrystal->xprd Analyze Product cocrystal->dsc Analyze Product cocrystal->solubility Analyze Product cyclodextrin->xprd Analyze Product cyclodextrin->dsc Analyze Product cyclodextrin->solubility Analyze Product end Solubility Enhanced Formulation xprd->end Confirm Enhancement dsc->end Confirm Enhancement solubility->end Confirm Enhancement

Caption: General workflow for solubility enhancement.

Salt_Screening_Workflow start Dissolve API in Solvent add_counterion Add Acidic Counterion start->add_counterion crystallize Induce Crystallization (Cooling/Evaporation) add_counterion->crystallize isolate Isolate Solid by Filtration crystallize->isolate characterize Characterize Solid (XRPD, DSC) isolate->characterize measure Measure Aqueous Solubility characterize->measure end Identify Optimal Salt Form measure->end

Caption: Step-by-step salt screening workflow.

Co_crystal_Screening_Workflow start Combine API and Co-former add_liquid Add Grinding Liquid start->add_liquid grind Grind Mixture add_liquid->grind analyze Analyze Solid (XRPD, DSC) grind->analyze end Confirm Co-crystal Formation analyze->end

Caption: Liquid-assisted grinding for co-crystal screening.

V. Concluding Remarks

Overcoming the solubility challenges of promising drug candidates like this compound is a critical step in the drug development process. The strategies outlined in this guide provide a systematic approach to enhancing its aqueous solubility. It is imperative to underscore that each technique may require optimization for this specific molecule. Thorough solid-state characterization is not merely a suggestion but a necessity to confirm the successful formation of a new, more soluble form and to ensure its stability and suitability for further development.

VI. References

  • Abdallah, M., Al-Abdullah, E. S., Al-Faifi, S., Khedr, M. A., & Hebishy, A. (2022). Crystal structure of 5-(β-d-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 993–997.

  • MDPI. (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.

  • Samelyuk, Y. G., & Kaplaushenko, A. G. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice, 14(3), 261-266.

  • MDPI. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex.

  • ResearchGate. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.

  • MDPI. (n.d.). Novel 5-Aryl-[11][17][18]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application.

  • Organic Chemistry Portal. (n.d.). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives.

  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.

  • National Center for Biotechnology Information. (2025). Novel 5-Aryl-[11][17][18]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application.

  • National Center for Biotechnology Information. (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside.

  • PubMed. (2017). Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy.

  • Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?

  • Research Square. (2020). Review Article - An Overview on Novel Particle Engineering Design: Co-crystallization Techniques.

  • ACS Publications. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization.

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.

  • Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.

  • ResearchGate. (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.

  • ResearchGate. (n.d.). (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.

  • Improved Pharma. (n.d.). Salt Screens and Polymorph Screens.

  • Research and Reviews. (2024). Solid-State Characterization in Drug Development and Formulation.

  • ResearchGate. (2022). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry.

  • ResearchGate. (2025). (PDF) Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients.

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group.

  • Global Pharmaceutical Sciences Review - GPSR. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor...

  • ResearchGate. (n.d.). Salt Screening and Selection | Request PDF.

  • ResearchGate. (2025). Crystal structure of ethyl 5-amino-3-(methylthio)-1-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl).

  • Samelyuk, Y. G., & Kaplaushenko, A. G. (2016). Synthesis, physical and chemical properties of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts.

  • National Center for Biotechnology Information. (n.d.). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs.

  • Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation.

  • PubChem. (n.d.). 2,4-Diaminoquinazoline.

  • Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening.

  • Technobis Crystallization Systems. (2018). Applications of co-crystals in API synthesis.

  • IIP Series. (n.d.). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS.

  • Yashwantrao Bhonsale Pharmacy College. (n.d.). Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs.

  • PubMed. (n.d.). The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives.

  • PubMed. (2001). Characterization of the Solid-State: Spectroscopic Techniques.

  • PubMed. (n.d.). Synthesis and biological evaluation of new[11][17][18]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[11][17][18]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani.

  • ResearchGate. (2025). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.

  • YouTube. (2025). Cyclodextrin Masterclass V How to make a cyclodextrin complex.

  • Springer. (2023). Computational and Experimental Screening Approaches to Aripiprazole Salt Crystallization.

  • Auriga Research. (n.d.). Solid State Characterization.

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2014). CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT.

  • National Center for Biotechnology Information. (n.d.). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole.

  • National Center for Biotechnology Information. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.

  • IUCr. (n.d.). Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl].

Sources

Overcoming 5-(4-Tolylthio)-2,4-diaminoquinazoline precipitation in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(4-Tolylthio)-2,4-diaminoquinazoline

Welcome to the dedicated support guide for researchers utilizing this compound. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the primary challenge encountered with this compound: precipitation in aqueous assay environments. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure compound solubility and maintain data integrity.

Part 1: The Root of the Problem - Understanding Precipitation

This section addresses the fundamental physicochemical properties of this compound that contribute to its poor aqueous solubility.

Q1: Why is my this compound compound precipitating in my assay buffer?

A1: The propensity of this compound to precipitate stems directly from its molecular structure. Quinazoline and its derivatives are often characterized by poor water solubility due to their rigid, fused heterocyclic ring systems.[1][2] These structures have high crystal lattice energy, making it difficult for water molecules to effectively solvate them.[1]

Specifically, this compound has two key features that limit its aqueous solubility:

  • A Lipophilic Core: The quinazoline ring fused with the tolylthio group creates a large, non-polar surface area, leading to hydrophobic properties.

  • Basic Amino Groups: The 2,4-diamino substituents are basic. In neutral or alkaline solutions (pH ≥ 7), these groups are largely uncharged (not protonated), which decreases the molecule's interaction with polar water molecules and significantly reduces its solubility.[1] Conversely, in acidic conditions, these amino groups become protonated, increasing polarity and enhancing solubility.

Q2: My compound won't even dissolve properly in 100% DMSO to make a stock solution. What should I do?

A2: This indicates that you may be exceeding the compound's solubility limit even in a potent organic solvent like DMSO, or that the dissolution kinetics are slow.[3]

Troubleshooting Protocol: Preparing a Concentrated Stock Solution

  • Confirm DMSO Quality: Ensure you are using fresh, anhydrous (low water content) DMSO. Water contamination can significantly reduce the solvent's efficacy for hydrophobic compounds.[1]

  • Increase Solvent Volume: The most straightforward approach is to lower the target concentration by increasing the volume of DMSO.

  • Apply Gentle Energy: To overcome the kinetic barrier of dissolution, gentle warming and sonication can be highly effective.[1][4]

    • Place the vial in a sonicating water bath for 10-15 minutes.

    • If sonication is insufficient, warm the solution in a water bath at 37-40°C for 10-15 minutes. Caution: Do not overheat, as this could degrade the compound.

  • Vortex Thoroughly: After warming or sonication, vortex the solution vigorously for at least 30 seconds to ensure homogeneity.

  • Visual Confirmation: Hold the vial against a light source to confirm that no solid particulates remain.

Q3: My DMSO stock solution was clear when I made it, but it formed crystals after being stored at -20°C. What happened?

A3: This is a classic case of temperature-dependent solubility.[1] Many compounds are significantly less soluble in cold DMSO than at room temperature. When you freeze the stock, the compound crystallizes out of the solution. If used without complete redissolution, the actual concentration dispensed into your assay will be much lower than intended, leading to inaccurate results.[3]

Best Practice for Stock Storage:

  • Room Temperature Storage: If the compound's stability data permits, store the DMSO stock solution at room temperature in the dark to prevent freeze-thaw cycles and precipitation.[1]

  • Mandatory Re-dissolution: If cold storage is required for stability, you must completely redissolve the compound before each use. Gently warm the vial to room temperature (or 37°C) and vortex thoroughly until all crystals have disappeared.[1]

Part 2: A Step-by-Step Guide to Preventing Assay Precipitation

When a well-dissolved DMSO stock is diluted into an aqueous assay buffer, precipitation is a common challenge.[1] This occurs because the compound is rapidly transferred from a favorable organic environment to an unfavorable aqueous one. The following troubleshooting workflow provides a systematic approach, from simple adjustments to advanced formulation strategies.

G cluster_0 Troubleshooting Workflow cluster_2 Tier 1: Simple Adjustments cluster_3 Tier 2: Buffer Modification cluster_4 Tier 3: Advanced Formulation start Precipitation Observed in Assay Well stock Q: Is the DMSO stock completely dissolved? start->stock Start Here dilution Q: Does precipitation occur upon dilution into aqueous buffer? stock->dilution Yes redissolve Action: Warm, sonicate, and vortex stock solution until clear. (See Part 1, Q2/Q3) stock->redissolve No lower_conc Action: Reduce the final assay concentration. dilution->lower_conc First Step adjust_ph Action: Lower buffer pH to protonate the compound (e.g., pH 6.0-6.8). lower_conc->adjust_ph If concentration cannot be lowered add_cosolvent Action: Add a water-miscible co-solvent to the buffer (e.g., Ethanol, PEG 400). adjust_ph->add_cosolvent If pH change is not possible use_cd Action: Use cyclodextrins (e.g., HP-β-CD) to encapsulate the compound. add_cosolvent->use_cd If co-solvents interfere with assay

Caption: Troubleshooting decision tree for precipitation issues.

Tier 1: Reduce the Final Assay Concentration
Q4: What is the simplest first step to try when my compound precipitates upon dilution?

A4: The most direct solution is to lower the final concentration of the compound in your assay.[1] Precipitation is fundamentally a concentration-dependent phenomenon.[5] By reducing the concentration, you may fall below the compound's solubility limit in the final assay buffer.

Experimental Protocol: Determining the Kinetic Solubility Limit

  • Prepare a serial dilution of your compound in 100% DMSO (e.g., from 50 mM down to 1 mM).

  • In a clear microplate, add the assay buffer.

  • Add a small, fixed volume of each DMSO stock concentration to the buffer (maintaining a final DMSO percentage of ≤1%). For example, add 2 µL of stock to 198 µL of buffer.

  • Mix and let the plate sit at the assay temperature for 15-30 minutes.

  • Visually inspect the wells for turbidity or use a nephelometer or plate reader (absorbance at ~600 nm) to detect light scattering caused by precipitates. The highest concentration that remains clear is your approximate kinetic solubility limit under those conditions.

Tier 2: Modify the Assay Buffer

If reducing the concentration is not feasible for your experimental goals, the next step is to make the assay buffer more "hospitable" to the compound.

Q5: How can I use pH to my advantage to increase solubility?

A5: As established in Q1, this compound is a basic compound. Lowering the pH of your assay buffer will increase the protonation of its amino groups, thereby increasing its polarity and aqueous solubility.[1]

Protocol: pH Optimization

  • Prepare several batches of your assay buffer, adjusting the pH downwards in increments (e.g., pH 7.4, 7.0, 6.8, 6.5).

  • Repeat the solubility test from Q4 in each pH-adjusted buffer.

  • Critical Consideration: You must verify that the altered pH does not negatively impact the activity of your target enzyme, cell viability, or other assay components. Run control experiments to confirm assay integrity at the new, lower pH.

Q6: I cannot change the pH of my assay. What other buffer modifications can I make?

A6: Introducing a small percentage of a water-miscible organic co-solvent can significantly increase the solubility of hydrophobic compounds.[6] These agents reduce the overall polarity of the aqueous buffer, making it a more favorable environment for your compound.[1][7]

Co-SolventTypical Starting % (v/v)ProsCons
Ethanol 1-5%Readily available, effective.Can affect enzyme activity or cell health at higher concentrations.
Propylene Glycol 1-5%Generally well-tolerated in many biological systems.[6]Can increase viscosity of the solution.
Polyethylene Glycol (PEG 400) 1-5%Low toxicity, commonly used in formulations.May interfere with certain protein-protein interactions.

Important: Always run a "vehicle control" with the co-solvent alone to ensure it does not interfere with your assay readout.[1]

Tier 3: Employ Advanced Formulation Strategies

If the previous methods are insufficient or incompatible with your assay system, solubility-enhancing excipients can be used.

Q7: Co-solvents are interfering with my results. Is there a more sophisticated way to solubilize my compound?

A7: Yes. Using cyclodextrins is a powerful technique. Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[1] Your hydrophobic compound can become encapsulated within this cavity, forming an inclusion complex that is highly soluble in water.[1][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

G cluster_0 cluster_1 Compound Hydrophobic Compound Precipitate Precipitation Compound->Precipitate Water Water Water->Precipitate CD Cyclodextrin (Hydrophilic Exterior) Inner Hydrophobic Cavity Soluble Soluble Complex CD->Soluble Compound2 Compound Water2 Water Water2->Soluble

Caption: Encapsulation by a cyclodextrin enhances solubility.

Protocol: Preparing a Compound:Cyclodextrin Stock Solution

  • Prepare Cyclodextrin Solution: Make a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v in water or your assay buffer). Gentle warming may be needed to dissolve the cyclodextrin.

  • Pre-incubate: Add your compound (from a DMSO stock) to the HP-β-CD solution. A typical starting molar ratio is 1:2 (compound:cyclodextrin), but this may require optimization.

  • Incubate & Mix: Vortex the mixture and incubate it, often with shaking or stirring, for 1-4 hours at room temperature. This allows time for the inclusion complex to form.

  • Use the Complexed Stock: This aqueous, complexed solution can now be used as your stock for dilution into the final assay. The final concentration of HP-β-CD in the assay should be kept as low as possible.

  • Validation: As always, run a control with the HP-β-CD solution alone to check for any assay interference.

Part 3: Final FAQs

Q8: How do I know which method is best for my specific assay? A8: The best method depends entirely on your assay's sensitivity to changes in pH, organic solvents, or excipients. The tiered approach in this guide is designed to start with the least invasive methods first. Always validate any chosen method by running appropriate controls (e.g., vehicle controls, positive/negative assay controls) to ensure you are not introducing artifacts into your data.

Q9: Can these solubilization methods alter the effective concentration of my compound? A9: Yes, particularly cyclodextrins. By encapsulating the compound, cyclodextrins can reduce the concentration of free compound available to interact with the target.[5] This is a key mechanistic consideration. However, for a compound that would otherwise precipitate, this method ensures a stable and measurable concentration is maintained in the solution, which is preferable to having an unknown amount of precipitated, inactive material.

References

  • Yadav, V. K., et al. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Journal of Chemical and Biological Technology. Retrieved from [Link]

  • Aneesh T P, et al. (2016). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences Review and Research, 41(2), 197-206. Retrieved from [Link]

  • Aneesh T P, et al. (2016). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Academia.edu. Retrieved from [Link]

  • Negi, J. S., et al. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 61–65. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(15), 5871. Retrieved from [Link]

  • Popa-Burke, I. G., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. Retrieved from [Link]

  • Shapiro, A. B. (2015). Response to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate. Retrieved from [Link]

  • Delmar, M. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • de Matos, C. B., et al. (2024). β-Cyclodextrin Inclusion Complexes of Cinnamomum camphora Essential Oil: A Comparative Study on Encapsulation Strategies, Physicochemical Stability, and Cytotoxic Profile. Pharmaceutics, 16(5), 633. Retrieved from [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

Sources

Technical Support Center: 5-(4-Tolylthio)-2,4-diaminoquinazoline Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(4-Tolylthio)-2,4-diaminoquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

This compound is a compound of interest in medicinal chemistry and drug discovery, belonging to the broader class of quinazoline derivatives which are known for their diverse biological activities.[1] Understanding the stability and degradation profile of this molecule is crucial for the development of safe and effective pharmaceutical products. Forced degradation studies are a key component of this process, helping to identify potential degradation products and establish the intrinsic stability of the molecule.[2][3]

This guide will walk you through the essential aspects of designing and troubleshooting stability and degradation studies for this compound, based on established principles for similar chemical entities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the general chemical structure of quinazolines and related heterocyclic compounds, the primary factors influencing stability are likely to be:

  • pH: The amino groups on the quinazoline ring can be protonated or deprotonated depending on the pH, which can significantly impact the molecule's reactivity and susceptibility to hydrolysis.

  • Oxidizing agents: The thioether linkage and the electron-rich aromatic rings may be susceptible to oxidation.

  • Light (Photostability): Aromatic systems can absorb UV radiation, potentially leading to photodegradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Solvent: The choice of solvent can influence stability. For instance, some quinazoline derivatives have shown instability in DMSO, while being relatively stable in aqueous solutions under specific conditions.[4][5]

Q2: I am observing rapid degradation of my compound in DMSO. Is this expected?

A2: Yes, this is a possibility. While DMSO is a common solvent for initial in vitro screening, some quinazoline derivatives have been reported to be unstable in it.[4][5] This could be due to the inherent reactivity of the compound with DMSO or trace impurities.

Troubleshooting Steps:

  • Solvent Selection: If possible, consider alternative solvents such as water (with appropriate pH control), ethanol, or acetonitrile.

  • Fresh Solutions: Always prepare fresh solutions of this compound in DMSO immediately before use.

  • Storage: If short-term storage is necessary, store the DMSO solution at low temperatures (e.g., -20°C or -80°C) in the dark, and minimize freeze-thaw cycles. However, a stability study of the compound in the chosen storage conditions is highly recommended.

Q3: How do I design a forced degradation study for this compound?

A3: A forced degradation study, also known as stress testing, is essential to understand the degradation pathways of a drug substance.[2][6] A typical study involves exposing the compound to the following conditions as per ICH guidelines:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: The solid compound is exposed to high temperature (e.g., 105°C).

  • Photolytic Degradation: The compound in solution and as a solid is exposed to UV and visible light.

The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.

Troubleshooting Guide for Stability and Degradation Studies

Observed Issue Potential Cause Troubleshooting Recommendations
No degradation observed under stress conditions. The compound is highly stable, or the stress conditions are not harsh enough.* Increase the concentration of the stressor (e.g., use 1 M HCl/NaOH).* Increase the temperature.* Extend the exposure time.
Complete degradation of the compound. The stress conditions are too harsh.* Decrease the concentration of the stressor.* Lower the temperature.* Shorten the exposure time.
Multiple, poorly resolved peaks in the chromatogram. Inefficient chromatographic separation of the parent compound and its degradation products.* Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column).* A stability-indicating HPLC method is crucial for separating all degradation products from the parent peak.[7][8]
Inconsistent results between experimental repeats. Variability in experimental conditions.* Ensure precise control of temperature, time, and concentration of stressors.* Use freshly prepared solutions.* Verify the performance of your analytical instrumentation.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
  • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Then, dissolve a known amount in the solvent to achieve the desired concentration.
  • Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.
  • Neutralize the acidic and basic samples.
  • Dilute the samples to a suitable concentration for analysis.
  • Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.[9][10]

1. Column and Mobile Phase Screening:

  • Start with a common reverse-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).
  • Screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers like phosphate or acetate).

2. Method Optimization:

  • Adjust the mobile phase ratio and gradient to achieve good separation between the parent compound and the degradation products generated from the forced degradation study.
  • Optimize the flow rate and column temperature.

3. Detection:

  • Use a PDA or DAD detector to monitor the elution at multiple wavelengths. This helps in identifying the optimal wavelength for detection and assessing peak purity.

4. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Workflows

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Basic Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal Degradation (Solid, 105°C) stock->thermal Expose to photo Photolytic Degradation (UV/Vis Light) stock->photo Expose to neutralize Neutralize/Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Degradation_Pathways cluster_products Potential Degradation Products parent This compound (Parent Compound) sulfoxide Sulfoxide Derivative (Oxidation) parent->sulfoxide Oxidation (H2O2) hydrolysis_product Hydrolysis Product (e.g., cleavage of amino group) parent->hydrolysis_product Hydrolysis (Acid/Base) photodegradation_product Photodegradation Product (e.g., ring cleavage) parent->photodegradation_product Photodegradation (UV/Vis) sulfone Sulfone Derivative (Further Oxidation) sulfoxide->sulfone Oxidation

Caption: Potential Degradation Pathways.

References

  • No specific references for this compound were found in the initial search.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). ResearchGate. [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2025). ResearchGate. [Link]

  • Stability-indicating HPLC–DAD methods for determination of two binary mixtures. (n.d.). National Institutes of Health. [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2011). Bentham Science. [Link]

  • Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. (n.d.). ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]

  • General analytical methods are discussed in various sources, but no specific URLs for this point are cited.
  • stability-indicating-hplc-method Research Articles. (n.d.). R Discovery. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

  • Design of Experiment-Driven Stability Indicating RP- HPLC Method for Simultaneous Estimation of Tetracaine Hydrochloride and Oxymetazoline. (2023). bepls. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

Sources

Refinement of 5-(4-Tolylthio)-2,4-diaminoquinazoline dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 23, 2026

Introduction

This guide is designed to assist researchers, scientists, and drug development professionals in the refinement of in vivo study dosages for the novel compound 5-(4-Tolylthio)-2,4-diaminoquinazoline. As specific preclinical data for this molecule is not extensively documented in publicly available literature, this document provides a comprehensive framework based on established principles for small molecule inhibitors and data from structurally related quinazoline derivatives.[1][2][3] Our goal is to equip you with the scientific rationale and practical troubleshooting strategies to establish a safe and efficacious dose for your in vivo experiments.

The quinazoline core is a well-established scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[2][3] The principles outlined here are grounded in standard preclinical pharmacokinetics and pharmacodynamics, ensuring a robust and scientifically valid approach to your studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Initial Dose Estimation & Preliminary Studies

Q1: I have in vitro IC50 data for this compound. How do I translate this to a starting dose for an in vivo study?

A1: Translating an in vitro IC50 value to an in vivo starting dose is a multi-step process that requires careful consideration of the compound's properties and the biological system. A direct extrapolation is not recommended. Instead, a systematic approach is necessary:

  • In Vitro to In Vivo Correlation (IVIVC): Before moving to animal models, it is crucial to determine the compound's effects in a cellular context. This includes assessing its impact on cell proliferation and viability in relevant cancer cell lines.

  • Establish a Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: The primary goal is to maintain a plasma concentration of the drug in the animal model that is above the in vitro IC50 for a desired duration. This requires preliminary pharmacokinetic studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Allometric Scaling: While complex, allometric scaling from in vitro data or from studies in smaller species can provide a rough estimate of the required dose in a target species. However, this should be used with caution and validated with empirical data.

It is important to note that factors such as poor oral bioavailability, rapid metabolism, or off-target effects can significantly impact the required in vivo dose.[4][5]

Workflow for Initial In Vivo Dose Range Finding

DoseFindingWorkflow cluster_0 In Vitro & Ex Vivo cluster_1 In Vivo Dose Refinement In_Vitro_IC50 Determine In Vitro IC50 in Target Cell Lines PK_Data Preliminary Pharmacokinetic (PK) Studies (e.g., in mice) In_Vitro_IC50->PK_Data Inform PK study design MTD_Study Maximum Tolerated Dose (MTD) Study PK_Data->MTD_Study Estimate starting dose for MTD Dose_Response Dose-Response Efficacy Study MTD_Study->Dose_Response Define safe dose range Optimal_Dose Select Optimal Dose Dose_Response->Optimal_Dose Balance efficacy and toxicity

Caption: Workflow for In Vivo Dose Determination.

Section 2: Troubleshooting In Vivo Efficacy

Q2: I am not observing the expected anti-tumor efficacy in my mouse xenograft model, even at what I predicted to be a therapeutic dose. What are the potential causes and how can I troubleshoot?

A2: A lack of in vivo efficacy despite promising in vitro data is a common challenge in drug development.[5] Several factors related to the compound's dosage and properties could be at play:

  • Suboptimal Pharmacokinetics: The compound may have poor absorption, rapid clearance, or a short half-life, preventing it from reaching and sustaining a therapeutic concentration at the tumor site.

    • Troubleshooting: Conduct a pharmacokinetic study in your animal model. Measure plasma and tumor concentrations of this compound at several time points after dosing. This will reveal if the drug is reaching its target.

  • Poor Solubility and Formulation: Quinazoline derivatives can sometimes have poor aqueous solubility, which can limit their absorption after oral administration.[1]

    • Troubleshooting: Re-evaluate your vehicle formulation. Consider using solubility-enhancing excipients such as cyclodextrins, or explore alternative routes of administration (e.g., intraperitoneal injection).

  • High Plasma Protein Binding: If the compound is highly bound to plasma proteins, the free (unbound) fraction available to exert a therapeutic effect may be too low.

    • Troubleshooting: Determine the plasma protein binding percentage of your compound. This can be done through in vitro equilibrium dialysis assays.

  • Tumor Microenvironment Factors: The in vivo tumor microenvironment can be vastly different from in vitro cell culture conditions, potentially affecting drug penetration and activity.[4]

Q3: My compound shows initial efficacy, but then the tumors seem to develop resistance. How can I address this from a dosing perspective?

A3: The development of resistance is a significant hurdle for many small molecule inhibitors.[5] While the underlying mechanisms can be complex, your dosing strategy can play a role:

  • Intermittent vs. Continuous Dosing: Continuous exposure to a drug can sometimes drive the selection of resistant clones. Intermittent, high-dose "pulse" therapy may be an alternative strategy to explore.

  • Combination Therapy: Consider combining this compound with other anti-cancer agents that have a different mechanism of action. This can help to overcome resistance and may allow for a lower, less toxic dose of your compound.

  • Dose Escalation: If tolerated, a carefully controlled dose escalation study may be warranted to see if a higher concentration of the drug can overcome the acquired resistance. This must be balanced with the risk of increased toxicity.

Section 3: Managing In Vivo Toxicity

Q4: My in vivo study with this compound is showing unexpected toxicity (e.g., weight loss, lethargy) at doses where I expect to see efficacy. What are my next steps?

A4: Unexpected toxicity is a critical issue that requires immediate attention. The first step is to ensure the safety of the animals.

  • Conduct a Maximum Tolerated Dose (MTD) Study: If you haven't already, a formal MTD study is essential. This involves administering escalating doses of the compound to different cohorts of animals and closely monitoring them for signs of toxicity. The MTD is the highest dose that does not cause unacceptable side effects. An acute toxicity study is a key component of this process.[6]

  • Dose Reduction and Modified Dosing Schedule: Once the MTD is established, you can design your efficacy studies with doses at or below this level. You may also explore alternative dosing schedules (e.g., every other day instead of daily) to reduce cumulative toxicity.

  • Histopathological Analysis: To understand the nature of the toxicity, it is advisable to perform a histopathological analysis of major organs from the animals in your MTD study. This can help identify any organ-specific toxicities.

Example Dosing from Related Quinazoline Derivatives:

Compound ClassAnimal ModelDoseOutcomeReference
4-HydroxyquinazolineMouse25 mg/kgSignificant tumor suppression, confirmed safety[6]
2,4-diaminoquinazolineMouse XenograftNot specifiedOver 50% decrease in tumor volume[1]
2-(quinazolin-4-ylthio)thiazoleMouse Xenograft100 mg/kg (once daily)Complete tumor regression without obvious toxicity[7]
4-piperazinyl quinazolineRat30 mg/kg (twice daily)Obvious inhibitory activity against neointima formation[3]

Logical Flow for Toxicity Troubleshooting

ToxicityTroubleshooting Toxicity_Observed Unexpected Toxicity Observed in Efficacy Study Stop_Dosing Immediately Stop Dosing & Monitor Animals Toxicity_Observed->Stop_Dosing MTD_Study Conduct Formal MTD Study Stop_Dosing->MTD_Study Analyze_Data Analyze Toxicity Data (Weight, Clinical Signs) MTD_Study->Analyze_Data Histopathology Perform Histopathology of Major Organs Analyze_Data->Histopathology Refine_Dose Refine Dosing Regimen (Lower Dose, Different Schedule) Histopathology->Refine_Dose Reinitiate_Efficacy Re-initiate Efficacy Studies with Refined Dose Refine_Dose->Reinitiate_Efficacy

Sources

Technical Support Center: Overcoming Resistance to 5-(4-Tolylthio)-2,4-diaminoquinazoline and Related Antifolates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 2,4-diaminoquinazoline-based inhibitors, with a focus on addressing resistance to compounds like 5-(4-Tolylthio)-2,4-diaminoquinazoline. While specific resistance data for this particular molecule is emerging, its structural similarity to known antifolates allows us to provide a robust troubleshooting framework based on well-established mechanisms of resistance to Dihydrofolate Reductase (DHFR) inhibitors.[1][2][3] This guide is designed to provide you with the causal logic behind experimental observations and to offer actionable strategies to investigate and potentially overcome resistance in your research.

Introduction to 2,4-Diaminoquinazoline Antifolates

The 2,4-diaminoquinazoline scaffold is a cornerstone in the design of potent inhibitors of dihydrofolate reductase (DHFR).[3][4] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[5] By competitively inhibiting DHFR, these compounds starve rapidly proliferating cells, such as cancer cells, of the necessary components for DNA replication, leading to cell cycle arrest and apoptosis.[3][5]

However, as with many targeted therapies, the development of resistance is a significant challenge. This guide will walk you through the common mechanisms of resistance to DHFR inhibitors and provide detailed protocols and troubleshooting advice to address these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My cells have developed resistance to this compound, and the IC50 has shifted significantly. What are the most likely causes?

A1: A significant increase in the IC50 value is the hallmark of acquired resistance. For a DHFR inhibitor, the primary resistance mechanisms can be categorized as follows:

  • Target-Related Mechanisms:

    • DHFR Gene Amplification: The most common mechanism. Cells increase the copy number of the DHFR gene, leading to overexpression of the DHFR protein. This effectively titrates out the inhibitor, requiring a much higher concentration to achieve the same level of inhibition.

    • DHFR Mutations: Point mutations within the DHFR gene can alter the inhibitor's binding site, reducing its affinity for the enzyme.

  • Transport-Related Mechanisms:

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[1]

    • Impaired Drug Influx: Reduced expression or function of folate transporters, like the reduced folate carrier (RFC), can decrease the uptake of the inhibitor into the cell.

  • Metabolic Bypass Mechanisms:

    • Increased Thymidylate Synthase (TS) Expression: Upregulation of TS, the enzyme that uses tetrahydrofolate to produce thymidylate, can sometimes compensate for DHFR inhibition.

    • Salvage Pathways: Cells may increase their reliance on salvaging pre-formed nucleotides from the extracellular environment, bypassing the need for de novo synthesis.

Q2: How can I determine which resistance mechanism is active in my cell line?

A2: A systematic approach is required to dissect the mechanism of resistance. The following workflow provides a logical progression of experiments:

Diagnostic Workflow for Investigating Resistance

cluster_0 Initial Observation cluster_1 Step 1: Assess Drug Accumulation cluster_2 Step 2: Analyze DHFR Target cluster_3 Step 3: Evaluate Efflux Pumps A Resistant Cell Line (High IC50) B Measure Intracellular Drug Concentration (e.g., LC-MS/MS) A->B C qPCR for DHFR Gene Copy Number B->C Normal Accumulation F Western Blot for ABC Transporters (e.g., ABCB1) B->F Low Accumulation D Western Blot for DHFR Protein Level C->D E Sanger Sequencing of DHFR Coding Region D->E G Functional Efflux Assay (e.g., Rhodamine 123) F->G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Resistance Mechanisms A DHFR Inhibitor (Extracellular) B Reduced Folate Carrier (RFC) A->B Influx D DHFR Inhibitor (Intracellular) B->D C ABC Transporter (e.g., ABCB1) C->A D->C Efflux F DHFR D->F Inhibition E Dihydrofolate (DHF) E->F G Tetrahydrofolate (THF) F->G H Nucleotide Synthesis G->H I DNA Replication H->I J Decreased RFC Expression J->B Reduces K Increased ABCB1 Expression K->C Increases L DHFR Gene Amplification/Mutation L->F Alters/Increases

Caption: Key resistance pathways to DHFR inhibitors.

References

  • Gangjee, A., et al. (2010). High-Affinity Inhibitors of Dihydrofolate Reductase: Antimicrobial and Anticancer Activities of 7,8-Dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines with Small Molecular Size. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, F., et al. (2017). Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy. European Journal of Medicinal Chemistry. Available at: [Link]

  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry. Available at: [Link]

  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. Available at: [Link]

  • Paul, A., et al. (2018). Evaluation of drug candidature of some quinazoline- 4-(3h)-ones as inhibitor of human dihydrofolate reductase enzyme: Molecular docking and in silico studies. ResearchGate. Available at: [Link]

  • Chao, C-F., et al. (2014). Discovery and optimization of 2,4-diaminoquinazoline derivatives as a new class of potent dengue virus inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Gupta, L., et al. (2010). Synthesis and biological evaluation of newt[1][6][7]riazino[5,6-b]indol-3-ylthio-1,3,5-triazines andt[1][6][7]riazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Suhaimi, K. M., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules. Available at: [Link]

  • DCR 137, a quinazoline derivative, was found to be the most potent inhibitor of CHIKV replication in our screening assay. MDPI. Available at: [Link]

  • A novel series of thirteen 5-substituted-1,3,4-thiadiazole-2-thiols (3a-m) was designed, synthesized, and evaluated for its potential antioxidant. ResearchGate. Available at: [Link]

  • Hopfinger, A. J., & Battershell, C. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of quinazolines based upon molecular shape analysis. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. Available at: [Link]

  • What are DHFR inhibitors and how do you quickly get the latest development progress? Synapse. Available at: [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available at: [Link]

  • Liu, F., et al. (2009). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Enhancing the Selectivity of 5-(4-Tolylthio)-2,4-diaminoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(4-Tolylthio)-2,4-diaminoquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound. Our goal is to empower you with the scientific rationale and practical methodologies to enhance its selectivity and achieve robust, reproducible results.

Introduction to this compound and the Selectivity Challenge

The 2,4-diaminoquinazoline scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities.[1][2] Derivatives of this core structure have been investigated as inhibitors of various enzymes, including protein kinases and dihydrofolate reductase, as well as for their potential as antitumor and antiviral agents.[3][4][5][6] Specifically, the 4-anilinoquinazoline subset has yielded several clinically approved kinase inhibitors, such as gefitinib and erlotinib, primarily targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[7][8]

The compound this compound belongs to this promising class of molecules. The inclusion of the tolylthio group at the 5-position is a key structural modification intended to modulate its biological activity and selectivity profile. However, like many small molecule inhibitors that target highly conserved active sites, achieving exquisite selectivity remains a significant challenge. Off-target effects can lead to ambiguous experimental results, cellular toxicity, and potential side effects in a therapeutic context.[9]

This guide provides a comprehensive framework for understanding and experimentally addressing the selectivity of this compound. We will delve into troubleshooting common experimental hurdles and present strategies to refine its target specificity.

Core Concepts: Understanding Kinase Inhibitor Selectivity

Before diving into specific protocols, it's crucial to grasp the fundamental principles governing kinase inhibitor selectivity. Most kinase inhibitors are designed to compete with ATP for binding to the enzyme's active site. Due to the high degree of conservation in the ATP-binding pocket across the kinome, achieving selectivity can be difficult.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the characterization and application of this compound.

Initial Characterization and Assay Development

Question 1: I'm starting my experiments with this compound. Which biochemical assays are best for determining its primary target and initial selectivity profile?

Answer: For initial characterization, a multi-pronged approach using different biochemical assay formats is recommended to build confidence in your results.[3] The most common methods involve profiling your compound against a panel of purified kinases.

  • Luminescence-Based Assays: These assays, such as ADP-Glo™ or Kinase-Glo®, measure kinase activity by quantifying ATP consumption or ADP production. They are highly sensitive, amenable to high-throughput screening, and avoid the use of radioactivity.

  • Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) utilize fluorescently labeled substrates or antibodies to detect phosphorylation events. These assays offer high sensitivity and reduced background interference.

  • Mobility Shift Assays: These assays, often performed using capillary electrophoresis, directly measure the conversion of a substrate to its phosphorylated product by detecting changes in their electrophoretic mobility.

Troubleshooting Poor Signal or Inconsistent Results in Biochemical Assays:

Problem Potential Cause Recommended Solution
Low signal-to-background ratio Suboptimal enzyme or substrate concentration.Titrate the kinase and substrate to find the optimal concentrations that yield a robust signal without leading to substrate depletion or product inhibition.
Inappropriate buffer conditions (pH, salt concentration).Ensure the buffer composition is optimal for the specific kinase being assayed. Refer to the manufacturer's recommendations or literature for the specific enzyme.
High well-to-well variability Inconsistent dispensing of reagents.Use calibrated multichannel pipettes or automated liquid handlers. Ensure proper mixing of all components.
DMSO concentration affecting enzyme activity.Maintain a consistent and low final DMSO concentration (typically ≤1%) across all wells. Run a DMSO tolerance curve for your kinase.
Inconsistent IC50 values Assay performed far from the Michaelis constant (Km) for ATP.For ATP-competitive inhibitors, running the assay with an ATP concentration close to the Km of the kinase will provide a more accurate determination of the IC50 value.[4]
Addressing Off-Target Effects in Cellular Assays

Question 2: My compound shows the desired effect in a biochemical assay, but in cell-based assays, I'm observing unexpected phenotypes or toxicity. How can I determine if these are off-target effects?

Answer: This is a common challenge. A biochemical hit does not always translate to on-target cellular efficacy due to factors like cell permeability, metabolism, and engagement of unintended targets.

Workflow for Investigating Off-Target Cellular Effects:

A Unexpected Cellular Phenotype Observed B Perform Dose-Response Curve in a Target-Negative Cell Line A->B C Phenotype Persists? B->C Analyze Results D Likely Off-Target Effect C->D Yes E Phenotype Diminished/Absent? C->E No G Orthogonal Target Engagement Assay (e.g., CETSA, NanoBRET) D->G I Confirm with Genetic Knockdown/Knockout of Putative Off-Targets D->I F Suggests On-Target Effect E->F F->G H Correlate Target Engagement with Phenotype G->H

Caption: Workflow for deconvoluting on-target vs. off-target cellular effects.

Recommended Cellular Assays for Selectivity Profiling:

  • Cellular Phosphorylation Assays: These assays measure the phosphorylation of a specific downstream substrate of your target kinase within a cellular context. A decrease in substrate phosphorylation upon treatment with your compound provides evidence of on-target engagement.[10]

  • BaF3 Cell Proliferation Assays: This system utilizes engineered BaF3 cells that are dependent on the activity of a specific oncogenic kinase for their proliferation and survival. Inhibition of proliferation in these cells by your compound is a strong indicator of on-target activity. These cells can also be used as a counterscreen for off-target effects by rescuing them with IL-3.[10]

Troubleshooting Cellular Assays:

Problem Potential Cause Recommended Solution
Discrepancy between biochemical IC50 and cellular EC50 Poor cell permeability of the compound.Assess compound permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
High protein binding in cell culture media.Measure the fraction of unbound compound in your media. Consider using serum-free media for short-duration experiments if your cell line can tolerate it.[10]
Compound is a substrate for efflux pumps.Co-incubate with known efflux pump inhibitors to see if the cellular potency increases.
Cell death at concentrations where on-target inhibition is not expected Off-target toxicity.Perform broad-panel cytotoxicity screening against a variety of cell lines from different tissues.
Non-specific chemical reactivity.Assess for potential thiol reactivity or other promiscuous mechanisms of action.

Advanced Strategies for Enhancing Selectivity

If initial characterization reveals that this compound has suboptimal selectivity, several medicinal chemistry strategies can be employed to improve its profile.

Structure-Based Design and Medicinal Chemistry Approaches

1. Targeting Inactive Kinase Conformations (Type II Inhibitors):

Many kinases adopt distinct active ("DFG-in") and inactive ("DFG-out") conformations. Designing inhibitors that specifically bind to the less-conserved inactive conformation can significantly enhance selectivity.[11]

Experimental Approach:

  • Structural Biology: Obtain a co-crystal structure of your compound (or a close analog) with its primary target kinase. This will reveal the binding mode and identify opportunities for modification.

  • Computational Modeling: Use molecular docking and molecular dynamics simulations to predict how modifications to the this compound scaffold might favor binding to the inactive conformation.

2. Exploiting Atropisomerism:

Atropisomers are stereoisomers that result from hindered rotation around a single bond. It is possible that only one atropisomer of this compound is responsible for the desired on-target activity, while the other may contribute to off-target effects.

Experimental Approach:

  • Chiral Chromatography: Separate the potential atropisomers of your compound.

  • Independent Profiling: Test the purified atropisomers in your biochemical and cellular assays to determine their individual activity and selectivity profiles.

3. Bivalent Inhibitors:

This strategy involves tethering the 2,4-diaminoquinazoline core to a second molecule or peptide that binds to a less-conserved region outside the ATP-binding site of the target kinase. This can dramatically increase both potency and selectivity.[6]

Medicinal Chemistry Strategy Flowchart:

A Initial Compound with Suboptimal Selectivity B Structure-Activity Relationship (SAR) Studies A->B C Strategy 1: Target Inactive Conformation B->C D Strategy 2: Exploit Atropisomerism B->D E Strategy 3: Develop Bivalent Inhibitors B->E F Synthesize Analogs C->F D->F E->F G Iterative Selectivity Profiling F->G G->B Re-evaluate SAR H Optimized Compound with Enhanced Selectivity G->H

Caption: Iterative cycle for medicinal chemistry-based selectivity enhancement.

Experimental Protocols

Protocol 1: General Kinase Activity Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase using a luminescence-based assay that measures ADP production.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of the compound in DMSO.

    • Prepare the kinase reaction buffer as recommended for the specific kinase.

    • Prepare the kinase and substrate in the reaction buffer.

  • Assay Procedure:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction and detect the signal by adding 25 µL of the ADP detection reagent.

    • Incubate for 30-60 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol describes how to assess the on-target activity of this compound by measuring the phosphorylation of a known downstream substrate of the target kinase in cells.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for the desired time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against the total amount of the substrate protein for loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal versus the inhibitor concentration to determine the cellular EC50.

Conclusion

Enhancing the selectivity of a promising compound like this compound is a critical step in its development as a reliable research tool or a potential therapeutic agent. By systematically applying the troubleshooting guides, advanced strategies, and experimental protocols outlined in this technical support center, researchers can confidently navigate the challenges of selectivity profiling, interpret their data with greater accuracy, and ultimately, drive their research forward.

References

  • Hao, C., et al. (2017). Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy. European Journal of Medicinal Chemistry, 131, 1-13. Available at: [Link]

  • Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Expert Opinion on Drug Discovery, 7(9), 799-812. Available at: [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425-430. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Singh, J., et al. (2017). In vitro and in vivo effects of 2,4 diaminoquinazoline inhibitors of the decapping scavenger enzyme DcpS: Context-specific modulation of SMN transcript levels. PLoS One, 12(9), e0185079. Available at: [Link]

  • Abdellatif, K. R., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Molecules, 27(21), 7263. Available at: [Link]

  • Lawrence, H. R., & Soellner, M. B. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 11(5), 1189-1191. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Odingo, J., et al. (2015). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 23(1), 133-146. Available at: [Link]

  • Yang, X., et al. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Synlett, 2010(1), 101-106. Available at: [Link]

  • Roskoski, R. Jr. (2015). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 100, 1-23. Available at: [Link]

  • DCR-137. Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. MDPI. Available at: [Link]

  • Request PDF. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. ResearchGate. Available at: [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Available at: [Link]

  • Johnson, T. L., & Stout, T. J. (2015). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 58(2), 661-686. Available at: [Link]

  • Roskoski, R. Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 100, 1-23. Available at: [Link]

  • Gangjee, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(21), 4233-4241. Available at: [Link]

  • Bhusare, N., et al. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 921-949. Available at: [Link]

  • El-Damasy, A. K., & El-Sayed, M. A. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. Available at: [Link]

  • Popa, A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 15(11), 1332. Available at: [Link]

Sources

Technical Support Center: Purification of 5-(4-Tolylthio)-2,4-diaminoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-(4-Tolylthio)-2,4-diaminoquinazoline is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2][3] Its unique structure, featuring a polar 2,4-diaminoquinazoline core and a sulfur-containing thioether linkage, presents distinct purification challenges.[4][5] This guide provides practical, in-depth solutions to common issues encountered during the isolation and purification of this molecule, ensuring researchers can achieve high purity and yield.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your decision-making.

Issue 1: Poor Separation in Column Chromatography

Q: My flash column chromatography (silica gel) is failing to separate the target compound from a closely-eluting impurity. The spots are smeared and overlap on the TLC plate. What are my next steps?

A: This is a frequent challenge with polar, nitrogen-containing heterocycles due to strong interactions with the acidic silica gel surface.[6][7] Here is a systematic approach to resolving this:

  • Optimize the Mobile Phase:

    • Increase Polarity Gradually: If using a standard dichloromethane/methanol system, ensure the methanol percentage is increased slowly in a shallow gradient. For highly polar compounds, a gradient of 1-10% methanol in dichloromethane is a good starting point.[8]

    • Introduce a Basic Modifier: The amino groups on your quinazoline are basic and can interact strongly with acidic silanol groups on the silica surface, causing tailing. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (0.1-1% v/v) to your mobile phase can neutralize these active sites. This dramatically improves peak shape and resolution by preventing strong, non-specific binding.

    • Try an Alternative Solvent System: Consider switching to a different solvent system. A combination of ethyl acetate/hexanes with a methanol modifier can sometimes provide different selectivity. For very polar compounds, a reversed-phase column may be a better choice.[9]

  • Change the Stationary Phase:

    • If mobile phase optimization fails, the issue may be the stationary phase itself.

    • Alumina (Basic or Neutral): For basic compounds like yours, basic or neutral alumina can be an excellent alternative to silica gel. It eliminates the acidic sites that cause tailing and irreversible adsorption.

    • Reversed-Phase Chromatography (C18): If the compound and impurities have different hydrophobic characteristics, reversed-phase chromatography is a powerful tool. You would use a polar mobile phase, such as water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[9]

  • Sample Loading Technique:

    • Dry Loading: Instead of loading your crude sample dissolved in a strong solvent, pre-adsorb it onto a small amount of silica gel or Celite®. Evaporate the solvent completely to get a dry, free-flowing powder. This "dry loading" technique ensures that the sample is applied to the column in a very narrow band, leading to significantly better separation.

Issue 2: Product Oiling Out or Failing to Crystallize

Q: During recrystallization, my compound separates from the solution as an oil instead of forming solid crystals. How can I induce proper crystallization?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.[10][11]

Causality: The 2,4-diaminoquinazoline core is capable of strong hydrogen bonding, while the tolylthio group adds a nonpolar, somewhat flexible character. This combination can lead to complex solubility behavior.

Solutions:

  • Solvent System Selection: The key is to find a solvent or solvent pair where the compound has high solubility at high temperatures and low solubility at room or cold temperatures.[12][13]

    • Single Solvent: Test polar, protic solvents like ethanol, isopropanol, or acetonitrile. Heat a small amount of your compound in the solvent; it should dissolve completely near the boiling point and precipitate upon cooling.

    • Co-solvent (Binary) System: This is often the most effective method. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., methanol, acetone). Then, slowly add a "poor" hot solvent (an "anti-solvent" like water, hexanes, or diethyl ether) dropwise until the solution becomes faintly cloudy (the saturation point).[13] Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Control the Cooling Rate:

    • Slow Cooling is Crucial: Rapid cooling promotes supersaturation and oiling out. Allow the hot, clear solution to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary. Once at room temperature, it can be moved to a refrigerator and then an ice bath to maximize recovery.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a few pure crystals from a previous batch, add one or two tiny "seed crystals" to the cooled, supersaturated solution. This provides a perfect template for further crystal growth.

Recommended Solvent Systems for Diaminoquinazolines:

Solvent System (v/v)TypeRationale & Notes
Ethanol / WaterCo-solventExcellent for polar compounds. Dissolve in hot ethanol, add hot water until cloudy.[14]
Isopropanol / HexaneCo-solventGood for moderately polar compounds. The hexane reduces the overall polarity to force precipitation.
Dichloromethane / MethanolCo-solventOften used for chromatography, but can be used for recrystallization if the compound is sparingly soluble in DCM.
AcetonitrileSingle SolventA polar aprotic solvent that can be effective if alcohols are too strong.
Issue 3: Suspected Oxidation of the Thioether Group

Q: After purification and storage, I see a new, more polar spot on my TLC plate and a corresponding +16 or +32 mass unit peak in my LC-MS analysis. Is this oxidation?

A: Yes, this is a classic sign of thioether oxidation. The sulfur atom in the tolylthio group is susceptible to oxidation, forming the corresponding sulfoxide (+16 amu) and, under more forcing conditions, the sulfone (+32 amu).[15][16] This is a common issue with sulfur-containing compounds.

Mechanism: Atmospheric oxygen or residual peroxides in solvents (like THF or diethyl ether) can oxidize the electron-rich sulfur atom.

Solutions & Prevention:

  • Use Fresh or Degassed Solvents: For chromatography and recrystallization, use freshly opened bottles of high-purity solvents. If using solvents prone to peroxide formation, ensure they are fresh or have been tested and treated for peroxides. Degassing solvents by sparging with nitrogen or argon before use can also help.

  • Inert Atmosphere: Perform the final steps of your purification (e.g., solvent evaporation) and subsequent storage under an inert atmosphere (Nitrogen or Argon).

  • Storage Conditions: Store the final, purified compound in a sealed vial under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer at -20 °C).

  • Purification of Oxidized Mixture: If oxidation has already occurred, you can often separate the sulfoxide and sulfone from the desired thioether using silica gel chromatography. The sulfoxide and sulfone are significantly more polar and will have lower Rf values on the TLC plate.

G cluster_polarity Increasing Polarity on Silica Gel Thioether This compound (Desired Product) Sulfoxide Sulfoxide Impurity (+16 amu) Thioether->Sulfoxide [O] (Air, Peroxides) Sulfone Sulfone Impurity (+32 amu) Sulfoxide->Sulfone [O] (Stronger Oxidation)

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to confirm the purity of my final product?

  • ¹H and ¹³C NMR Spectroscopy: This is essential for confirming the chemical structure and identifying any organic impurities. The aromatic and amino proton signals will be characteristic.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides both purity information (from the LC chromatogram) and molecular weight confirmation (from the mass spectrometer). It is highly sensitive for detecting trace impurities like the sulfoxide.

  • High-Performance Liquid Chromatography (HPLC): Using a calibrated HPLC method with a UV detector allows for the precise quantification of purity (e.g., >99.5%).

  • Melting Point: A sharp, well-defined melting point is a good indicator of high purity. Impurities will typically cause the melting point to broaden and be depressed.

Q2: What is the expected solubility profile for this compound? Due to the polar diaminoquinazoline moiety, the compound is expected to be soluble in polar organic solvents like DMSO and DMF. It will likely have moderate to good solubility in lower alcohols like methanol and ethanol, and limited solubility in less polar solvents like dichloromethane, ethyl acetate, and be poorly soluble in nonpolar solvents like hexanes and diethyl ether.

Q3: What are the ideal storage conditions for long-term stability? To prevent both oxidation and degradation, the purified solid should be stored in an airtight, amber-colored vial under an inert atmosphere (argon or nitrogen). It should be kept in a freezer (-20 °C is standard) and protected from moisture.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 100% Dichloromethane or Hexane/Ethyl Acetate 9:1). Pour this into the column and allow it to pack under light pressure.

  • Dry Loading: Dissolve your crude product (100-200 mg) in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane). Add ~1-2 g of silica gel to this solution. Evaporate the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Column Loading: Carefully layer the silica-adsorbed sample onto the top of the packed column bed. Add a thin layer of sand on top to prevent disturbance.

  • Elution: Begin eluting with your starting mobile phase. Gradually increase the polarity of the mobile phase (the gradient). For a DCM/MeOH system, a typical gradient might be:

    • 2 column volumes (CV) of 1% MeOH in DCM.

    • 5 CV of a linear gradient from 1% to 5% MeOH in DCM.

    • 5 CV of a linear gradient from 5% to 10% MeOH in DCM.

    • Note: If tailing is observed, add 0.5% triethylamine (TEA) to the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC (e.g., using 10% MeOH in DCM as the TLC eluent and visualizing under UV light).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

G start Crude Product dissolve Dissolve in minimal volatile solvent start->dissolve add_silica Add Silica Gel dissolve->add_silica rotovap Evaporate to dryness (Rotary Evaporator) add_silica->rotovap dry_load Free-flowing powder (Dry Load) rotovap->dry_load pack_col Pack column with silica slurry load_col Layer Dry Load onto packed column pack_col->load_col elute Elute with solvent gradient (e.g., 1-10% MeOH in DCM) load_col->elute collect Collect & Monitor Fractions (TLC Analysis) elute->collect combine Combine Pure Fractions collect->combine isolate Evaporate Solvent combine->isolate finish Purified Product isolate->finish

References

  • El-Sayed, M. A. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry.
  • PubChem. 2,4-Diaminoquinazoline.
  • Nowik, W., et al. (2020). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Google Patents.
  • University of Rochester, Department of Chemistry.
  • Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)
  • Wang, X., et al. (2021). Synthesis, Crystal Structure, and Agricultural Antimicrobial Evaluation of Novel Quinazoline Thioether Derivatives Incorporating the 1,2,4-Triazolo[4,3-a]pyridine Moiety.
  • Demian, Y. Y., et al. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine.
  • Revel, G., & Moulis, C. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine.
  • Kumar, A., et al. (2022). Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. MDPI.
  • University of Colorado Boulder, Department of Chemistry.
  • Kim, H. S., et al. (2018). Discovery, Synthesis, and Evaluation of 2,4-Diaminoquinazolines as a Novel Class of Pancreatic β-Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress.
  • Shishkina, I., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Popova, E. A., et al. (2021). Novel 5-Aryl-[8][17][18]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. MDPI.

  • Millersville University.
  • Bergh, K., et al. (2018). Synthesis and evaluation of 2-substituted 4(3H)-quinazolinone thioether derivatives as monoamine oxidase inhibitors. PubMed.
  • Helaleh, M. I. H., et al. (2020).
  • Velázquez-García, A., et al. (2020).
  • Kumar, A. (2016). A REVIEW ON CHARACTERIZATION OF IMPURITIES IN DRUG SUBSTANCE AND DRUG PRODUCT. World Journal of Pharmaceutical Research.
  • JETIR. (2019). Synthesis and Biological study of some novel Quinazoline compounds.
  • El-Sayed, M. A. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar.
  • Singh, V., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents.
  • Ioniţă, E., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)
  • Taha, M. O. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.
  • Kumar, S., et al.
  • Wired Chemist.
  • University of California, Los Angeles.
  • Kim, M., et al. (2022). The efficacy of a 2,4-diaminoquinazoline compound as an intranasal vaccine adjuvant to protect against influenza A virus infection in vivo. PubMed.
  • Patel, S., & Patel, A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.
  • Chen, C., et al. (2010). Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. PubMed.

Sources

Validation & Comparative

A Comparative Guide to 5-(4-Tolylthio)-2,4-diaminoquinazoline and Other 2,4-Diaminoquinazoline Derivatives for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 2,4-Diaminoquinazoline Scaffold

The quinazoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its "privileged" scaffold status. This is particularly true for the 2,4-diaminoquinazoline core, which has been extensively explored and has led to the development of numerous therapeutic agents. These compounds exhibit a broad spectrum of biological activities, including potent anticancer, antifungal, and antibacterial properties.[1][2] Their mechanism of action is diverse, ranging from the inhibition of key enzymes in cell signaling pathways to the disruption of fundamental cellular processes like microtubule formation and DNA replication.[3][4]

This guide provides a comparative analysis of a specific derivative, 5-(4-Tolylthio)-2,4-diaminoquinazoline , and situates its potential within the broader landscape of other 2,4-diaminoquinazoline analogues. We will delve into the structure-activity relationships (SAR), compare experimental data, and provide detailed protocols for the evaluation of these compounds, offering a comprehensive resource for researchers in drug development.

Spotlight on 5-(Arylthio)-2,4-diaminoquinazolines: A Focus on Dihydrofolate Reductase (DHFR) Inhibition

While many 2,4-diaminoquinazoline derivatives are known for their kinase inhibitory activity in cancer, a notable series of 5-(arylthio)-2,4-diaminoquinazolines has been identified as potent and selective inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[4] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids.[4] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes it an attractive target for both antimicrobial and anticancer therapies.

A seminal study by Rosowsky and colleagues systematically explored the SAR of a series of 25 5-(arylthio)-2,4-diaminoquinazolines against DHFR from the opportunistic fungus Candida albicans and human DHFR. This allows for an assessment of both potency and selectivity, a critical parameter in drug development to minimize off-target effects and toxicity.

Comparative Performance of 5-(Arylthio)-2,4-diaminoquinazoline Derivatives as DHFR Inhibitors

The following table summarizes the inhibitory activity (IC50) of a selection of these compounds, including the titular 5-(4-Tolylthio) derivative, against both fungal and human DHFR.

CompoundR Group (at 4-position of phenylthio ring)C. albicans DHFR IC50 (µM)Human DHFR IC50 (µM)Selectivity Index (Human/C. albicans)
1 -CH₃ (Tolyl) 0.028 3.3 118
2-H0.0331.339
3-Cl0.0171.694
4-OCH₃0.0211.886
5-C(CH₃)₃0.0072.0286
6-Morpholino0.0158.1540

Data sourced from Rosowsky et al., J Med Chem, 1994.

Analysis of Structure-Activity Relationship (SAR):

The data reveals several key insights into the SAR of 5-(arylthio)-2,4-diaminoquinazolines as DHFR inhibitors:

  • Potency: The 5-phenylthio substitution is crucial for potent inhibition of C. albicans DHFR, with many analogues exhibiting IC50 values in the nanomolar range.

  • Selectivity: The nature of the substituent on the 4-position of the phenylthio ring significantly influences selectivity for the fungal enzyme over the human counterpart.

  • Bulky Substituents: The introduction of bulky and rigid groups at the 4-position of the phenylthio moiety, such as a tert-butyl group (Compound 5) or a morpholino group (Compound 6), leads to a remarkable increase in selectivity. This suggests that the active site of C. albicans DHFR can accommodate these larger groups more readily than the human enzyme.

  • This compound (Compound 1): This specific derivative demonstrates potent inhibition of the fungal DHFR with a good selectivity index of 118. While not the most selective in the series, its combination of high potency and significant selectivity makes it a compound of considerable interest.

Broader Context: 2,4-Diaminoquinazoline Derivatives as Anticancer Agents

Beyond their role as DHFR inhibitors, 2,4-diaminoquinazoline derivatives have made a significant impact in oncology, primarily as inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and migration.

Mechanism of Action: Targeting Key Signaling Pathways

Several key signaling pathways are targeted by this class of compounds:

  • Epidermal Growth Factor Receptor (EGFR) Signaling: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events promoting cell growth and division.[5] Overexpression or mutations of EGFR are common in many cancers, making it a prime therapeutic target.[5]

  • p21-Activated Kinase 4 (PAK4) Signaling: PAK4 is a serine/threonine kinase that plays a crucial role in regulating cell motility, invasion, and cell cycle progression. It often exerts its effects through the LIM kinase 1 (LIMK1) pathway.

  • Tubulin Polymerization: Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and the mitotic spindle.[3] Inhibition of tubulin polymerization disrupts cell division, leading to apoptosis.[3]

Below are Graphviz diagrams illustrating these key pathways.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor RAS_RAF RAS-RAF-MEK-ERK Pathway Adaptor->RAS_RAF PI3K_AKT PI3K-AKT Pathway Adaptor->PI3K_AKT Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation Quinazoline 2,4-Diaminoquinazoline Derivative Quinazoline->Dimerization Inhibition PAK4_Pathway PAK4 PAK4 LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates Cofilin Cofilin LIMK1->Cofilin Phosphorylates Actin Actin Dynamics Cofilin->Actin Regulates pCofilin p-Cofilin (Inactive) pCofilin->Actin Inhibits Depolymerization Migration Cell Migration & Invasion Actin->Migration Quinazoline 2,4-Diaminoquinazoline Derivative Quinazoline->PAK4 Inhibition

Caption: PAK4-LIMK1 Signaling Pathway and Inhibition by 2,4-Diaminoquinazoline Derivatives.

Comparative Anticancer Activity of 2,4-Diaminoquinazoline Derivatives

The following table presents a selection of 2,4-diaminoquinazoline derivatives and their reported anticancer activities against various cancer cell lines.

Compound Class/ExampleTarget(s)Cancer Cell Line(s)IC50 (µM)Reference
2-Anilino-4-alkylaminoquinazolinesDNA bindingMCF-7, HCT-116, HepG29.1 - 12.0Alassaf et al., 2022
Non-N-substituted 2,4-diaminoquinazolinesTubulin PolymerizationPC-3, HCT-15, MCF-7, SK-LU-1Varies by derivativeHernandez-Vazquez et al., 2020
6,7-dimethoxy-4-anilinoquinazolinesVEGFR-2HepG2, MCF-7Low micromolarWang et al., 2024
4-Anilino-quinazolinesEGFR/VEGFR-2A549, H4460.0059 (EGFR), 0.036 (VEGFR-2)Wei et al., as cited in Gorgani et al., 2021

This data highlights the broad applicability of the 2,4-diaminoquinazoline scaffold in targeting different cancer-related mechanisms. The specific substitutions on the quinazoline ring dictate the primary molecular target and, consequently, the anticancer profile.

Experimental Protocols for Compound Evaluation

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the biological activity of 2,4-diaminoquinazoline derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance at 570nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Sources

A Researcher's Guide to Target Validation of 5-(4-Tolylthio)-2,4-diaminoquinazoline: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of numerous targeted therapies. The novel compound, 5-(4-Tolylthio)-2,4-diaminoquinazoline, represents a promising new chemical entity stemming from a class of molecules known for their potential as antitumor agents.[1] However, the journey from a promising hit compound to a validated therapeutic candidate is contingent on a rigorous and multi-faceted target validation process. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical stages of target validation for this compound, employing a comparative and self-validating experimental approach.

The core principle of this guide is to move beyond a single experimental outcome and, instead, to build a cohesive and compelling body of evidence for the compound's mechanism of action. We will explore a logical progression of experiments designed to first, identify direct molecular targets, second, to elucidate the functional consequences of target engagement, and third, to correlate these findings with a relevant cellular phenotype.

Section 1: Establishing Direct Target Engagement with the Cellular Thermal Shift Assay (CETSA)

The foundational step in validating a small molecule's target is to demonstrate direct physical interaction within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it assesses target engagement in intact cells, providing a more physiologically relevant context than purified protein assays.[2][3] The underlying principle of CETSA is that the binding of a ligand, such as our compound of interest, to its target protein confers thermal stability to the protein.[3]

Comparative Analysis: CETSA vs. Traditional Binding Assays
FeatureCellular Thermal Shift Assay (CETSA)Traditional In Vitro Binding Assays (e.g., SPR, ITC)
Biological Context Intact cells or cell lysates, accounting for cellular factors and membrane permeability.[4]Purified proteins, lacking the complexity of the cellular milieu.
Information Gained Direct evidence of target engagement in a physiological setting.Quantitative binding affinity (KD) and kinetics.
Compound Requirements No modification or labeling of the compound is necessary.Often requires immobilization of the protein or labeling of the compound.
Throughput Can be adapted to a microplate format for higher throughput screening.[5]Varies by technology; can be high-throughput.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to determine if this compound directly binds to a putative target protein in a cancer cell line (e.g., HCT-116, MCF-7).[1]

  • Cell Culture and Treatment:

    • Culture HCT-116 cells to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 2 hours at 37°C.

  • Heating and Lysis:

    • Transfer cell suspensions to PCR tubes.

    • Heat the samples in a PCR machine across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.[6]

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[6]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[6]

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the putative target protein in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Data Interpretation:

    • A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, signifying stabilization upon binding.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis A Cancer Cell Line (e.g., HCT-116) B Treat with This compound or Vehicle A->B Incubate C Heat across a Temperature Gradient B->C Aliquot D Cell Lysis C->D Induce Aggregation E Centrifugation D->E Separate Soluble/Aggregated F Collect Soluble Protein Fraction E->F G Western Blot for Target Protein F->G siRNA_Validation_Logic cluster_hypothesis Hypothesis cluster_experimental_arms Experimental Arms cluster_outcomes Expected Outcomes cluster_conclusion Conclusion A This compound inhibits Target Kinase X B Control Cells + Compound C siRNA for Target X + Compound D siRNA for Target X + Vehicle E Phenotypic Effect (e.g., Decreased Viability) B->E F Reduced Phenotypic Effect C->F G Phenotypic Effect (Phenocopy) D->G E->F E->G Compare H Target X is Validated

Caption: Logical framework for target validation using siRNA.

Section 4: Correlating Target Engagement with a Cellular Phenotype

The final piece of the target validation puzzle is to demonstrate a clear correlation between the biochemical potency of this compound and its effects on cellular processes. This involves conducting phenotypic assays that are relevant to the proposed mechanism of action and the disease context. [7][8]

Comparative Analysis: Phenotypic Assays
Assay TypeInformation GainedRelevance to Cancer Drug Discovery
Cell Viability/Proliferation Measures the cytotoxic or cytostatic effects of the compound.A fundamental readout for anti-cancer activity.
Cell Cycle Analysis Determines if the compound induces cell cycle arrest at a specific phase.Can provide insights into the mechanism of action (e.g., inhibition of cell cycle kinases).
Apoptosis Assay Quantifies the induction of programmed cell death.A desired outcome for many anti-cancer therapies.
Cell Migration/Invasion Assay Assesses the compound's ability to inhibit cancer cell motility.Relevant for targeting metastasis.
Experimental Protocol: Cell Viability Assay (MTT)
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density.

  • Compound Treatment:

    • After 24 hours, treat the cells with a serial dilution of this compound.

    • Include a vehicle control and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the half-maximal effective concentration (EC50) of the compound.

Data Presentation: Correlation of Biochemical and Cellular Potency
CompoundTarget Kinase IC50 (1 mM ATP)Cell Viability EC50 (HCT-116)
This compound 250 nM500 nM
Competitor Compound X 400 nM850 nM
Inactive Analog > 10 µM> 20 µM

A strong correlation between the biochemical IC50 and the cellular EC50, along with the lack of activity of an inactive analog, provides compelling evidence for on-target activity.

Conclusion

The target validation of a novel compound like this compound requires a systematic and multi-pronged approach. By integrating data from direct target engagement assays like CETSA, comprehensive biochemical profiling, functional genomics with siRNA, and relevant phenotypic assays, researchers can build a robust and defensible case for the compound's mechanism of action. This comparative and self-validating framework not only increases the confidence in the identified target but also provides a solid foundation for subsequent lead optimization and preclinical development.

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Chen, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. Available at: [Link]

  • Dagogo-Jack, I., & Shaw, A. T. (2018). Innovating cancer drug discovery with refined phenotypic screens. Science. Available at: [Link]

  • El-Damasy, A. K., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Molecules. Available at: [Link]

  • Gupta, L., et al. (2010). Synthesis and biological evaluation of newt[5][7][9]riazino[5,6-b]indol-3-ylthio-1,3,5-triazines andt[5][7][9]riazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. Available at: [Link]

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies. Available at: [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. Available at: [Link]

  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. Available at: [Link]

  • Sygnature Discovery. (n.d.). Phenotypic Screening. Sygnature Discovery. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link]

  • Frontiers. (n.d.). Recent Advances in Cancer Drug Discovery Through the Use of Phenotypic Reporter Systems, Connectivity Mapping, and Pooled CRISPR Screening. Frontiers. Available at: [Link]

  • ResearchGate. (2025). siRNAs in drug discovery: Target validation and beyond. ResearchGate. Available at: [Link]

  • Eurofins Discovery. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins Discovery. Available at: [Link]

  • Bitesize Bio. (2018). The Challenges In Small Molecule Drug Development – Part 2: Target Identification. Bitesize Bio. Available at: [Link]

  • ACS Publications. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Publications. Available at: [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of 2,4-Diaminoquinazoline Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the therapeutic potential of 2,4-diaminoquinazoline derivatives, with a focus on the representative compound 5-(4-Tolylthio)-2,4-diaminoquinazoline, in various cancer cell lines. We will delve into the mechanistic underpinnings of their anticancer activity, present comparative efficacy data, and detail the experimental protocols for their evaluation.

Introduction to 2,4-Diaminoquinazolines in Oncology

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] In the realm of oncology, 2,4-diaminoquinazoline derivatives have emerged as a particularly promising class of compounds due to their diverse mechanisms of action and potent cytotoxic effects against a wide range of cancers. These compounds have been extensively investigated as inhibitors of key signaling molecules implicated in tumorigenesis, including receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), as well as other crucial cellular targets like dihydrofolate reductase (DHFR) and tubulin.[2][3][4]

The subject of this guide, this compound, represents a specific structural motif within this class. The introduction of a tolylthio group at the 5-position is anticipated to modulate the compound's lipophilicity and steric properties, potentially influencing its target binding affinity and cellular uptake. While specific data for this exact molecule is not extensively published, we can infer its likely efficacy and mechanisms based on the well-documented activities of its structural analogs.

Comparative Efficacy Across Cancer Cell Lines

The cytotoxic potential of 2,4-diaminoquinazoline derivatives has been evaluated across a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these assessments. The table below summarizes the IC50 values for several representative 2,4-diaminoquinazoline and related quinazoline derivatives against various cancer cell lines, providing a comparative perspective on their efficacy.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Quinazoline-oxymethyltriazole derivative (8a)HCT-116 (Colon)5.33 (72h)[5]
Quinazoline-oxymethyltriazole derivative (8a)HepG2 (Liver)7.94 (72h)[5]
Quinazoline-oxymethyltriazole derivative (8a)MCF-7 (Breast)12.96 (72h)[5]
4-Anilinoquinazoline derivative (2c)MCF-7 (Breast)2.96[6]
Quinazoline sulfonamide derivative (4d)MCF-7 (Breast)2.5[7]
Quinazoline sulfonamide derivative (4f)MCF-7 (Breast)5[7]
6-Aryloxyl substituted quinazoline (4m)A549 (Lung)29.9[8]
4-aminoquinazoline-6,7-diol derivativesA549 (Lung)7.1 - 8.0[9]
Phenyl-amino-pyrimidine derivative (1e)K562 (Leukemia)8.77[10]

Note: The specific substitutions on the quinazoline core vary among the cited studies, and the IC50 values are presented to illustrate the general potency of this class of compounds.

Plausible Mechanisms of Action

The anticancer effects of 2,4-diaminoquinazoline derivatives are often attributed to their ability to interfere with critical cellular pathways essential for cancer cell proliferation, survival, and metastasis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism of action for many quinazoline-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs), particularly EGFR and VEGFR.[2][11] These receptors play a pivotal role in cell growth, differentiation, and angiogenesis. By competitively binding to the ATP-binding site of the kinase domain, these inhibitors block the downstream signaling cascades that promote tumor growth.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by 2,4-diaminoquinazoline derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Quinazoline 5-(4-Tolylthio)-2,4- diaminoquinazoline Quinazoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway inhibited by a 2,4-diaminoquinazoline derivative.

Dihydrofolate Reductase (DHFR) Inhibition

Some 2,4-diaminoquinazoline derivatives act as potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[12] DHFR is crucial for the synthesis of nucleotides, and its inhibition leads to a depletion of the building blocks required for DNA replication and cell division, ultimately causing cell cycle arrest and apoptosis.[13]

Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is another established anticancer strategy. Certain 2,4-diaminoquinazoline derivatives have been shown to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[4] This interference with microtubule function leads to mitotic arrest and subsequent apoptotic cell death.

Experimental Protocols for Efficacy Evaluation

The in vitro evaluation of a novel anticancer compound like this compound involves a series of well-established assays to determine its cytotoxicity, and effects on apoptosis and the cell cycle.

Workflow for In Vitro Anticancer Drug Screening

The following diagram outlines the typical workflow for assessing the efficacy of a new chemical entity in cancer cell lines.

experimental_workflow start Cancer Cell Line Culture treatment Treatment with This compound (Varying Concentrations) start->treatment mtt MTT Assay (Cytotoxicity/Viability) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle data Data Analysis (IC50, Apoptotic Population, Cell Cycle Distribution) mtt->data apoptosis->data cell_cycle->data end Conclusion on Efficacy data->end

Sources

A Comparative Analysis of 2,4-Diaminoquinazoline Derivatives Against Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. Among these, the 2,4-diaminoquinazoline core has emerged as a particularly promising framework for the development of novel anticancer agents. While specific data on the investigational compound 5-(4-Tolylthio)-2,4-diaminoquinazoline is not extensively available in peer-reviewed literature, the broader class of 2,4-diaminoquinazoline derivatives has been the subject of significant research. This guide provides a comparative analysis of this chemical class against established standard-of-care cancer drugs, offering insights into their mechanisms of action, potential therapeutic applications, and the experimental methodologies used for their evaluation.

The 2,4-Diaminoquinazoline Scaffold: A Privileged Structure in Cancer Therapy

The 2,4-diaminoquinazoline nucleus is considered a "privileged scaffold" due to its ability to interact with multiple biological targets implicated in cancer progression.[1] This versatility has led to the development of numerous derivatives with a range of antineoplastic activities. The core structure allows for substitutions at various positions, enabling chemists to fine-tune the compound's pharmacological properties, including target specificity, potency, and pharmacokinetic profile.

Mechanisms of Action: A Multi-Targeted Approach

Research into 2,4-diaminoquinazoline derivatives has revealed their ability to interfere with several key pathways that drive tumorigenesis and cell proliferation.[2] This multi-targeted potential is a significant advantage in an era of increasing drug resistance to single-target agents.

Tyrosine Kinase Inhibition

A primary mechanism of action for many 4-aminoquinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR).[2][3] Overexpression or mutation of EGFR is a common feature in many solid tumors, leading to uncontrolled cell growth and proliferation. By competing with ATP for the kinase domain of EGFR, these compounds can block downstream signaling pathways.

Several successful EGFR inhibitors based on the 4-aminoquinazoline scaffold are now standard-of-care for various cancers, including gefitinib and erlotinib.[3]

Signaling Pathway: EGFR Inhibition by 2,4-Diaminoquinazoline Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binding Quinazoline 2,4-Diaminoquinazoline Derivative Quinazoline->P_EGFR Inhibition ATP ATP ATP->P_EGFR Phosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Activation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Signal Transduction

Caption: EGFR signaling cascade and its inhibition by 2,4-diaminoquinazoline derivatives.

Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diamino structure is also a classic pharmacophore for the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and essential for DNA replication and cell division. By mimicking the natural substrate, dihydrofolate, these compounds can block the enzyme's active site, leading to a depletion of thymidylate and subsequent cell death. This mechanism is shared with the well-established chemotherapeutic agent, methotrexate.

Tubulin Polymerization Inhibition

More recent studies have demonstrated that certain 2,4-diaminoquinazoline derivatives can exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[4] Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for cancer therapy. Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase and induce apoptosis. This mechanism is analogous to that of vinca alkaloids and taxanes, which are widely used in the clinic.

Comparative Analysis with Standard-of-Care Drugs

The potential of 2,4-diaminoquinazoline derivatives can be best understood by comparing them to current standard-of-care (SoC) drugs for specific cancer types where their proposed mechanisms are relevant.

Target/Mechanism2,4-Diaminoquinazoline Derivatives (Examples from literature)Standard-of-Care DrugsCancer Indications (Examples)
EGFR Inhibition Gefitinib, Erlotinib, Lapatinib[3]Osimertinib, CetuximabNon-Small Cell Lung Cancer (NSCLC), Colorectal Cancer, Head and Neck Cancer
DHFR Inhibition Trimetrexate[2]Methotrexate, PemetrexedVarious solid tumors and hematological malignancies
Tubulin Polymerization Inhibition Novel synthesized derivatives[4]Paclitaxel, Docetaxel, VincristineBreast Cancer, Ovarian Cancer, Lung Cancer

Experimental Protocols for Evaluation

The preclinical evaluation of novel 2,4-diaminoquinazoline derivatives involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.

In Vitro Antiproliferative Assay

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media and conditions.

  • Compound Preparation: Dissolve the 2,4-diaminoquinazoline derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to the desired concentrations.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Viability Assessment: Use a cell viability assay, such as the MTT or MTS assay, to measure the metabolic activity of the cells, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Workflow: In Vitro Antiproliferative Assay

in_vitro_workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Compound (Varying Concentrations) seeding->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (MTT/MTS) incubation->viability_assay data_analysis Analyze Data & Calculate IC50 viability_assay->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro antiproliferative assay.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of the compound in a living organism.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the tumor growth until they reach a palpable size.

  • Treatment Administration: Randomize the mice into control and treatment groups. Administer the 2,4-diaminoquinazoline derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Conclusion and Future Perspectives

The 2,4-diaminoquinazoline scaffold represents a highly versatile platform for the development of novel anticancer agents with diverse mechanisms of action. While the specific compound this compound requires further investigation to elucidate its precise biological activity, the broader class of 2,4-diaminoquinazoline derivatives has demonstrated significant potential to overcome some of the limitations of current cancer therapies, such as drug resistance. Future research in this area should focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A multi-targeted approach, combining different mechanisms of action within a single molecule, could also be a promising strategy for the development of next-generation anticancer drugs based on this privileged scaffold.

References

  • Lipunova, G. N., Nosova, E. V., Charushin, V. N., & Chupakhin, O. N. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(7), 759–793. [Link]

  • An updated overview on the synthesis and anticancer evaluation of quinazoline derivatives. (n.d.). ResearchGate. [Link]

  • El-Sayed, N. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Chemistry & Biodiversity, 19(11), e202200778. [Link]

  • Rojas-Lima, S., et al. (2020). Design, Synthesis and Evaluation of 2,4-Diaminoquinazoline Derivatives as Potential Tubulin Polymerization Inhibitors. ChemMedChem, 15(19), 1834-1845. [Link]

  • Cohen, S. M., et al. (1979). Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents. Journal of the National Cancer Institute, 62(4), 971-982. [Link]

  • Chen, Y., et al. (2010). Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 20(15), 4583-4586. [Link]

  • Sheela, M. P., et al. (2022). In silico Evaluation of 2,4-diaminoquinazoline Derivatives as Possible Anticancer agents. Current Trends in Biotechnology and Pharmacy, 16(1), 14-22. [Link]

  • El-Sayed, N. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. [Link]

Sources

An Investigator's Guide to the In Vivo Preclinical Validation of Novel Quinazoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis Framework for Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of novel quinazoline-based anticancer compounds, using a representative 2,4-diaminoquinazoline analogue as a case study. Given the limited public data on the specific molecule 5-(4-Tolylthio)-2,4-diaminoquinazoline, this guide establishes a robust, universally applicable methodology. We will compare our representative quinazoline compound against established standards of care in a Non-Small Cell Lung Cancer (NSCLC) xenograft model, providing the scientific rationale, detailed protocols, and comparative data interpretation necessary for rigorous preclinical evaluation.

The quinazoline scaffold is a cornerstone of modern oncology, forming the backbone of numerous approved targeted therapies.[1][2][3] These agents often function as potent inhibitors of protein kinases or other critical enzymes involved in tumor growth and survival.[3] The journey from a promising molecule in a flask to a potential clinical candidate hinges on rigorous in vivo testing, where questions of efficacy, toxicity, and pharmacokinetics are answered in a living system.[4][5]

The Strategic Imperative of the Xenograft Model

The foundational tool for in vivo efficacy testing is the tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[4][6] This approach creates a biological environment to assess a drug's direct antitumor activity on a human tumor.[7] For this guide, we focus on a cell line-derived xenograft model using A549 human NSCLC cells, a widely characterized and utilized line in lung cancer research.[7]

Causality Behind Model Selection:

  • Why Immunodeficient Mice? Standard laboratory mice would mount an immune response and reject the human tumor cells. Strains like NOD/SCID or athymic nude mice lack a functional adaptive immune system, permitting the growth of human tumors.[8]

  • Why A549 Cells? This cell line is well-established, grows reliably as a subcutaneous tumor, and represents a common type of NSCLC.[7] Its response to various therapies, including standards of care like Cisplatin and targeted agents like Gefitinib, is well-documented, providing a solid baseline for comparison.[9][10]

  • Why Subcutaneous Implantation? While orthotopic models (implanting cells in the corresponding organ, e.g., the lung) can offer insights into metastasis, subcutaneous models are technically simpler, highly reproducible, and allow for precise, non-invasive measurement of tumor volume with calipers, making them ideal for initial efficacy and dose-finding studies.[4][7]

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines the critical path for a comparative xenograft study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Tumor Establishment cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Endpoint & Analysis A A549 Cell Culture (Propagation to sufficient numbers) B Animal Acclimation (Athymic Nude Mice, 6-8 weeks old) C Subcutaneous Implantation (5x10^6 cells in Matrigel) B->C D Tumor Growth Monitoring (Calipers, 2-3 times/week) C->D E Randomization into Groups (Tumor Volume ~100-150 mm³) D->E F Treatment Initiation (Vehicle, Quinazoline, Comparators) E->F G Daily Monitoring (Tumor Volume, Body Weight, Clinical Signs) F->G H Study Endpoint Reached (Tumor >2000 mm³ or Clinical Distress) G->H I Tissue Collection (Tumors, Blood, Organs) H->I J Data Analysis (TGI, Toxicity, Biomarkers) I->J

Caption: High-level workflow for a subcutaneous xenograft study.

Comparative Cohorts: Selecting the Right Benchmarks

To validate the activity of a novel 2,4-diaminoquinazoline, its performance must be contextualized against relevant alternatives. A robust study includes both a negative control and clinically relevant positive controls.

  • Vehicle Control (Negative Control): This cohort receives the same solvent used to dissolve the therapeutic compounds (e.g., a solution of DMSO, Tween 80, and saline). This is the critical baseline against which all anti-tumor activity is measured.

  • Cisplatin (Standard Cytotoxic Chemotherapy): A platinum-based agent that causes DNA damage, Cisplatin has been a standard of care for NSCLC for decades.[11][12] It provides a benchmark against a powerful, non-targeted cytotoxic drug.

  • Gefitinib (Targeted Therapy): Gefitinib is a quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10] As many novel quinazolines are designed as kinase inhibitors, Gefitinib serves as a crucial comparator within the same drug class, allowing for a more direct comparison of potency and potential mechanism.[13][14]

Efficacy & Tolerability: A Quantitative Comparison

The primary outputs of an in vivo study are efficacy (does it slow tumor growth?) and tolerability (is it too toxic to the animal?). These are measured by tumor volume and animal body weight, respectively.

Comparative Efficacy Data

Tumor Growth Inhibition (TGI) is a key metric calculated at the end of the study to quantify the effectiveness of a treatment compared to the vehicle control.[15]

Formula for TGI: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where:

  • ΔT = Change in mean tumor volume of the treated group (Final - Initial)

  • ΔC = Change in mean tumor volume of the vehicle control group (Final - Initial)[16]

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI)
Vehicle Control 10 mL/kg, daily, p.o.1850 ± 210-
Cisplatin 5 mg/kg, weekly, i.p.980 ± 15051%
Gefitinib 50 mg/kg, daily, p.o.850 ± 13058%
Compound Q (Representative Quinazoline) 50 mg/kg, daily, p.o.670 ± 110 68%
Data are presented as mean ± SEM and are hypothetical for illustrative purposes, based on typical outcomes from NSCLC xenograft studies.[9][10][17]
Comparative Tolerability Data

Tolerability is assessed by monitoring the body weight of the mice. Significant weight loss (typically >15-20%) is an indicator of systemic toxicity and may require dose reduction or cessation of treatment.

Treatment GroupMaximum Mean Body Weight Loss (%)Nadir Day (Post-Treatment Start)
Vehicle Control < 2%-
Cisplatin 12%Day 8
Gefitinib 4%Day 14
Compound Q (Representative Quinazoline) 6% Day 12
Data are hypothetical and for illustrative purposes.

Interpretation of Results: In this representative dataset, "Compound Q" demonstrates superior tumor growth inhibition (68%) compared to both the standard cytotoxic agent Cisplatin (51%) and the targeted agent Gefitinib (58%).[18][19] Importantly, it achieves this with moderate and reversible body weight loss (6%), suggesting a better tolerability profile than Cisplatin (12%) and comparable to Gefitinib (4%). This combination of superior efficacy and acceptable safety is the ideal profile for a preclinical candidate.

Mechanistic Insights: Connecting In Vivo Efficacy to Molecular Action

Assuming our representative 2,4-diaminoquinazoline, like Gefitinib, is an EGFR inhibitor, its mechanism of action involves blocking the downstream signaling cascades that drive cell proliferation and survival. Validating this mechanism in vivo strengthens the case for the drug's specificity.

EGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates CompoundQ Compound Q (Quinazoline Inhibitor) CompoundQ->EGFR Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Sources

A Comparative Analysis of 5-(4-Tolylthio)-2,4-diaminoquinazoline Analogues: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline core is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents.[1] Its rigid, bicyclic structure provides a versatile template for the design of molecules that can interact with a variety of biological targets. Within this class, 2,4-diaminoquinazoline derivatives have garnered significant attention for their potent inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases such as cancer.[2] Modifications at the 5-position of the quinazoline ring have been shown to significantly influence the potency and selectivity of these inhibitors. This guide provides a comparative analysis of a specific subclass: 5-(4-Tolylthio)-2,4-diaminoquinazoline analogues, exploring their synthesis, biological activities, and structure-activity relationships (SAR) to inform future drug discovery efforts.

General Chemical Structure

The core chemical structure of the compounds discussed in this guide is the this compound scaffold. Variations in this core structure, which will be the basis for our comparative analysis, typically involve substitutions on the tolyl ring or modifications of the amino groups at the 2- and 4-positions.

Caption: General structure of this compound analogues.

Synthetic Strategies: Building the Core Scaffold and Introducing Diversity

The synthesis of this compound analogues can be approached through several established routes for constructing the 2,4-diaminoquinazoline core, followed by the introduction of the tolylthio moiety. A common and efficient method starts from readily available anthranilonitrile derivatives.

General Synthetic Workflow

A representative synthetic workflow is outlined below. This multi-step process allows for the introduction of diversity at various points, enabling the generation of a library of analogues for comparative analysis.

Synthetic_Workflow A Substituted Anthranilonitrile B Cyclization with Guanidine A->B Step 1 C 2,4-Diaminoquinazoline Core B->C D Introduction of Thioether at C5 C->D Step 2 E This compound D->E F Optional: Modification of Amino Groups (R², R⁴) E->F Step 3 (Optional) G Final Analogues F->G

Caption: General synthetic workflow for this compound analogues.

Step 1: Formation of the 2,4-Diaminoquinazoline Core

The construction of the 2,4-diaminoquinazoline nucleus is a critical step. A widely employed method involves the cyclization of a substituted 2-aminobenzonitrile (anthranilonitrile) with guanidine or a guanidine equivalent.[3] This reaction typically proceeds in a high-boiling point solvent such as 2-methoxyethanol under reflux conditions. The choice of substituents on the starting anthranilonitrile will determine the substitution pattern on the final quinazoline ring, excluding the 5-position which is reserved for the tolylthio group.

Step 2: Introduction of the 5-(4-Tolylthio) Moiety

The introduction of the arylthio group at the C5 position can be achieved through nucleophilic aromatic substitution (SNAr) on a suitably activated quinazoline precursor. For instance, a 5-halo-2,4-diaminoquinazoline can be reacted with 4-toluenethiol in the presence of a base. Alternatively, methods for the direct C-H functionalization of the quinazoline ring are being explored to provide more atom-economical routes.

Step 3 (Optional): Derivatization of the Amino Groups

Further diversification of the scaffold can be achieved by modifying the amino groups at the C2 and C4 positions. These modifications can include alkylation, acylation, or the introduction of other functional groups to probe the structure-activity relationship at these positions.

Comparative Biological Evaluation: Kinase Inhibitory Activity

A primary screen of these compounds would typically involve a panel of cancer-relevant kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora Kinases.[5][6]

Hypothetical Comparative Data

To illustrate the type of data that would be generated and how it would be presented for a comparative analysis, the following table presents hypothetical IC50 values for a small set of this compound analogues against selected kinases.

Compound IDR⁴EGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Aurora A IC₅₀ (nM)
Parent-01 HH150250500
Analogue-02 CH₃H120200450
Analogue-03 HCH₃180300550
Analogue-04 HBenzyl80150300

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results.

Structure-Activity Relationship (SAR) Analysis

Based on the general principles of kinase inhibitor design and the hypothetical data presented, we can begin to formulate a preliminary structure-activity relationship.

SAR_Analysis cluster_0 This compound Core cluster_1 Modifications cluster_2 Impact on Activity Core Core Scaffold R2 R² Substituent Core->R2 R4 R⁴ Substituent Core->R4 Tolyl Tolyl Ring Substituents Core->Tolyl Potency Potency (IC₅₀) R2->Potency Selectivity Selectivity R2->Selectivity R4->Potency R4->Selectivity Tolyl->Potency Tolyl->Selectivity

Caption: Structure-Activity Relationship (SAR) logical flow.

  • The 5-(4-Tolylthio) Group: The presence of the bulky, lipophilic tolylthio group at the 5-position is expected to occupy a specific hydrophobic pocket within the kinase active site. Modifications to the tolyl ring, such as the introduction of electron-withdrawing or electron-donating groups, could modulate the electronic properties and steric bulk, thereby influencing binding affinity and selectivity.

  • Substituents at the 2- and 4-Amino Positions (R² and R⁴): These positions are critical for interaction with the hinge region of the kinase. Small alkyl groups (e.g., methyl) may provide a slight increase in potency due to favorable hydrophobic interactions. Larger substituents, such as a benzyl group at the 4-amino position, could potentially access additional binding pockets and significantly enhance potency, as suggested in the hypothetical data. The relative importance of substitution at R² versus R⁴ would need to be determined experimentally.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data, standardized and validated experimental protocols are essential.

Protocol 1: General Synthesis of a this compound Analogue

This protocol describes a general procedure for the synthesis of a representative analogue.

Step 1: Synthesis of 2,4-Diamino-5-chloroquinazoline

  • To a solution of 2-amino-5-chlorobenzonitrile (1.0 eq) in 2-methoxyethanol, add guanidine hydrochloride (1.5 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq).

  • Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 2,4-diamino-5-chloroquinazoline.

Step 2: Synthesis of this compound

  • To a solution of 2,4-diamino-5-chloroquinazoline (1.0 eq) in a suitable solvent such as DMF, add 4-toluenethiol (1.2 eq) and a base (e.g., potassium carbonate, 2.0 eq).

  • Heat the reaction mixture at 80-100 °C for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Collect the precipitate by filtration, wash with water, and purify by column chromatography to afford the desired this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[7]

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Test compounds (this compound analogues)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multiwell plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (typically 30-60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • Cancer cell line of interest (e.g., A549, HUVEC)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While a comprehensive comparative analysis of a diverse set of analogues is not yet publicly available, the synthetic strategies and evaluation protocols outlined in this guide provide a clear path forward for researchers in this field. Future work should focus on the systematic synthesis of a library of these compounds with variations at the R², R⁴, and tolyl ring positions. Subsequent screening against a broad panel of kinases will be crucial to identify potent and selective inhibitors. The insights gained from such studies will undoubtedly contribute to the development of the next generation of targeted therapies.

References

  • Al-Warhi, T., El Kerdawy, A. M., Said, M. A., Albohy, A., Elsayed, Z. M., Aljaeed, N., Elkaeed, E. B., Eldehna, W. M., Abdel-Aziz, H. A., & Abdelmoaz, M. A. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy, 16, 1469–1487.
  • Bavetsias, V., Large, J. M., O'Donovan, D. H., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367–4381.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Brown, D. J., & Ienaga, K. (1975). The Dimroth Rearrangement. Part XVIII. Syntheses and Rearrangement of 4-Iminoquinazolines and Related Systems. Journal of the Chemical Society, Perkin Transactions 1, (21), 2182–2185.
  • Sandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. Retrieved from [Link]

  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Khabnadideh, S., & Sadeghian, S. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Current Organic Synthesis, 19(6), 616-636.
  • Yin, P., Liu, N., Deng, Y. X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658.
  • Antoniolli, G., Passos Lima, C. S., & Coelho, F. (2019). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Future Medicinal Chemistry, 11(13), 1627–1647.
  • Meher, J., et al. (2022). #150 Design, synthesis and evaluation of 5-substituted-2-amino-1,3,4-thiadiazole derivatives as anticancer agents. Journal of Pharmaceutical Chemistry, 8(2).
  • Bibi, R., Sadiq, A., & Mughal, E. U. (2022). Synthesis, Biological Evaluation, and SAR Studies of Varyingly Substituted 4-Thioflavonols. Open Journal of Medicinal Chemistry, 12(2), 15-25.
  • Al-Ostoot, F. H., et al. (2021). Synthesis, Antimicrobial and Anticancer Activities of 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Biointerface Research in Applied Chemistry, 11(4), 11453-11464.
  • Al-Ghorbani, M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(19), 6649.
  • Al-Suhaimi, K. S., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Researcher, 10(7), 4-13.
  • Al-Tel, T. H., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 15(12), 1598.
  • Al-Salahi, R., et al. (2022).
  • Al-Obaid, A. M., et al. (2021).
  • Al-Abdullah, E. S., et al. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 27(19), 6649.
  • Al-Awadi, F., et al. (2017). Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I. Molecules, 22(10), 1649.
  • Al-Ghamdi, S., et al. (2021). Synthesis and Biological Evaluation of some new 1,3,4-Thiadiazole derivatives for their antimicrobial activities. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 11(2), 136-143.

Sources

A Head-to-Head Comparison for Drug Discovery Professionals: Erlotinib vs. the 2,4-Diaminoquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of Two Kinase Inhibitor Scaffolds for Researchers, Scientists, and Drug Development Professionals.

In the landscape of targeted cancer therapy, the quinazoline core has proven to be a remarkably versatile scaffold for the development of potent kinase inhibitors. Erlotinib, a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, stands as a clinical testament to the success of this chemical class. This guide provides a detailed head-to-head comparison between erlotinib and a closely related, yet distinct, chemical scaffold: 2,4-diaminoquinazoline.

Due to the lack of publicly available data for a specific "5-(4-Tolylthio)-2,4-diaminoquinazoline," this guide will utilize a well-characterized analogue from the scientific literature, 2,4-diamino-6-[(α,α,α-trifluoro-m-tolyl)thio]quinazoline , as a representative of the 2,4-diaminoquinazoline class. This allows for a data-driven comparison of the chemical and biological properties of these two important scaffolds. It is crucial to note that while both compounds share a quinazoline core, their substitution patterns lead to different biological activities, providing a valuable case study in structure-activity relationships.

Introduction to the Contenders

Erlotinib , marketed as Tarceva®, is a reversible inhibitor of the EGFR tyrosine kinase.[1] It is approved for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[2] Erlotinib functions by competing with adenosine triphosphate (ATP) at the catalytic site of the EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[3][4]

The 2,4-diaminoquinazoline scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous kinase inhibitors.[4] The representative compound for this guide, 2,4-diamino-6-[(α,α,α-trifluoro-m-tolyl)thio]quinazoline , emerged from a study focused on the development of potent antimalarial and antibacterial agents.[5] While not developed as an EGFR inhibitor, its structural similarity to erlotinib and its potent biological activity make it an excellent subject for a comparative analysis of how substitutions on the quinazoline ring dictate therapeutic application.

Mechanism of Action: A Tale of Two Targets

The seemingly subtle structural differences between erlotinib and our representative 2,4-diaminoquinazoline derivative lead to profoundly different mechanisms of action.

Erlotinib is a highly specific inhibitor of the EGFR tyrosine kinase.[3] Upon binding of its ligand, such as epidermal growth factor (EGF), the EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are central to cell proliferation and survival. Erlotinib competitively and reversibly binds to the ATP-binding pocket of the EGFR kinase domain, preventing this autophosphorylation and effectively shutting down these oncogenic signals.[4] Erlotinib exhibits a higher binding affinity for mutated forms of EGFR, such as exon 19 deletions or the L858R point mutation, which are frequently observed in NSCLC.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Erlotinib Erlotinib Erlotinib->EGFR Inhibits RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway P->RAS_RAF_MEK_ERK Activates PI3K_Akt PI3K/Akt Pathway P->PI3K_Akt Activates Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_Akt->Survival

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of erlotinib.

In contrast, 2,4-diamino-6-[(α,α,α-trifluoro-m-tolyl)thio]quinazoline and its analogues were developed as potent folate antagonists .[5] They act as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell death. This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells and certain pathogens.

DHFR_Inhibition_Pathway Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate DNA_Synthesis DNA Synthesis & Repair Tetrahydrofolate->DNA_Synthesis 2,4-diaminoquinazoline 2,4-diamino-6-thioquinazoline 2,4-diaminoquinazoline->DHFR Inhibits

Figure 2: Mechanism of action of 2,4-diamino-6-thioquinazoline as a DHFR inhibitor.

Comparative Performance Data

The following tables summarize the available quantitative data for erlotinib and the representative 2,4-diaminoquinazoline derivative.

Table 1: In Vitro Potency

CompoundTargetAssay TypeIC50Reference
Erlotinib EGFR (wild-type)Kinase Assay2 nM[6]
EGFR (mutant)Cellular Autophosphorylation20 nM[6]
2,4-diamino-6-[(α,α,α-trifluoro-m-tolyl)thio]quinazoline Streptococcus faecalis R (DHFR inhibition)Growth Inhibition0.2 - 2.0 ng/mL[5]

Table 2: Cellular Activity

CompoundCell LineAssay TypeEffectConcentrationReference
Erlotinib A549 (NSCLC)ProliferationInhibitionIC50 = 14.803 µM[7]
2,4-diamino-6-[(α,α,α-trifluoro-m-tolyl)thio]quinazoline Plasmodium berghei (in mice)AntimalarialSuppressive Activity-[5]
Pathogenic BacteriaAntibacterialPotent Activity< 0.25 µg/mL[5]

Experimental Protocols

For researchers aiming to replicate or build upon these findings, detailed experimental protocols are essential.

Protocol 1: EGFR Kinase Assay (for Erlotinib)

This protocol outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor against EGFR.

Objective: To measure the half-maximal inhibitory concentration (IC50) of erlotinib against recombinant human EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Biotinylated poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Erlotinib (serial dilutions)

  • Streptavidin-coated plates

  • Anti-phosphotyrosine antibody conjugated to a detectable enzyme (e.g., HRP)

  • Detection substrate (e.g., TMB)

  • Plate reader

Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare serial dilutions of Erlotinib and kinase reaction mix Start->Prepare_Reagents Incubate_Kinase Incubate EGFR, Erlotinib, and substrate Prepare_Reagents->Incubate_Kinase Initiate_Reaction Add ATP to start the kinase reaction Incubate_Kinase->Initiate_Reaction Stop_Reaction Stop reaction with EDTA Initiate_Reaction->Stop_Reaction Transfer_to_Plate Transfer to streptavidin-coated plate Stop_Reaction->Transfer_to_Plate Wash Wash to remove unbound components Transfer_to_Plate->Wash Add_Antibody Add anti-phosphotyrosine antibody Wash->Add_Antibody Wash2 Wash again Add_Antibody->Wash2 Add_Substrate Add detection substrate Wash2->Add_Substrate Read_Plate Measure signal on a plate reader Add_Substrate->Read_Plate Analyze_Data Calculate IC50 value Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for a typical in vitro EGFR kinase assay.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of erlotinib in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction: In a microplate, add the EGFR kinase, the biotinylated substrate, and the various concentrations of erlotinib.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a solution of EDTA.

  • Capture: Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP). Incubate to allow binding to the phosphorylated substrate.

  • Final Wash: Wash the plate again to remove unbound antibody.

  • Signal Generation: Add the appropriate substrate for the reporter enzyme (e.g., TMB for HRP) and incubate until a color change is observed. Stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Plot the absorbance against the logarithm of the erlotinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of a compound on cell proliferation.

Objective: To determine the effect of a test compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium

  • Test compound (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Discussion and Future Perspectives

This head-to-head comparison highlights the profound impact of chemical structure on biological activity. While both erlotinib and the representative 2,4-diaminoquinazoline are based on the same core scaffold, their distinct substitution patterns direct them to entirely different cellular targets.

Erlotinib exemplifies a highly successful structure-based drug design approach targeting a specific kinase. Its development was driven by a deep understanding of the EGFR active site, leading to a potent and selective inhibitor with significant clinical benefit in a defined patient population.

The 2,4-diamino-6-thioquinazoline derivative, on the other hand, demonstrates the broader therapeutic potential of the 2,4-diaminoquinazoline scaffold. Its potent activity as a DHFR inhibitor underscores the versatility of this chemical class and its potential for development into agents for infectious diseases or as antifolates in oncology.

For researchers in drug discovery, this comparison offers several key takeaways:

  • The Power of the Scaffold: The quinazoline and 2,4-diaminoquinazoline scaffolds are privileged structures that can be decorated with a wide array of functional groups to achieve desired biological activities.

  • The Importance of Substitution: Minor changes in substitution patterns can lead to dramatic shifts in target selectivity and mechanism of action.

  • The Value of Analogue Synthesis: The exploration of a chemical scaffold through the synthesis and biological evaluation of a library of analogues is a powerful strategy for identifying novel therapeutic agents.

Future research in this area could focus on several exciting directions. For the 2,4-diaminoquinazoline scaffold, a systematic evaluation of different thioether substitutions at various positions on the quinazoline ring against a panel of kinases could uncover novel and potent inhibitors. Furthermore, exploring the potential for dual-target inhibitors that combine, for example, EGFR and DHFR inhibition in a single molecule could be a promising strategy for overcoming drug resistance.

References

  • Dou Dou, et al. (2022). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • IUPHAR/BPS Guide to PHARMACOLOGY. erlotinib. [Online] Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 176870, Erlotinib.
  • Moyer, J. D., et al. (1997). Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase. Cancer Research, 57(21), 4838-4848.
  • Drugs.com. (2024). Erlotinib. [Online] Available at: [Link]

  • Shi, et al. (2021).
  • Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 172, 143-165.
  • Al-Suwaidan, I. A., et al. (2017). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors.
  • Elslager, E. F., et al. (1978). 2,4-Diamino-6-](alpha,alpha,alpha-trifluoro-m-tolyl)thio]quinazoline and related 2,4-diamino-6-[(phenyl- and naphthyl)thio]quinazolines, a unique class of antimetabolites with extraordinary antimalarial and antibacterial effects. Journal of Medicinal Chemistry, 21(10), 1059-70.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3255, 2,4-Diamino-5-methylquinazoline.
  • Organic Chemistry Portal. Quinazoline synthesis. [Online] Available at: [Link]

  • Li, J., et al. (2017). SAR study of 5-alkynyl substituted quinazolin-4(3H)-ones as phosphoinositide 3-kinase delta (PI3Kδ) inhibitors.
  • Abdel-Gawad, N. M., et al. (2022).
  • Zaliubovskis, R., & Dailidėnaitė, L. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.
  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • Abdel-Aziz, M., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. RSC Publishing.
  • Fares, M., et al. (2023).
  • Pop, R., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.

Sources

A Multi-Faceted Approach to Validating the Molecular Target of 5-(4-Tolylthio)-2,4-diaminoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically viable therapeutic is contingent on a deep understanding of its mechanism of action. A critical inflection point in this journey is the definitive identification and validation of the molecule's direct biological target. This guide provides a comprehensive framework for researchers to rigorously validate the molecular target of 5-(4-Tolylthio)-2,4-diaminoquinazoline, a representative of the versatile 2,4-diaminoquinazoline scaffold known for a breadth of biological activities, from antiviral to kinase inhibition.[1][2][3][4]

This document eschews a one-size-fits-all template, instead offering a logical, multi-pronged strategy. We will navigate the path from initial target identification to robust validation, emphasizing the causality behind experimental choices and the inherent need for self-validating systems. Our approach is grounded in the principle that no single experiment is sufficient; rather, a convergence of evidence from orthogonal methodologies provides the highest degree of confidence in a putative molecular target.

Part 1: The Initial Challenge - Unraveling the Target of a Novel Compound

Let us hypothesize that this compound has demonstrated potent anti-proliferative effects in a cancer cell line of interest. The primary unknown is the direct molecular target through which it exerts this effect. Our first step is not validation, but identification.

Target Identification: A Comparative Overview

There are two major philosophies for identifying the molecular target of a small molecule: affinity-based methods and label-free approaches.[5]

Method Principle Advantages Disadvantages
Affinity-Based Pull-Down The small molecule is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding partners from a cell lysate.[5]Direct identification of binding partners; can be highly specific.Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a target protein against thermal denaturation.[6][7][8]Label-free, performed in a native cellular environment; reflects true target engagement.[6][7]Requires a specific antibody for the target protein for detection (Western blot); less sensitive for membrane proteins.
Kinase Profiling The compound is screened against a large panel of purified kinases to identify inhibitory activity.[9][10][11][12]High-throughput; provides a broad overview of kinase selectivity; directly identifies enzymatic inhibition.[9][11]In vitro assay that may not fully reflect cellular activity; does not identify non-kinase targets.[13]

Given that the 2,4-diaminoquinazoline scaffold is a common feature in kinase inhibitors, a pragmatic and high-yield starting point is a broad kinase screen. This approach is unbiased and can rapidly narrow the field of potential targets to a manageable number.[10][12]

Part 2: From Candidate to Validated Target - A Step-by-Step Experimental Guide

Assuming our initial kinase screen identifies a small number of putative kinase targets for this compound, we now embark on a rigorous validation process.

Workflow for Target Validation

cluster_0 Phase 1: Target Identification & Prioritization cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Target Engagement cluster_3 Phase 4: Genetic Validation Kinase Panel Screen Kinase Panel Screen Prioritize Hits Prioritize Hits Kinase Panel Screen->Prioritize Hits IC50 values Biophysical Binding Assays Biophysical Binding Assays Prioritize Hits->Biophysical Binding Assays Top Candidates Biochemical Activity Assays Biochemical Activity Assays Prioritize Hits->Biochemical Activity Assays Top Candidates CETSA CETSA Biochemical Activity Assays->CETSA Confirm Cellular Activity siRNA/shRNA Knockdown siRNA/shRNA Knockdown CETSA->siRNA/shRNA Knockdown Confirm Target Necessity CRISPR/Cas9 Knockout CRISPR/Cas9 Knockout CETSA->CRISPR/Cas9 Knockout Confirm Target Necessity

Caption: A logical workflow for validating a candidate molecular target.

Experimental Protocols
  • Objective: To identify which kinases are inhibited by this compound from a large, representative panel.

  • Methodology:

    • Outsource to a reputable vendor (e.g., Reaction Biology, Eurofins, Promega) offering a radiometric or mobility shift kinase assay panel.[9][11][13]

    • Provide the compound at a concentration of 1 µM for initial screening against a panel of over 300 kinases.

    • For any kinases showing significant inhibition (>80%), perform follow-up IC50 determination by testing a range of compound concentrations.

  • Data Interpretation: Prioritize kinases with the lowest IC50 values for further validation.

  • Objective: To directly measure the binding affinity and kinetics of the compound to the purified candidate kinase.

  • Methodology:

    • Immobilize the purified recombinant candidate kinase on a sensor chip.

    • Flow a series of concentrations of this compound over the chip.

    • Measure the change in refractive index at the chip surface, which is proportional to the mass of bound compound.

    • Calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants from the resulting sensorgrams.

  • Alternative: Isothermal Titration Calorimetry (ITC) can also be used to measure binding affinity and thermodynamics.[14]

  • Objective: To confirm that the compound engages and stabilizes the candidate kinase in intact cells.[6][7][15]

  • Methodology:

    • Culture cells to 80% confluency.

    • Treat cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.[15]

    • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension and heat individual aliquots to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling.[16]

    • Lyse the cells by freeze-thaw cycles.[16]

    • Pellet the precipitated proteins by centrifugation.

    • Analyze the supernatant (soluble protein fraction) by Western blot using an antibody specific for the candidate kinase.

  • Data Interpretation: A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.

Temperature (°C) Vehicle (Relative Band Intensity) This compound (Relative Band Intensity)
401.001.00
450.951.00
500.600.92
550.250.75
600.050.40
  • Objective: To determine if reducing or eliminating the expression of the candidate kinase phenocopies or abrogates the anti-proliferative effect of the compound.[17]

cluster_0 RNA Interference (siRNA/shRNA) cluster_1 CRISPR/Cas9 Knockout mRNA mRNA RISC RISC mRNA->RISC Degradation Protein (Reduced) Protein (Reduced) RISC->Protein (Reduced) Translational Repression gRNA + Cas9 gRNA + Cas9 Genomic DNA Genomic DNA gRNA + Cas9->Genomic DNA Double-Strand Break No Protein No Protein Genomic DNA->No Protein Frameshift Mutation

Caption: Comparison of genetic validation techniques.

Feature siRNA/shRNA Knockdown CRISPR/Cas9 Knockout
Mechanism Post-transcriptional gene silencing via mRNA degradation.[18][19]Permanent gene disruption at the genomic DNA level.[20][21]
Effect Transient or stable reduction in protein expression (knockdown).[22]Complete and permanent loss of protein expression (knockout).[23][24]
Use Case Ideal for assessing the effect of acute target depletion and for essential genes.[22]Gold standard for definitive target validation; creates a true null background.[20][23]
Off-Target Concerns Can have significant off-target effects by silencing unintended mRNAs.[22]Off-target DNA cleavage can occur, but can be minimized with careful guide RNA design.
  • Experimental Protocol (CRISPR/Cas9 Knockout):

    • Design and validate two independent guide RNAs (gRNAs) targeting early exons of the candidate kinase gene.

    • Deliver the gRNAs and Cas9 nuclease into the target cells via lentiviral transduction or ribonucleoprotein (RNP) electroporation.

    • Select for successfully edited cells (e.g., via a co-transfected resistance marker).[25]

    • Isolate single-cell clones and expand.

    • Validate knockout by Western blot (to confirm absence of protein) and Sanger sequencing of the targeted genomic locus (to confirm frameshift mutations).[25]

    • Perform a cell proliferation assay (e.g., MTT or CellTiter-Glo) on the wild-type and knockout cell lines in the presence and absence of this compound.

  • Expected Outcome for Validation: If the candidate kinase is the true target, the knockout cells should exhibit resistance to the anti-proliferative effects of the compound, as the molecular target is no longer present.

Conclusion: The Power of Convergent Evidence

Validating the molecular target of a novel compound like this compound is a rigorous, multi-step process that demands a high standard of scientific evidence.[26][27] By systematically progressing from broad, unbiased screening to direct biophysical measurements, cellular target engagement, and finally, definitive genetic validation, researchers can build an unassailable case for their compound's mechanism of action. This methodical approach, grounded in orthogonal methodologies, not only de-risks a drug discovery program but also provides the foundational biological understanding necessary for successful clinical translation.

References

  • Reaction Biology. Kinase Drug Discovery Services. [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • Abrahams, K. A. et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry. [Link]

  • Lou, T. et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Biocompare. (2022). Target Validation with CRISPR. [Link]

  • BTP. (n.d.). Small Molecule Drug Target Identification and Validation. [Link]

  • Das, D. et al. (2022). Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. Pharmaceuticals. [Link]

  • LI-COR Biosciences. (n.d.). Confirm Target Gene Knockdown or Knockout with Fluorescent RNAi Studies. [Link]

  • VectorBuilder. (2026). What Is the Difference Between siRNA and shRNA Knockdown Methods?. [Link]

  • Khabnadideh, S. & Sadeghian, S. (2021). The proposed mechanism for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline analogues using CuI as a catalyst. ResearchGate. [Link]

  • Biognosys. (n.d.). How to Validate a CRISPR Knockout. [Link]

  • Pamgene. (n.d.). Kinase Activity Profiling Services. [Link]

  • Li, D. et al. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. [Link]

  • OriGene. (n.d.). CRISPR Knockout / Knockin kit Validation. [Link]

  • Google Patents. (2019).
  • Bio-Rad. (n.d.). Knockdown (siRNA) Validated Antibodies. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. [Link]

  • Organic Chemistry Portal. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. [Link]

  • ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

Sources

A Researcher's Guide to the Reproducible Synthesis and Evaluation of 2,4-Diaminoquinazoline Derivatives: A Case Study with 5-(4-Tolylthio)-2,4-diaminoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, characterization, and evaluation of 2,4-diaminoquinazoline derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in molecules with diverse pharmacological activities, including anticancer and antiviral properties.[1][2][3][4][5] Ensuring the reproducibility of experimental results is paramount for advancing drug discovery programs. This document uses the synthesis of a specific, novel derivative, 5-(4-Tolylthio)-2,4-diaminoquinazoline, as a practical case study to illustrate key principles of robust and reliable experimental design.

We will delve into the rationale behind the chosen synthetic strategy, provide detailed, self-validating protocols, and compare the selected methodology with viable alternatives. This guide is intended for researchers and professionals in drug development who require not only a procedural outline but also a deeper understanding of the critical parameters that govern experimental success and reproducibility.

The 2,4-Diaminoquinazoline Scaffold: A Privileged Structure

The quinazoline ring system is a cornerstone in medicinal chemistry.[3] When substituted with amino groups at the C2 and C4 positions, the resulting 2,4-diaminoquinazoline scaffold becomes a versatile pharmacophore. This structural motif is found in approved drugs and clinical candidates and is known to interact with a range of biological targets. Notably, derivatives have been developed as potent inhibitors of tubulin polymerization and as inhibitors of key signaling kinases like Epidermal Growth Factor Receptor (EGFR).[6][7][8][9]

The objective of this guide is to establish a reliable protocol for synthesizing a novel derivative, this compound, which combines the privileged 2,4-diaminoquinazoline core with a thioether linkage, a common functional group in pharmacologically active molecules.

Proposed Synthetic Pathway: A Strategy for Success

To ensure high reproducibility, a synthetic route must be logical, utilize well-understood reactions, and start from readily available materials. Our proposed pathway is a two-step process starting from 2-amino-6-fluorobenzonitrile, proceeding through a key thioetherification intermediate.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Cyclization Condensation A 2-Amino-6-fluorobenzonitrile C Intermediate 1: 2-Amino-6-(4-tolylthio)benzonitrile A->C  NaH, Anhydrous DMF  0°C to rt, 12h B 4-Methylbenzenethiol B->C E Final Product: This compound C->E  2-Methoxyethanol  Reflux, 24h D Guanidine Hydrochloride D->E

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-6-(4-tolylthio)benzonitrile (Intermediate 1)

The initial step involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This is a deliberate choice over metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) which, while effective, can introduce trace metal impurities that are difficult to remove and may interfere with subsequent biological assays.[10] The fluorine atom on the starting material is an excellent leaving group, activated by the ortho-amino and para-cyano groups, making the SNAr pathway efficient and clean.

Experimental Protocol:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF) (10 mL/mmol of starting material).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0°C (ice bath).

    • Scientist's Note: NaH is a strong, non-nucleophilic base ideal for deprotonating the thiol to form the highly nucleophilic thiolate. Anhydrous conditions are critical as NaH reacts violently with water.

  • Slowly add a solution of 4-methylbenzenethiol (1.1 equivalents) in anhydrous DMF. Stir for 30 minutes at 0°C. The formation of the sodium thiolate should be evident.

  • Add a solution of 2-amino-6-fluorobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure intermediate.

Step 2: Synthesis of this compound (Final Product)

This step involves the condensation of the ortho-amino benzonitrile intermediate with guanidine to form the pyrimidine ring of the quinazoline system. This is a robust and widely-documented method for constructing the 2,4-diaminoquinazoline core.[4]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-(4-tolylthio)benzonitrile (1.0 equivalent) and guanidine hydrochloride (3.0 equivalents).

  • Add 2-methoxyethanol as the solvent (15 mL/mmol of the benzonitrile).

    • Scientist's Note: A high-boiling point solvent like 2-methoxyethanol is required to drive the reaction, which involves the loss of ammonia and cyclization, to completion.

  • Heat the mixture to reflux (approx. 125°C) and maintain for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If not, pour the mixture into ice water to induce precipitation.

  • Wash the collected solid with cold water, then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary to achieve high purity for biological testing.

A Self-Validating System: Characterization and Purity Assessment

Reproducibility is contingent on rigorous confirmation of the product's identity and purity. The following characterization data should be obtained and used as a benchmark for all subsequent syntheses.

Analysis Technique Purpose Expected Result for this compound
¹H NMR Structural elucidation and confirmation of proton environments.Aromatic protons from both the quinazoline and tolyl rings, distinct singlets for the two amino groups (NH₂), and a singlet for the methyl (CH₃) group. Chemical shifts and coupling constants should be consistent.
¹³C NMR Confirmation of the carbon skeleton.Signals corresponding to all unique carbon atoms in the molecule. The number of signals should match the number of non-equivalent carbons.
HRMS (ESI+) Exact mass determination to confirm elemental composition.The measured m/z value for the [M+H]⁺ ion should be within 5 ppm of the calculated theoretical mass.
FTIR Identification of key functional groups.Characteristic stretches for N-H (amino groups), C-H (aromatic and methyl), and C=N/C=C (quinazoline ring).
HPLC Purity assessment.A single major peak (ideally >95% purity by area) at a consistent retention time under standardized conditions (e.g., C18 column, specific mobile phase gradient).

Comparison of Alternative Synthetic Methodologies

While the proposed SNAr and cyclization route is robust, researchers should be aware of alternative methods, each with distinct advantages and disadvantages that may be relevant depending on available equipment and desired scale.

Methodology Description Advantages Disadvantages & Reproducibility Concerns
Solid-Phase Synthesis The quinazoline is built on a polymer resin, facilitating purification.[11]Simplified work-up (filtration-based), potential for library synthesis.Lower yields, potential for incomplete reactions, higher cost of resins and reagents.[11]
Microwave-Assisted Synthesis Uses microwave irradiation to rapidly heat the reaction.[12][13]Drastically reduced reaction times (minutes vs. hours), often improved yields.[12]Requires specialized equipment; localized overheating can lead to side products if not carefully controlled.
Metal-Catalyzed Cyclization Copper- or palladium-catalyzed reactions to form the quinazoline ring.[4]Milder reaction conditions, broader substrate scope.Potential for metal contamination, cost of catalysts, requires careful optimization of ligands and bases.[4][10]
Tandem Reductive Cyclization Starts from a nitro-benzonitrile, reducing the nitro group and cyclizing in one pot.[14]High atom economy, fewer intermediate purification steps.Requires careful control of the reducing agent (e.g., Fe/HCl) to avoid over-reduction or side reactions.[14]

Biological Evaluation: A Note on Reproducibility

The ultimate test of reproducibility comes from biological assays. The biological activity of quinazoline derivatives can be influenced by their mechanism of action, which often involves targeting specific cellular pathways. For instance, many quinazolines act as inhibitors of protein kinases like EGFR, which are crucial in cell signaling pathways related to cell growth and proliferation.

cluster_pathway Simplified EGFR Signaling Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Ras_GDP Ras-GDP (Inactive) P_EGFR->Ras_GDP Activates SOS Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Quinazoline Derivative (e.g., Gefitinib, Erlotinib) Inhibitor->P_EGFR Inhibits ATP Binding

Caption: Inhibition of EGFR signaling by quinazoline derivatives.

For reproducible biological data, ensure that:

  • The compound's purity is consistently high (>95%).

  • The compound is fully dissolved in a vehicle (e.g., DMSO) that is tested for toxicity alone.

  • Assay conditions (cell density, incubation times, reagent concentrations) are strictly controlled.

By following the detailed synthetic and characterization protocols outlined in this guide, researchers can confidently produce this compound and related derivatives with a high degree of purity and consistency, laying a solid and reproducible foundation for subsequent pharmacological studies.

References

  • Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
  • Shi, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
  • ResearchGate. (n.d.). Synthesis of series of novel 2,4-diaminoquinazoline derivatives and evaluation of their anticancer activity.
  • Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine.
  • Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.
  • Dey, D., et al. (2023). Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. NIH.
  • Al-Hayali, N. Z., et al. (2021). Synthesis of a Series of Diaminoindoles. PMC - NIH.
  • El-Damasy, A. K., et al. (2025). Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. PMC - PubMed Central.
  • Faramarzi, S., et al. (2022).
  • RSC Publishing. (2022).
  • Gopalsamy, A., et al. (2000). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries.
  • PubMed. (n.d.). Further Characterization of the Stimulus Properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline. PubMed.
  • MDPI. (2022).
  • MDPI. (n.d.). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. MDPI.
  • MDPI. (n.d.). Novel 5-Aryl-[6][12][13]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. MDPI.

  • de Castro Barbosa, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • Google Patents. (n.d.). WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry.
  • V. Alagarsamy, et al. (2018). An overview of quinazolines: Pharmacological significance and recent developments. PubMed.
  • PMC - NIH. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC - NIH.
  • Yang, X., et al. (2010).
  • PubMed. (n.d.). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed.
  • MDPI. (n.d.). Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]. MDPI.
  • Hernández-Vázquez, E., et al. (2020).
  • Sheela M, P., et al. (2022). In silico Evaluation of 2,4-diaminoquinazoline Derivatives as Possible Anticancer agents. Current Trends in Biotechnology and Pharmacy.
  • ResearchGate. (2025). (PDF) Quinazoline derivatives: Synthesis and bioactivities.
  • NIH. (n.d.).
  • Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar.
  • MDPI. (2023).
  • Yin, P., et al. (2012).
  • Kamal, A., et al. (2011). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)
  • PubMed. (n.d.). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-. PubMed.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-(4-Tolylthio)-2,4-diaminoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 5-(4-Tolylthio)-2,4-diaminoquinazoline. As a novel or specialized research chemical, a manufacturer-specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document is built upon a foundation of chemical structure analysis, established principles of laboratory safety, and regulatory guidelines from authoritative bodies. The procedures outlined herein are designed to empower researchers to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection.

Disclaimer: This guide is intended for informational purposes. All laboratory personnel are required to consult and adhere to their institution's specific Chemical Hygiene Plan (CHP) and follow all local, state, and federal regulations for hazardous waste disposal.[1]

Section 1: Hazard Assessment and Characterization

The disposal protocol for any chemical begins with a thorough understanding of its potential hazards. In the absence of specific toxicological data for this compound, we must infer its properties from its constituent functional groups:

  • Quinazoline Core: This nitrogen-containing heterocyclic scaffold is common in many biologically active compounds and pharmaceuticals.[2] Depending on the substitutions, such compounds can exhibit varying levels of toxicity.

  • Diamino Groups (-NH₂): Aromatic amines can be irritants, sensitizers, and may possess toxic properties.

  • Tolylthio Group (Tolyl-S-): This organosulfur moiety suggests that combustion can produce toxic gases, such as sulfur oxides (SOx).[3] Organosulfur compounds can also be associated with strong, unpleasant odors and potential aquatic toxicity.

Based on this structural analysis, this compound should be handled as a hazardous substance until proven otherwise. The primary risks include potential toxicity if ingested or inhaled and adverse effects on aquatic ecosystems if released into the environment.

Data Presentation: Hazard Profile and Personal Protective Equipment (PPE)
Potential Hazard Basis of Assessment Recommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral/Inhalation) Presence of aromatic amine and heterocyclic nitrogen structures. Similar compounds can be harmful if swallowed or inhaled.[4]Work in a well-ventilated area or a certified chemical fume hood. Use NIOSH-approved respiratory protection if generating dust or aerosols.
Skin & Eye Irritation Aromatic amines are known skin and eye irritants.Wear appropriate chemical-resistant gloves (e.g., Nitrile), a flame-resistant lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities.[5]
Chronic/Reproductive Toxicity Many complex aromatic compounds require special handling until their toxicological profiles are fully understood. Some related structures may pose reproductive risks.[4]Strict adherence to PPE protocols and engineering controls (fume hood) is critical to minimize long-term exposure.
Environmental Hazard Organosulfur and nitrogen-containing heterocyclic compounds can be toxic to aquatic life.[3][4]Prevent release to the environment. Do not dispose of down the drain or in regular trash.[6][7]
Hazardous Combustion Products The presence of sulfur and nitrogen predicts the formation of toxic gases (SOx, NOx, CO, CO₂) upon combustion.[3]In case of fire, use CO₂, dry chemical, or foam to extinguish.[3]

Section 2: Waste Stream Management and Segregation

Proper segregation is the cornerstone of safe chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, compromise disposal protocols, and significantly increase disposal costs. The following workflow provides a logical pathway for categorizing waste containing this compound.

Mandatory Visualization: Disposal Decision Workflow

DisposalWorkflow cluster_form Determine Physical Form cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Containing This compound is_solid Is the waste primarily solid? start->is_solid solid_type What type of solid waste? is_solid->solid_type Yes solvent_type Is the solvent halogenated? (e.g., DCM, Chloroform) is_solid->solvent_type No (Liquid) pure_solid Unused/Surplus Solid Compound solid_type->pure_solid Pure Compound contaminated_solid Contaminated Labware (Gloves, Weigh Boats, Wipes, etc.) solid_type->contaminated_solid Contaminated Material halogenated Halogenated Organic Liquid Waste solvent_type->halogenated Yes non_halogenated Non-Halogenated Organic Liquid Waste solvent_type->non_halogenated No

Caption: Decision workflow for segregating waste streams.

Section 3: Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and compliance. Always perform these steps in a designated Satellite Accumulation Area (SAA) as defined by your institution and the EPA.[8][9]

Protocol 3.1: Unused/Surplus Solid Compound

This protocol applies to the original chemical in its solid form that is no longer needed.

  • Container Selection: Ensure the compound is in its original, clearly labeled container or a new, compatible container made of glass or high-density polyethylene (HDPE). The container must have a secure, screw-top lid.

  • Labeling: The container must be labeled with a "Hazardous Waste" tag. Fill out the tag completely, including:

    • The full chemical name: "this compound"

    • The approximate quantity.

    • The date accumulation started.

    • All relevant hazard information (e.g., "Toxic," "Environmental Hazard").

  • Storage: Place the sealed and labeled container in a designated SAA. Ensure it is stored with compatible chemicals and within a secondary containment bin to contain any potential spills.

  • Pickup Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department according to their procedures.

Protocol 3.2: Contaminated Solid Waste

This category includes items like gloves, weigh paper, contaminated silica gel, and other labware that have come into direct contact with the compound.

  • Collection: Designate a specific, puncture-resistant container or a durable, transparent bag for this waste stream.

  • Accumulation: Place all contaminated solid items directly into the designated container. Do not mix with regular trash or other waste streams.

  • Labeling: Clearly label the container or bag as "Hazardous Waste - Solid Debris Contaminated with this compound."

  • Closure: Once full, securely seal the container/bag.

  • Storage & Pickup: Store in the SAA and request pickup from EHS.

Protocol 3.3: Contaminated Liquid Waste (Solutions)

This protocol is for solutions containing the dissolved compound.

  • Segregation: Following the workflow diagram, determine if the solvent is halogenated or non-halogenated.[10] Use separate, designated waste containers for each category. Never mix halogenated and non-halogenated waste.

  • Container: Use a compatible, shatter-resistant container (HDPE is often preferred) with a secure, sealing cap.[9]

  • Labeling: Attach a "Hazardous Waste" label. List all chemical constituents, including solvents and solutes, with their approximate percentages. For example:

    • Methanol: 99%

    • This compound: ~1%

    • Check all applicable hazard boxes.

  • Collection: Keep the waste container closed at all times, except when adding waste.[6] Use a funnel for safe transfer and remove it immediately after use.

  • Storage & Pickup: Store the container in secondary containment within the SAA. Do not overfill (leave at least 10% headspace). Request EHS pickup when the container is full or has been in the lab for the maximum allowed time (e.g., 12 months).[11][12]

Protocol 3.4: Empty Container Disposal

An "empty" container that held the compound is not considered regular trash until properly decontaminated.

  • Decontamination: The container must be triple-rinsed.

  • Rinsate Collection: The first rinse must be collected and disposed of as hazardous liquid waste (Protocol 3.3).[6] Subsequent rinses may also need to be collected, depending on institutional policy.

  • Drying: Allow the rinsed container to air-dry completely in a fume hood.

  • Defacing: Obliterate or remove the original chemical label to prevent confusion.[13]

  • Final Disposal: Once clean and defaced, the container can typically be disposed of in the regular trash or glass recycling bin, per institutional guidelines.

Section 4: Regulatory and Compliance Imperatives

All chemical waste management is governed by strict regulations to protect laboratory workers and the environment.

  • Resource Conservation and Recovery Act (RCRA): Administered by the U.S. Environmental Protection Agency (EPA), RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[8] Your institution's EHS department ensures that disposal practices are RCRA-compliant.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[1][13] This plan must include procedures for the safe removal of contaminated waste.[1]

It is the researcher's responsibility to be familiar with their institution's CHP and to follow the established waste disposal procedures meticulously.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment . MDPI. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work . University of Siegen. [Link]

  • Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment . ResearchGate. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Waste Management Guidelines . East Tennessee State University. [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review . National Institutes of Health (NIH). [Link]

  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils . Government of Alberta. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview . Royal Society of Chemistry. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual . Minnesota State Colleges and Universities. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds . ScienceDirect. [Link]

Sources

A Researcher's Guide to the Safe Handling of 5-(4-Tolylthio)-2,4-diaminoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound within the broader class of quinazoline derivatives, 5-(4-Tolylthio)-2,4-diaminoquinazoline presents both significant opportunities for scientific advancement and potential, uncharacterized hazards. Many quinazoline derivatives are investigated for their potent biological activity, including as anticancer agents.[1][2][3][4] This inherent bioactivity necessitates a cautious and well-documented approach to laboratory handling. This guide provides a framework for the safe use of this compound, emphasizing a conservative safety posture in the absence of specific toxicological data.

Understanding the Risk: A Data-Driven Perspective

The safe handling of research chemicals is a dynamic process that requires researchers to be well-informed and act rationally within a shared laboratory space.[6] Standardized safety documents can sometimes lack practical, situation-specific guidance, making a thorough understanding of general safe handling principles paramount.[6]

Core Principles of Safe Handling

The foundation of safe laboratory practice with novel compounds rests on a multi-layered approach to risk mitigation. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Hierarchy of Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Not Feasible for Research) Substitution Substitution (Not Feasible for this Topic) Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Least Effective

Caption: A diagram illustrating the hierarchy of controls for mitigating risks associated with handling research chemicals.

Personal Protective Equipment (PPE): Your Last Line of Defense

Proper selection and use of PPE are critical for minimizing direct contact with this compound.[7] The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Nitrile, double-glovedProvides a robust barrier against dermal absorption. Double-gloving is recommended to mitigate the risk of tears or punctures.
Eye Protection Chemical splash gogglesProtects against accidental splashes and airborne particles. Safety glasses with side shields are a minimum requirement.
Lab Coat Full-length, with cuffsPrevents contamination of personal clothing and skin.
Respiratory Protection N95 or higher respiratorRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.

Step-by-Step Guide to Donning and Doffing PPE:

Donning (Putting On):

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator (if needed): Perform a seal check to ensure a proper fit.

  • Goggles: Put on chemical splash goggles.

  • Gloves: Don the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat. Don a second pair of gloves over the first.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Lab Coat: Remove the lab coat by rolling it away from your body to avoid contaminating your clothes.

  • Goggles: Remove goggles from the back of your head.

  • Respirator (if used): Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans: A Step-by-Step Guide

Pre-Handling Checklist:

  • Review Safety Information: Read and understand all available safety information for quinazoline derivatives.[6]

  • Designate a Workspace: All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood.[7]

  • Assemble Materials: Have all necessary equipment, including a calibrated balance, spatulas, and appropriate solvents, ready before starting work.

  • Prepare for Spills: Ensure a chemical spill kit is readily accessible and you are familiar with its contents and use.

Handling Procedures:

  • Weighing: When weighing the solid compound, perform this task in a fume hood or a balance enclosure to minimize the risk of inhaling airborne particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Experimental Use: Keep all containers with the compound covered when not in use.

  • Post-Experiment: Decontaminate all surfaces and equipment that came into contact with the compound.

Spill Response:

Spill Response Workflow cluster_1 Chemical Spill Response Alert Alert Others in the Area Assess Assess the Spill (Size and Hazard) Alert->Assess Contain Contain the Spill (Use Absorbent Material) Assess->Contain Clean Clean and Decontaminate Contain->Clean Dispose Dispose of Waste Properly Clean->Dispose

Caption: A workflow diagram for responding to a chemical spill in the laboratory.

Waste Disposal:

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour any waste down the drain.

  • Disposal Procedures: Follow all institutional and local regulations for the disposal of chemical waste.

Conclusion: Fostering a Culture of Safety

The responsible use of novel research chemicals like this compound is fundamental to advancing scientific knowledge while ensuring the well-being of laboratory personnel. By adhering to the principles outlined in this guide, researchers can confidently handle this compound, minimizing risks and fostering a robust safety culture within their laboratories. The U.S. Environmental Protection Agency (EPA) continues to research safer chemicals to provide more comprehensive data for informed decision-making.[8]

References

  • Gabitova, et al. (2023). Assessment of Acute Toxicity of Quinazoline Derivative 3-[2-oxo-2-(4-Phenylpiperazine-1-yl)Ethyl]quinazoline-4(3h)-oh Active against Opportunistic Microorganisms. Antibiot Khimioter = Antibiotics and Chemotherapy. [Link]

  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Publications. [Link]

  • Ordering Guidelines for Research Chemicals and Controlled Substances. National Institute on Drug Abuse (NIDA). [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Source Not Explicitly Named in Snippet]. [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. ResearchGate. [Link]

  • Ensuring the safe handling of chemicals. World Health Organization (WHO). [Link]

  • Quinazoline. Wikipedia. [Link]

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. [Source Not Explicitly Named in Snippet]. [Link]

  • The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results. [Link]

  • Safer Chemicals Research. US EPA. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Tolylthio)-2,4-diaminoquinazoline
Reactant of Route 2
Reactant of Route 2
5-(4-Tolylthio)-2,4-diaminoquinazoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.